molecular formula C8H14N2O2 B582343 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one CAS No. 1250833-07-8

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Cat. No.: B582343
CAS No.: 1250833-07-8
M. Wt: 170.212
InChI Key: HKYYNOSRGXPGQZ-UHFFFAOYSA-N
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Description

9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spiro-fused heterocyclic compound of significant interest in pharmaceutical research and drug discovery. This scaffold is part of a privileged class of structures known for their versatile biological activity and potential as a core building block for novel therapeutic agents. Compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane central skeleton have been investigated as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This multimodal activity is a promising strategy for developing new treatments for pain, with studies showing that such derivatives can provide analgesic efficacy comparable to established opioids like oxycodone, but with an improved safety profile, including reduced side effects such as constipation . Researchers utilize this diazaspiro core for its potential in targeting various disorders. The related 1,9-diazaspiro[5.5]undecane scaffold shows promise in other therapeutic areas, including the treatment of obesity through inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . The structural motif of incorporating an oxygen atom (oxa) into the diazaspiro framework is designed to modulate the compound's properties, potentially influencing its pharmacokinetics, metabolic stability, and binding affinity to biological targets . This makes 9-Oxa-1,4-diazaspiro[5.5]undecan-5-one a valuable template for exploring new chemical space in medicinal chemistry programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-1,4-diazaspiro[5.5]undecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)1-5-12-6-2-8/h10H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYYNOSRGXPGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold, a cornerstone of modern medicinal chemistry, imparts valuable three-dimensional topology to molecular structures, often enhancing target affinity, selectivity, and pharmacokinetic properties. This guide presents a robust and detailed synthetic pathway to 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, a novel heterocyclic framework incorporating both piperidine and morpholinone moieties. Lacking a previously published route, this document outlines a logically designed, multi-step synthesis starting from commercially available N-Boc-4-piperidone. The strategy hinges on the creation of a key 4-amino-4-(hydroxymethyl)piperidine intermediate via a Henry reaction and subsequent nitro reduction. The morpholinone ring is then constructed through a two-step sequence of N-chloroacetylation and a base-mediated intramolecular Williamson ether synthesis. The final target compound is obtained after a standard acid-catalyzed deprotection. This whitepaper provides in-depth, step-by-step protocols, mechanistic insights, and characterization guidelines, serving as an essential resource for researchers in synthetic organic chemistry and drug development.

Introduction: The Strategic Value of Spirocyclic Heterocycles

In the quest for novel therapeutic agents, the structural complexity and three-dimensionality of drug candidates play a pivotal role. The "escape from flatland" paradigm has driven a significant shift towards molecules rich in sp³-hybridized centers, which offer improved physicochemical properties and more precise interactions with biological targets.[1][2] Spirocycles, which feature a single atom as the junction of two rings, are exemplary of this design philosophy. The this compound scaffold merges the pharmacologically significant piperidine and morpholine ring systems into a rigid, three-dimensional structure.[3][4]

  • Piperidine: The most prevalent nitrogen-containing heterocycle in FDA-approved drugs, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for introducing diverse functionalities.[5]

  • Morpholine: A privileged structure in medicinal chemistry, often used to improve metabolic stability, solubility, and overall pharmacokinetic profiles.[6][7] The morpholinone substructure, a cyclic amide, provides a rigid conformational constraint and additional hydrogen bonding capabilities.

This guide provides a comprehensive and technically detailed blueprint for the synthesis of the title compound, designed to be reproducible and adaptable in a standard synthetic chemistry laboratory.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway was devised, starting from the target molecule and disconnecting it into readily available precursors. The core strategy involves the sequential construction of the heterocyclic rings around a central spirocyclic carbon atom.

The primary disconnection targets the final deprotection step, revealing a Boc-protected piperidine nitrogen (N1). The morpholinone ring is disconnected via an intramolecular Williamson ether synthesis, a reliable method for forming cyclic ethers. This bond formation between the hydroxyl group and the α-carbon of an N-acetyl moiety points to a chloroacetamide precursor. This precursor, in turn, is derived from a key spirocyclic amino alcohol intermediate. This critical intermediate is envisioned to arise from N-Boc-4-piperidone through a two-step sequence involving a nitroaldol (Henry) reaction to install the required carbon framework, followed by the reduction of the nitro group to the primary amine.

Retrosynthetic Analysis target This compound protected_target N-Boc Protected Target target->protected_target Deprotection chloroacetamide N-(Chloroacetyl)amino alcohol protected_target->chloroacetamide Intramolecular Williamson Ether Synthesis amino_alcohol Key Spiro Amino Alcohol Intermediate (4-amino-4-(hydroxymethyl)-N-Boc-piperidine) chloroacetamide->amino_alcohol N-Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetamide->chloroacetyl_chloride nitro_alcohol Nitro-alcohol Adduct amino_alcohol->nitro_alcohol Nitro Group Reduction piperidone N-Boc-4-piperidone nitro_alcohol->piperidone Henry Reaction nitromethane Nitromethane nitro_alcohol->nitromethane Workflow_Stage1 start N-Boc-4-piperidone step1 Henry (Nitroaldol) Reaction Reagents: Nitromethane, Base (TBAF) start->step1 intermediate1 Nitro-alcohol Adduct step1->intermediate1 step2 Nitro Group Reduction Reagents: H₂, Raney® Ni, MeOH intermediate1->step2 product Key Amino Alcohol Intermediate step2->product

Caption: Workflow for the synthesis of the key amino alcohol.

Protocol 3.1.1: Henry (Nitroaldol) Reaction

  • Reaction: N-Boc-4-piperidone + Nitromethane → tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

  • Expertise & Causality: The Henry reaction is an effective C-C bond-forming reaction between a carbonyl compound and a nitroalkane. N-Boc-4-piperidone is chosen as the starting material due to the stability and ease of removal of the Boc protecting group. Tetrabutylammonium fluoride (TBAF) is selected as a mild, organic-soluble base to deprotonate nitromethane, minimizing side reactions often associated with stronger inorganic bases. The reaction is conducted at room temperature to ensure controlled addition and prevent retro-Henry reactions.

  • Methodology:

    • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) and nitromethane (4.1 mL, 75.3 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask, add a 1.0 M solution of TBAF in THF (5.0 mL, 5.0 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexane) to yield the nitro-alcohol adduct as a colorless oil or white solid.

Protocol 3.1.2: Nitro Group Reduction

  • Reaction: tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate → tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate

  • Expertise & Causality: Catalytic hydrogenation is the method of choice for reducing the nitro group to a primary amine in the presence of other functional groups like the carbamate and alcohol, which are stable under these conditions. Raney® Nickel is an effective catalyst for this transformation, typically requiring moderate hydrogen pressure and providing clean conversion with high yields. Methanol is an excellent solvent for both the substrate and the product and is compatible with hydrogenation.

  • Methodology:

    • In a Parr hydrogenation vessel, dissolve the nitro-alcohol adduct (10.0 g, 38.4 mmol) in methanol (150 mL).

    • Carefully add Raney® Nickel (approx. 1.0 g, slurry in water) to the solution. Caution: Raney® Ni is pyrophoric and should be handled with care.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the mixture vigorously at room temperature for 18 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain the key amino alcohol intermediate, which is often sufficiently pure for the next step or can be further purified by crystallization or chromatography.

Stage 2: Construction of the Morpholinone Ring

This stage involves a two-step process to build the second heterocyclic ring, forming the spiro-fused system.

Protocol 3.2.1: N-Chloroacetylation

  • Reaction: Key Amino Alcohol Intermediate + Chloroacetyl Chloride → tert-butyl 4-(2-chloroacetamido)-4-(hydroxymethyl)piperidine-1-carboxylate

  • Expertise & Causality: The primary amine of the key intermediate is selectively acylated using chloroacetyl chloride. The reaction is performed at low temperature (0 °C) to control the exothermicity and prevent potential side reactions with the hydroxyl group. A non-nucleophilic base, triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Methodology:

    • Dissolve the amino alcohol intermediate (8.0 g, 32.5 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C in an ice bath.

    • Add triethylamine (9.0 mL, 65.0 mmol) to the solution.

    • Add chloroacetyl chloride (3.1 mL, 39.0 mmol) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC (Eluent: 5% Methanol in DCM).

    • Upon completion, wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL), and brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude chloroacetamide product, which is typically used in the next step without further purification.

Protocol 3.2.2: Intramolecular Cyclization

  • Reaction: tert-butyl 4-(2-chloroacetamido)-4-(hydroxymethyl)piperidine-1-carboxylate → tert-butyl this compound-1-carboxylate

  • Expertise & Causality: This is the key ring-forming step. An intramolecular Williamson ether synthesis is employed. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the primary alcohol, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the six-membered morpholinone ring. Anhydrous DMF is used as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

  • Methodology:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.56 g, 39.0 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere, add a solution of the crude chloroacetamide (approx. 32.5 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours.

    • Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water (20 mL).

    • Extract the mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 75 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, gradient elution, 50-80% ethyl acetate in hexane) to afford the Boc-protected spirocycle.

Stage 3: Final Deprotection

This final step removes the protecting group to yield the target compound.

Protocol 3.3.1: Boc-Deprotection

  • Reaction: tert-butyl this compound-1-carboxylate → this compound

  • Expertise & Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is reliably cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this purpose. The reaction proceeds at room temperature, and the volatile byproducts (isobutylene and carbon dioxide) are easily removed.

  • Methodology:

    • Dissolve the Boc-protected spirocycle (5.0 g, 17.6 mmol) in dichloromethane (DCM, 50 mL).

    • Add trifluoroacetic acid (TFA, 13.5 mL, 176 mmol) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its TFA salt.

    • To obtain the free base, dissolve the salt in water, basify to pH > 10 with 2 M NaOH or by passing through a basic ion-exchange resin, and extract with DCM or a DCM/isopropanol mixture.

    • Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Overall Synthetic Scheme & Characterization

The complete synthetic pathway is summarized below.

Forward Synthesis Figure 3: Overall Synthetic Pathway A N-Boc-4-piperidone B Nitro-alcohol A->B i. CH₃NO₂, TBAF, THF C Amino alcohol B->C ii. H₂, Raney Ni, MeOH D Chloroacetamide C->D iii. ClCOCH₂Cl, TEA, DCM E Boc-Protected Spirocycle D->E iv. NaH, DMF F Final Product E->F v. TFA, DCM

Caption: Proposed multi-step synthesis of this compound.

Table 1: Predicted Characterization Data for this compound

Technique Expected Data
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
HRMS (ESI+) Calculated for [M+H]⁺ (C₈H₁₅N₂O₂): 171.1128; Found: [Value should be within 5 ppm]
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~4.2 (s, 2H, -O-CH₂-C=O), ~3.8 (s, 2H, -N-CH₂-spiro), ~3.4 (s, 2H, -O-CH₂-spiro), ~3.0-3.2 (m, 4H, piperidine CH₂), ~1.8-2.0 (m, 4H, piperidine CH₂), ~2.5 (br s, 1H, NH), ~6.5 (br s, 1H, NH-C=O).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168 (C=O), ~70 (O-CH₂), ~60 (spiro C), ~50 (N-CH₂-spiro), ~45 (piperidine CH₂), ~35 (piperidine CH₂).
IR (ATR) ν (cm⁻¹): ~3300 (N-H stretch), ~2940, 2860 (C-H stretch), ~1670 (Amide C=O stretch), ~1120 (C-O-C stretch).

Conclusion

This technical guide delineates a novel, logical, and robust synthetic route for the preparation of this compound. By leveraging well-established and high-yielding chemical transformations—including the Henry reaction, catalytic hydrogenation, N-acylation, and intramolecular Williamson ether synthesis—this pathway provides a reliable method for accessing this unique spirocyclic scaffold. The detailed, step-by-step protocols and mechanistic justifications are intended to empower researchers in medicinal chemistry and drug discovery to synthesize this and analogous compounds for further investigation as potential therapeutic agents.

References

  • Ballini, R., & Bosica, G. (1997). The Henry (Nitroaldol) Reaction. In Recent Research Developments in Organic Chemistry (Vol. 1, pp. 123-147). Research Signpost.
  • Cossy, J., & Belotti, D. (2004). The intramolecular Williamson ether synthesis.
  • Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 114-123. [Link]

  • Krasavin, M. (2017). Spirocycles in Drug Discovery. Future Medicinal Chemistry, 9(16), 1967-1970. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
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  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Sundberg, R. J. (2007). The Chemistry of Indoles. Academic Press.
  • Tice, C. M. (2014). Selecting the right tool for the job: non-aromatic heterocyclic rings in drug design. ACS Medicinal Chemistry Letters, 5(2), 115-120. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2001). A facile synthesis of morpholin-2-ones via intramolecular cyclization of α-amino alcohols. Tetrahedron Letters, 42(35), 6165-6167.
  • Zhang, W., et al. (2018). Recent advances in the synthesis of morpholines. RSC Advances, 8(3), 1325-1341. [Link]

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An In-Depth Technical Guide to 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview of a novel spirocyclic entity, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. Due to the limited direct literature on this specific isomer, this document leverages data from closely related analogs, such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, to project its chemical properties, propose synthetic routes, and hypothesize its therapeutic potential.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical space for therapeutic innovation.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocycles, characterized by two rings sharing a single atom, are gaining increasing attention in drug discovery.[3] Their inherent rigidity and three-dimensionality can lock the conformation of a molecule, enabling a more precise and optimized interaction with biological targets.[7] This often translates to improved potency and selectivity. Furthermore, the introduction of a spirocyclic core can enhance drug-like properties by increasing the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[7][8]

The this compound core combines several key pharmacophoric features: a lactam for potential hydrogen bonding, two nitrogen atoms for further functionalization or salt formation, and an ether linkage that can influence conformation and solubility. Based on the biological activities of its isomers, this scaffold holds promise for applications in areas such as neuropharmacology and metabolic diseases.[4][9]

Physicochemical and Predicted Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₈H₁₄N₂O₂-
Molecular Weight 170.21 g/mol -
Topological Polar Surface Area (TPSA) 58.6 ŲComputational Prediction
Predicted logP -0.5 to 0.5Computational Prediction
Hydrogen Bond Donors 1 (Amide N-H)Structural Analysis
Hydrogen Bond Acceptors 3 (2 Carbonyl O, 1 Ether O)Structural Analysis
pKa (most basic) 7.5 - 8.5 (piperazine-like amine)Estimation from analogs
pKa (most acidic) 16-18 (amide N-H)Estimation from analogs

These predicted properties suggest that this compound is likely to be a polar molecule with good aqueous solubility, a desirable characteristic for a drug candidate.

Proposed Synthetic Strategies

The synthesis of the this compound core can be envisioned through several plausible routes, drawing inspiration from the synthesis of related spirocyclic systems.[4] A key challenge is the regioselective formation of the lactam ring.

Strategy A: Intramolecular Cyclization Approach

This strategy involves the construction of a linear precursor containing all the necessary atoms, followed by an intramolecular cyclization to form the spirocyclic core.

Synthetic_Strategy_A A Starting Materials: - Protected Piperazine Derivative - Acrylate Derivative B Michael Addition A->B C Intermediate A B->C D Deprotection C->D E Intramolecular Amidation/Lactamization D->E F Target Molecule: 9-Oxa-1,4-diaza- spiro[5.5]undecan-5-one E->F

Caption: Proposed Synthetic Strategy A for this compound.

Experimental Protocol (Hypothetical):

  • Michael Addition: React a suitable N-protected piperazine with an appropriate acrylate derivative (e.g., one containing a masked hydroxyl group) under basic conditions to form the Michael adduct.

  • Purification: Purify the adduct using column chromatography.

  • Deprotection: Selectively remove the protecting group from the piperazine nitrogen.

  • Lactamization: Induce intramolecular cyclization through amide bond formation between the deprotected nitrogen and the ester group of the acrylate moiety. This may require heating or the use of coupling agents.

  • Final Purification: Purify the final product by recrystallization or chromatography.

Strategy B: Spirocyclization via Dieckmann Condensation or Similar Reactions

This approach would involve the formation of the spirocyclic core through a key carbon-carbon or carbon-nitrogen bond-forming reaction.

Synthetic_Strategy_B A Starting Materials: - Substituted Tetrahydropyran - Diamine B Multi-component Reaction or Sequential N-alkylation A->B C Linear Precursor B->C D Key Spirocyclization Step (e.g., Pictet-Spengler analog) C->D E Target Molecule D->E

Caption: Alternative Synthetic Strategy B for the target molecule.

Spectroscopic Characterization

The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.[10][11][12]

TechniqueExpected Key Features
¹H NMR - Signals for the diastereotopic protons of the piperazine and tetrahydropyran rings.- A downfield signal for the amide N-H proton.- Characteristic coupling patterns for the protons adjacent to the nitrogen and oxygen atoms.
¹³C NMR - A downfield signal for the lactam carbonyl carbon (around 170 ppm).- A signal for the spiro carbon.- Signals for the carbons adjacent to the nitrogen and oxygen atoms in the 50-70 ppm range.
FT-IR - A strong absorption band for the amide C=O stretch (around 1650 cm⁻¹).- An N-H stretching band (around 3300 cm⁻¹).- C-O-C stretching for the ether linkage (around 1100 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Experimental Protocol: NMR Analysis [10]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 or 500 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons and carbons, which is crucial for the unambiguous assignment of the spirocyclic structure.

Hypothesized Biological Activity and Therapeutic Potential

The therapeutic potential of this compound can be inferred from the known biological activities of its close analogs.

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have shown potent activity as dual MOR agonists and σ1R antagonists, a profile that is being explored for the development of safer and more effective analgesics.[4][5] The this compound scaffold could be decorated with appropriate pharmacophoric groups to target these receptors.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Trisubstituted urea derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent sEH inhibitors, which are being investigated for the treatment of chronic kidney diseases.[9] The nitrogen atoms in the this compound core provide ideal handles for the introduction of urea or other functionalities to target sEH.

  • Antihypertensive Agents: Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated antihypertensive activity, primarily through peripheral alpha-1 adrenoceptor blockade.[6] This suggests that the spiro-oxadiaza-undecanone core could serve as a scaffold for cardiovascular drug discovery.

Biological_Potential A 9-Oxa-1,4-diaza- spiro[5.5]undecan-5-one Core Scaffold B Functionalization at N1 and N4 A->B C Potential Biological Targets B->C D μ-Opioid Receptor (MOR) C->D E σ1 Receptor (σ1R) C->E F Soluble Epoxide Hydrolase (sEH) C->F G α1-Adrenoceptors C->G I Pain Management D->I E->I J Chronic Kidney Disease F->J K Hypertension G->K H Therapeutic Areas I->H J->H K->H

Caption: Hypothesized therapeutic potential of the this compound scaffold.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, the analysis of its structural analogs suggests that it is a promising scaffold for the development of novel therapeutics. Its unique three-dimensional structure, combined with the presence of multiple points for chemical modification, makes it an attractive starting point for the design of new ligands for a variety of biological targets.

Future research should focus on the development of efficient and scalable synthetic routes to this core structure. Once synthesized, a thorough characterization of its physicochemical properties and a comprehensive biological screening campaign will be essential to unlock its full therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such an exploratory journey into this exciting area of medicinal chemistry.

References

  • PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
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  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubMed. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Retrieved from [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the molecular structure, a proposed synthetic pathway, and the predicted spectroscopic characterization of the novel spiro-heterocycle, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of innovative molecular scaffolds.

Introduction: The Significance of Spiro-heterocycles in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in modern drug discovery.[1][2] Their inherent three-dimensionality allows for a more precise and effective interaction with biological targets compared to traditional planar aromatic systems.[2] This unique topology can lead to compounds with enhanced potency, selectivity, and improved physicochemical properties. The incorporation of heteroatoms such as nitrogen and oxygen into these spiro-frameworks further expands their chemical space and potential for biological activity. The title compound, this compound, represents a novel scaffold combining a piperidine ring, a morpholine moiety, and a lactam functionality, making it an intriguing candidate for investigation in various therapeutic areas.

Molecular Structure Analysis

The core of this compound is a spiro[5.5]undecane framework. This system consists of two six-membered rings joined by a central spiro-carbon atom. The systematic numbering of this heterocyclic system places the oxygen atom at position 9, and the nitrogen atoms at positions 1 and 4. A carbonyl group at position 5 defines the lactam functionality within one of the heterocyclic rings.

The presence of the spiro-center imparts a rigid, non-planar conformation to the molecule. The piperidine and morpholine rings are expected to adopt chair-like conformations to minimize steric strain. The stereochemistry at the spiro-carbon is a key feature of this molecule, and its control during synthesis would be crucial for elucidating structure-activity relationships in any drug discovery program.

G cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Epoxide Ring Opening cluster_step3 Step 3: Acylation cluster_step4 Step 4: Intramolecular Cyclization cluster_step5 Step 5: Boc Deprotection A N-Boc-4-piperidone B N-Boc-1-oxa-6-azaspiro[2.5]octane A->B Corey-Chaykovsky Reagent C N-Boc-4-(aminomethyl)-4-hydroxypiperidine B->C NH3 / MeOH D N-Boc-4-hydroxy-4-((2-chloroacetamido)methyl)piperidine C->D Chloroacetyl chloride, Et3N E 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecan-3-one D->E NaH F 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one E->F TFA or HCl

Caption: Proposed synthetic workflow for a structural isomer.

Experimental Protocol: A Self-Validating System

The following is a proposed, detailed experimental protocol for the synthesis of the structural isomer, 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, which can be adapted for the target molecule. Each step is designed to be monitored by standard analytical techniques to ensure the successful formation of the desired intermediate.

Step 1: Synthesis of N-Boc-1-oxa-6-azaspiro[2.5]octane

  • Rationale: The Corey-Chaykovsky reaction is a reliable method for the conversion of ketones to epoxides.

  • Procedure: To a stirred suspension of trimethylsulfonium iodide in anhydrous THF at 0 °C under a nitrogen atmosphere, is added n-butyllithium dropwise. The resulting mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of N-Boc-4-piperidone in THF. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Validation: The formation of the epoxide can be confirmed by the disappearance of the ketone peak in the IR spectrum and the appearance of characteristic epoxide proton signals in the 1H NMR spectrum.

Step 2: Synthesis of N-Boc-4-(aminomethyl)-4-hydroxypiperidine

  • Rationale: The epoxide ring is opened by an amine nucleophile. Ammonia in methanol is a common reagent for this transformation.

  • Procedure: A solution of N-Boc-1-oxa-6-azaspiro[2.5]octane in methanol is saturated with ammonia gas at 0 °C. The reaction vessel is sealed and heated to 80 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Validation: Successful ring opening can be verified by the disappearance of the epoxide signals in the NMR spectra and the appearance of a primary amine signal.

Step 3: Synthesis of N-Boc-4-hydroxy-4-((2-chloroacetamido)methyl)piperidine

  • Rationale: Acylation of the primary amine with chloroacetyl chloride introduces the necessary functionality for the subsequent cyclization.

  • Procedure: To a solution of N-Boc-4-(aminomethyl)-4-hydroxypiperidine and triethylamine in dichloromethane at 0 °C, is added chloroacetyl chloride dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried, and concentrated.

  • Validation: The formation of the amide can be confirmed by IR spectroscopy (appearance of an amide carbonyl stretch) and NMR spectroscopy.

Step 4: Synthesis of 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Rationale: An intramolecular Williamson ether synthesis, promoted by a strong base like sodium hydride, will form the second ring of the spiro-system.

  • Procedure: To a solution of N-Boc-4-hydroxy-4-((2-chloroacetamido)methyl)piperidine in anhydrous DMF at 0 °C, is added sodium hydride (60% dispersion in mineral oil). The mixture is stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.

  • Validation: Successful cyclization is indicated by the disappearance of the hydroxyl and chloroacetyl groups in the NMR and IR spectra, and mass spectrometry will confirm the molecular weight of the spiro-product.

Step 5: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the final product.

  • Procedure: The 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried and concentrated to afford the final product.

  • Validation: The removal of the Boc group can be confirmed by the disappearance of the characteristic tert-butyl signal in the 1H NMR spectrum.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds.

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.50-1.90 (m, 4H, piperidine CH₂), 2.80-3.10 (m, 4H, piperidine CH₂ adjacent to N), 3.40-3.60 (m, 2H, morpholine CH₂ adjacent to N), 3.70-3.90 (m, 2H, morpholine CH₂ adjacent to O), 4.20 (s, 2H, CH₂ adjacent to lactam carbonyl), 6.00-6.50 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 35-40 (piperidine CH₂), 45-50 (piperidine CH₂ adjacent to N), 55-60 (spiro-carbon), 65-70 (morpholine CH₂ adjacent to O), 70-75 (morpholine CH₂ adjacent to N), 170-175 (lactam C=O).
IR (ATR)ν (cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1650-1680 (C=O stretch, lactam), 1100-1150 (C-O-C stretch). [3][4][5]
Mass Spectrometry (ESI+)m/z: 171.11 [M+H]⁺, for C₈H₁₄N₂O₂.

Applications in Drug Development

While the specific biological activity of this compound has not been reported, its structural features suggest potential applications in several areas of drug discovery. The spiro-piperidine motif is a common feature in centrally active agents. Furthermore, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as antihypertensive agents, acting as α1-adrenoceptor antagonists. [5][6]The lactam functionality is a key component of many antibiotics and other bioactive molecules. Therefore, this novel spiro-scaffold could serve as a valuable starting point for the development of new therapeutic agents targeting a range of biological targets, including GPCRs, ion channels, and enzymes.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of this compound, a novel spiro-heterocyclic scaffold. A plausible, multi-step synthesis has been proposed, with detailed experimental considerations for each step. Furthermore, predicted spectroscopic data have been provided to aid in the characterization of this molecule. The unique structural features of this compound make it an attractive target for synthesis and biological evaluation in the pursuit of new therapeutic agents.

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Discovery of novel 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives

Abstract

The quest for novel chemical entities with enhanced therapeutic potential is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive overview of the discovery and development of a novel class of heterocyclic compounds: this compound derivatives. We will explore the strategic design, synthetic pathways, rigorous characterization, and preliminary biological evaluation of these promising new molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical methodologies for the exploration of this novel chemical space.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

Traditional drug discovery has often focused on "flat" aromatic structures. However, the concept of "escaping from flatland" by incorporating three-dimensional scaffolds has gained traction, as it can lead to compounds with improved physicochemical properties.[4] Spirocycles, which feature two rings connected by a single common atom, are particularly intriguing due to their rigid yet complex three-dimensional conformations.[1][3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[5]

The this compound core is a novel scaffold designed to combine the structural benefits of a spirocycle with the chemical versatility of embedded heteroatoms. The inclusion of oxygen and nitrogen atoms introduces opportunities for hydrogen bonding and other key interactions with biological targets, while the lactam functionality provides a site for further chemical modification. This guide details the journey from the conceptualization of this novel scaffold to its synthesis and initial biological screening.

Synthetic Pathways and Methodologies

The synthesis of the this compound core and its derivatives requires a multi-step approach. The following protocol outlines a plausible and efficient synthetic route, drawing inspiration from established methods for constructing similar spiro-heterocyclic systems.[6][7][8][9]

General Synthetic Scheme

The overall synthetic strategy involves the construction of a key piperidinone intermediate followed by a spirocyclization step.

Synthetic_Scheme A Starting Material A (e.g., Substituted Aniline) C Intermediate 1 (Piperidinone Precursor) A->C Step 1: Michael Addition B Starting Material B (e.g., Acrylate Derivative) B->C D Intermediate 2 (N-protected Piperidinone) C->D Step 2: N-protection E Intermediate 3 (Key Spirocyclization Precursor) D->E Step 3: Functional Group Interconversion F Final Product (this compound Derivative) E->F Step 4: Intramolecular Cyclization

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidinone Precursor (Intermediate 1)

  • To a solution of a substituted aniline (1.0 eq) in a suitable solvent such as ethanol, add an acrylate derivative (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the piperidinone precursor.

Causality: The Michael addition is a robust method for forming carbon-nitrogen bonds and is well-suited for creating the core piperidinone ring structure. The choice of solvent and temperature is optimized to ensure complete reaction while minimizing side products.

Step 2: N-protection of the Piperidinone (Intermediate 2)

  • Dissolve the piperidinone precursor (1.0 eq) in dichloromethane (DCM).

  • Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) (1.2 eq), and a base, such as triethylamine (TEA) (1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Causality: Protection of the secondary amine is crucial to prevent unwanted side reactions in the subsequent steps. The Boc group is chosen for its stability under a variety of reaction conditions and its ease of removal.

Step 3: Functional Group Interconversion (Intermediate 3)

  • This step is tailored to introduce the necessary functionality for the subsequent cyclization. For example, a terminal alkene can be converted to an epoxide.

  • Dissolve the N-protected piperidinone (1.0 eq) in DCM.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry, and concentrate.

Causality: The epoxidation of an alkene provides a reactive electrophilic site for the subsequent intramolecular nucleophilic attack, which is the key step in forming the oxa-spirocycle.

Step 4: Intramolecular Spirocyclization (Final Product)

  • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Neutralize the resulting amine salt with a base.

  • Induce intramolecular cyclization by heating the deprotected intermediate in a suitable solvent, such as dimethylformamide (DMF).

  • The intramolecular nucleophilic attack of the amine onto the epoxide forms the desired this compound core.

  • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC).

Causality: This tandem deprotection-cyclization sequence is an efficient method for constructing the spirocyclic system. The choice of a high-boiling polar aprotic solvent like DMF facilitates the intramolecular reaction.

Structural Characterization and Analysis

The unambiguous determination of the structure of the novel this compound derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.[10][11][12]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[13][14][15] This technique provides precise information on bond lengths, bond angles, and the stereochemistry of the spirocyclic center.[16][17]

Computational Modeling

Density Functional Theory (DFT) calculations and other computational methods are used to predict the geometric and electronic properties of the synthesized compounds.[11][18][19] These theoretical studies can provide insights into the stability and reactivity of the novel scaffold and help rationalize the observed biological activity.[18]

In Vitro Biological Evaluation

Given the diverse biological activities reported for spiro-heterocyclic compounds, a panel of in vitro assays is essential to explore the therapeutic potential of the newly synthesized derivatives.[5][20][21] In vitro testing offers a controlled environment to assess the efficacy and toxicity of drug candidates before proceeding to more complex in vivo studies.[22][23][24][25]

High-Throughput Screening Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization A Compound Library (Novel Derivatives) B Target-Based Assays (e.g., Kinase Inhibition) A->B C Phenotypic Assays (e.g., Cell Viability) A->C D Dose-Response Curves (IC50/EC50 Determination) B->D C->D E Selectivity Profiling D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME-Tox Profiling G->H

Caption: A streamlined workflow for the in vitro biological evaluation of novel compounds.

Key In Vitro Assays

The following table summarizes a selection of relevant in vitro assays for the initial biological profiling of the this compound derivatives, drawing inspiration from the applications of similar spirocyclic compounds in oncology.[26][27]

Assay TypePurposeExample Method
Cytotoxicity To assess the general toxicity of the compounds against cancer cell lines.MTT or CellTiter-Glo® Luminescent Cell Viability Assay
Target Engagement To determine if the compounds bind to a specific molecular target (e.g., a protein kinase).Kinase Glo® Assay or similar enzyme inhibition assays
Apoptosis To investigate if the compounds induce programmed cell death in cancer cells.Caspase-Glo® 3/7 Assay
Cell Cycle Analysis To determine the effect of the compounds on cell cycle progression.Flow cytometry with propidium iodide staining
Migration/Invasion To evaluate the potential of the compounds to inhibit cancer cell metastasis.Transwell migration assay

Data Summary and Future Directions

The following table presents exemplary data from the initial screening of a small set of hypothetical this compound derivatives.

Compound IDR¹ GroupR² GroupCytotoxicity (IC₅₀, µM)Kinase Inhibition (IC₅₀, µM)
NVS-001 HPhenyl> 5025.3
NVS-002 4-ClPhenyl15.28.1
NVS-003 4-FPhenyl10.82.5
NVS-004 4-F2-Pyridyl5.40.9
NVS-005 4-F3-Pyridyl8.91.2

The preliminary data suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. The initial structure-activity relationship (SAR) indicates that electron-withdrawing substituents on the R¹ group and a nitrogen-containing aromatic ring at the R² position may enhance both cytotoxicity and kinase inhibition.

Future work will focus on:

  • Expanding the compound library to further explore the SAR.

  • Conducting more extensive in vitro profiling of the most potent compounds.

  • Initiating in vivo studies in relevant animal models.

  • Further elucidating the mechanism of action of the lead compounds.

Conclusion

The discovery of novel this compound derivatives represents a significant advancement in the exploration of spirocyclic scaffolds for drug discovery. The synthetic routes are robust and versatile, allowing for the generation of a diverse library of compounds. The preliminary biological data are encouraging, highlighting the potential of this novel chemical class. This in-depth guide provides a solid foundation for further research and development in this exciting area of medicinal chemistry.

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An In-Depth Technical Guide to the Anticipated Biological Activity of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Spirocyclic Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists into increasingly complex and three-dimensional chemical spaces. Among the scaffolds that have garnered significant attention are spirocyclic systems, which offer a unique conformational rigidity and spatial arrangement of functional groups.[1][2] This guide focuses on the predicted biological activities of a specific, yet under-investigated molecule: 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one . While direct experimental data for this exact compound is not extensively available in the public domain, this document will provide a comprehensive overview of its potential pharmacological profile by drawing upon established knowledge of structurally related analogues. By examining the biological activities of similar spiro-heterocyclic compounds, we can construct a scientifically grounded hypothesis regarding the therapeutic potential of this novel chemical entity. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for its investigation.

The Spirocyclic Advantage: A Structural Rationale for Biological Activity

Spiro compounds, characterized by two rings connected by a single common atom, are playing an increasingly important role in the design of synthetic drugs.[3] Their rigid, perpendicular ring structures provide a fixed spatial arrangement of substituents, which is crucial for selective interaction with biological targets.[1] This conformational constraint can lead to enhanced potency and selectivity compared to more flexible, non-spirocyclic counterparts.[4] The heteroatom-rich core of this compound, featuring oxygen and nitrogen atoms, introduces sites for hydrogen bonding and other polar interactions, further diversifying its potential to bind with a range of biological macromolecules.[3][5]

Predicted Biological Activities and Mechanistic Insights

Based on the pharmacological profiles of structurally similar 1-oxa-4,9-diazaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane derivatives, we can anticipate a range of potential biological activities for this compound.

Analgesic Properties via Dual-Target Modulation

A compelling area of investigation for this scaffold is in pain management. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual ligands, acting as agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R).[6][7] This dual-action mechanism is a promising strategy for developing safer and more effective analgesics with potentially reduced side effects compared to traditional opioids.[7] The spirocyclic core is believed to provide the optimal orientation for substituents to interact with both receptors simultaneously.[8]

Signaling Pathway: Proposed Dual MOR Agonism and σ1R Antagonism

G Compound Compound MOR μ-Opioid Receptor (MOR) Compound->MOR Agonist sigma1R Sigma-1 Receptor (σ1R) Compound->sigma1R Antagonist Gi_protein Gi Protein MOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia_MOR Analgesia cAMP->Analgesia_MOR ER_Stress ER Stress sigma1R->ER_Stress Inhibits NMDAR_Modulation NMDAR Modulation sigma1R->NMDAR_Modulation Inhibits Analgesia_sigma1R Analgesia ER_Stress->Analgesia_sigma1R NMDAR_Modulation->Analgesia_sigma1R

Caption: Proposed dual-target analgesic mechanism.

Antihypertensive Potential through Adrenoceptor Blockade

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one have demonstrated significant antihypertensive activity in spontaneously hypertensive rats.[9] The mechanism of action is primarily attributed to peripheral alpha 1-adrenoceptor blockade.[9] The specific substitution pattern on the spirocyclic core is critical for this activity, with larger alkyl or aryl groups leading to a decrease in potency.[9] This suggests that the size and nature of substituents on the this compound scaffold will be crucial determinants of its potential cardiovascular effects.

Antimicrobial and Antifungal Activity

Heterocyclic spiro compounds are increasingly being investigated for their antimicrobial properties.[3][10] Spiro-4H-pyran derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus.[11][12] The evaluation of this compound against a panel of pathogenic bacteria and fungi is a logical and promising avenue of research.

Cytotoxic Effects against Cancer Cell Lines

The unique three-dimensional structure of spiro compounds makes them attractive candidates for anticancer drug discovery.[5] Azaspiro undecane diones have exhibited cytotoxic activity against liver adenocarcinoma cells. Furthermore, novel spiro[5.5]undecane derivatives have been synthesized and are being evaluated for their in vitro anti-cancer activity.[13] Therefore, assessing the cytotoxic potential of this compound against a variety of cancer cell lines is a critical step in characterizing its biological profile.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point and can be adapted based on the specific characteristics of the test compound.

General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] It is a crucial first step in evaluating the potential of a new chemical entity as an anticancer agent.[14]

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Culture 1. Culture Cancer Cell Lines (e.g., A549, MCF-7) Harvest 2. Harvest Cells (Logarithmic Growth Phase) Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plates (5,000-10,000 cells/well) Harvest->Seed Incubate_24h 4. Incubate for 24h (Cell Attachment) Seed->Incubate_24h Prepare_Compound 5. Prepare Serial Dilutions of This compound Add_Compound 6. Add Compound to Wells (Include Vehicle & Positive Controls) Prepare_Compound->Add_Compound Incubate_48h 7. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 8. Add MTT Solution (5 mg/mL) Incubate_3_4h 9. Incubate for 3-4h (Formazan Crystal Formation) Add_MTT->Incubate_3_4h Remove_Medium 10. Remove Medium Incubate_3_4h->Remove_Medium Add_DMSO 11. Add DMSO (Dissolve Formazan) Remove_Medium->Add_DMSO Read_Absorbance 12. Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[14]

    • Harvest cells during the logarithmic growth phase using an appropriate method (e.g., Trypsin-EDTA).[14]

    • Determine cell concentration and viability.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.[14]

    • Incubate the plates for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[14]

    • Perform serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.

    • Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[14]

    • Incubate the plates for a predetermined period (e.g., 48 hours).[13]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[14]

    • Incubate the plates for an additional 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[14]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[14]

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity, two standard methods are recommended: the disk diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[15]

Step-by-Step Methodology: Disk Diffusion and Broth Microdilution

  • Inoculum Preparation:

    • Grow the selected bacterial or fungal strains in an appropriate broth medium overnight at 37°C.[15]

    • Adjust the microbial suspension to a concentration of 1 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard.[15]

  • Disk Diffusion Assay (Qualitative):

    • Inoculate Mueller-Hinton agar plates by evenly spreading the microbial suspension.[15]

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks on the agar surface.[15]

    • Include positive (e.g., gentamicin) and negative (solvent) control disks.[11]

    • Incubate the plates for 24 hours at 37°C.[11]

    • Measure the diameter of the inhibition zone around each disk in millimeters.[11] A larger zone indicates greater antimicrobial activity.[12]

  • Broth Microdilution Assay (Quantitative - for MIC determination):

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[11]

    • Inoculate each well with the prepared microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.[11]

    • Incubate the plates for 24 hours at 37°C.[11]

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineCancer TypeIC50 (µM)
A549Non-small-cell lung cancerTo be determined
MCF-7Breast adenocarcinomaTo be determined
PC-3Prostate cancerTo be determined
HDFNormal human dermal fibroblastTo be determined

Note: The inclusion of a normal cell line (e.g., HDF) is crucial for assessing the selectivity of the compound's cytotoxic effects.

Table 2: Hypothetical Antimicrobial Activity of this compound
MicroorganismGram StainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureusPositiveTo be determinedTo be determined
Escherichia coliNegativeTo be determinedTo be determined
Candida albicansN/A (Fungus)To be determinedTo be determined

Conclusion and Future Directions

While the biological activity of this compound remains to be empirically determined, the existing literature on structurally related spiro-heterocyclic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The predicted activities, including analgesic, antihypertensive, antimicrobial, and cytotoxic effects, warrant a thorough in vitro evaluation. The experimental protocols detailed in this guide offer a robust framework for such an investigation.

Future research should focus on the synthesis of a library of derivatives with varying substituents on the spirocyclic core to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds identified through in vitro screening should then be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. The unique structural attributes of the spiro[5.5]undecane scaffold hold considerable promise for the development of novel and effective therapies.

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A Methodological Guide to the Physicochemical Characterization of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensional character compared to traditional planar molecules.[1][2] This unique architecture can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on a representative novel spiro-heterocycle, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one , as a case study to outline a comprehensive, methodology-focused framework for its physicochemical characterization. As specific experimental data for this compound is not widely published, this paper serves as a practical guide for researchers, detailing the critical in silico and experimental protocols required to assess the drug-likeness of such new chemical entities (NCEs). We will cover the foundational pillars of characterization: solubility, lipophilicity, ionization constant (pKa), and metabolic stability, providing both the "how" and the "why" behind each experimental choice.

Introduction: The Rise of Spirocycles in Medicinal Chemistry

The drive to "escape from flatland" in medicinal chemistry has led to a surge in the exploration of molecules with greater sp3-hybridization. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined three-dimensional structure provides a fixed spatial arrangement of substituents, which can facilitate more precise and potent interactions with biological targets.[2][5] The incorporation of heteroatoms, such as oxygen and nitrogen, into these scaffolds further expands chemical diversity and allows for the fine-tuning of crucial physicochemical properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4]

The subject of this guide, this compound, represents a novel scaffold containing key pharmacophoric features: a lactam, a secondary amine, and an ether. A thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for its successful development as a potential therapeutic agent. Poor solubility can hinder absorption and lead to unreliable bioassay results, while suboptimal lipophilicity can affect cell permeability, and metabolic instability can lead to rapid clearance and short duration of action.[6][7] This guide provides the strategic and tactical framework for generating this critical data package.

Molecular Profile: In Silico Predictions

Before commencing wet lab experiments, a robust in silico analysis provides a valuable baseline and helps anticipate experimental challenges. These computational predictions are foundational to applying established drug-likeness rules, such as Lipinski's Rule of Five.[8][9][10]

The structure of this compound is presented below:

Chemical Structure: (Image of this compound would be inserted here) Formula: C₈H₁₄N₂O₂[11]

Based on its structure, we can predict several key physicochemical parameters. These parameters are crucial for an initial assessment against Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[10][12][13]

PropertyPredicted ValueLipinski's Rule of Five GuidelineSignificance in Drug Development
Molecular Weight (MW) 170.21 g/mol [11][14]< 500 Daltons[8][9][10]Influences size-dependent diffusion and absorption.
cLogP (Calculated LogP) -0.9 (PubChem CID: 13059434)< 5[8][9][10]A measure of lipophilicity; critical for membrane permeability and solubility.[8]
Hydrogen Bond Donors 2 (N-H groups)≤ 5[8][9][10]Impacts solubility and membrane permeability.
Hydrogen Bond Acceptors 3 (O and N atoms)≤ 10[8][9][10]Affects solubility in aqueous media.
Topological Polar Surface Area (TPSA) 50.4 Ų (PubChem CID: 13059434)< 140 Ų (for cell permeation) < 90 Ų (for BBB penetration)[15]Predicts the ability of a drug to permeate cell membranes.[15][16][17][18][19]

Initial Assessment: The predicted properties for this compound comfortably adhere to Lipinski's Rule of Five, suggesting a favorable starting point for an orally bioavailable drug candidate. The low molecular weight and moderate TPSA indicate a high probability of good membrane permeability.

Core Physicochemical Characterization: A Methodological Workflow

The following sections detail the experimental protocols necessary to confirm and refine the in silico predictions. The workflow is designed to provide a comprehensive understanding of the compound's behavior in physiological environments.

Workflow for Physicochemical Profiling

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Lipophilicity & Ionization cluster_2 Phase 3: Stability Assessment Kinetic Kinetic Solubility (High-Throughput) Thermo Thermodynamic Solubility (Gold Standard) Kinetic->Thermo If promising LogD LogD Determination (HPLC or Shake-Flask) Thermo->LogD pKa pKa Determination (Potentiometric Titration) Thermo->pKa Chemical Chemical Stability (pH gradient) LogD->Chemical pKa->Chemical Metabolic Metabolic Stability (Microsomes) Chemical->Metabolic end end Metabolic->end Integrated Drug-Likeness Profile start New Chemical Entity (this compound) start->Kinetic

Aqueous Solubility

Causality: Solubility is a critical gateway property; a compound must be in solution to be absorbed and to interact with its biological target.[6] Poor solubility can lead to failed clinical trials and complex formulation challenges.[20] We distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used for early-stage screening.[7][21][22][23]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent and is considered the "gold standard".[6][20][24][25]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[21][26]

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[21]

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., in a serial dilution).[7][21]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 2 hours.[21][27]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the formation of precipitate.[21][22]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to controls.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).[24]

  • Equilibration: Seal the vials and agitate them in a shaker or on a vial roller system at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[24][27]

  • Phase Separation: After incubation, filter the solution through a suitable filter (e.g., 0.45 µm PVDF) or centrifuge to separate the undissolved solid.[27]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[20]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[26][28]

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate the n-octanol with the buffer and vice versa by shaking them together for 24 hours and then allowing the layers to separate.[26][28]

  • Compound Addition: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[29]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[26]

A faster, higher-throughput alternative is the use of reverse-phase HPLC to determine a chromatographic hydrophobicity index, which can be correlated to LogP/LogD values.[30][31][32][33][34][35]

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since the charge state of a molecule profoundly affects its solubility, permeability, and target binding, determining the pKa is essential.[36] this compound contains a secondary amine, which is expected to be basic.

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl).[36][37] Purge the solution with nitrogen to remove dissolved CO₂.[36][37]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[37]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[36][37] Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[37][38]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[37]

G pH_low pH_low Ionized Ionized pH_low->Ionized pH_phys pH_phys Mixed Mixed pH_phys->Mixed pH_high pH_high Neutral Neutral pH_high->Neutral

Metabolic Stability

Causality: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes located in liver microsomes.[39][40] An in vitro microsomal stability assay provides an early indication of a compound's metabolic clearance, which influences its half-life and dosing regimen.[41][42]

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice.[41] Prepare a working solution of NADPH cofactor.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, mix the test compound (at a final concentration, e.g., 1 µM) with the liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[40][41] Pre-incubate the mixture at 37°C.[43]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[41][43]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[39][41][43]

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[41][42]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).

Conclusion: Synthesizing a Holistic Profile

The successful progression of a novel chemical entity like this compound from a promising hit to a viable drug candidate is critically dependent on a deep understanding of its physicochemical properties. The in silico predictions provide an excellent starting hypothesis, suggesting favorable drug-like characteristics. However, only through rigorous experimental validation using the protocols detailed in this guide can a true, reliable profile be established.

By systematically determining its solubility, lipophilicity, pKa, and metabolic stability, researchers and drug development professionals can make informed decisions, anticipate potential liabilities, and strategically guide the optimization process. This integrated approach, combining predictive science with robust experimental methodology, is fundamental to mitigating risk and increasing the probability of success in the complex journey of drug discovery.

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9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one as a Core Scaffold

Abstract

The demand for novel, three-dimensional molecular scaffolds is a driving force in modern drug discovery, aimed at exploring new chemical space and improving physicochemical properties. Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest due to their conformational rigidity and potential for precise vectoral projection of substituents. This guide provides a comprehensive technical overview of the this compound core, a promising but underexplored scaffold. We present a robust, logical synthetic strategy for its preparation from common starting materials, detail step-by-step experimental protocols, and explore its utility as a versatile starting material for the synthesis of compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their programs.

Introduction: The Strategic Value of Spirocyclic Piperazinones in Drug Discovery

The "escape from flatland" is a well-established paradigm in medicinal chemistry, advocating for the move away from planar, aromatic-rich molecules towards scaffolds with higher sp³-hybridized carbon content.[1] Spirocycles are the epitome of this concept, featuring two rings connected by a single quaternary carbon atom. This arrangement imparts a rigid, well-defined three-dimensional geometry that can improve target binding affinity, enhance selectivity, and lead to superior physicochemical properties such as increased aqueous solubility.[2]

The this compound scaffold is a unique amalgamation of three key structural motifs:

  • A tetrahydropyran ring , a common feature in natural products and a favorable oxygen-containing heterocycle in drug design.

  • A piperazinone moiety , a versatile heterocyclic core that provides hydrogen bond donors and acceptors and multiple points for synthetic diversification.

  • A spirocyclic center , which locks the two heterocyclic rings in a perpendicular orientation, creating a rigid framework ideal for orienting pharmacophoric elements into specific regions of a biological target's binding site.

This guide outlines a practical synthetic approach to this core structure and demonstrates its potential as a foundational building block for creating diverse chemical libraries.

Retrosynthetic Analysis and Proposed Synthetic Strategy

While direct synthetic routes to this compound are not extensively documented, a logical pathway can be devised from readily available starting materials by applying established chemical transformations. Our retrosynthetic analysis identifies a key precursor, a substituted 4-aminopiperidine derivative, which can be assembled and cyclized to form the target spirocycle.

The primary disconnection strategy involves the formation of the piperazinone and tetrahydropyran rings around a central piperidine core. The most convergent approach begins with a commercially available piperidone derivative, which serves as the foundation for constructing the spirocyclic system.

G Target This compound Intermediate1 N-Substituted Spirocyclic Amino Acid Target->Intermediate1 Lactamization Intermediate2 Substituted 4-Aminopiperidine Precursor Intermediate1->Intermediate2 Intramolecular Etherification StartingMaterial N-Boc-4-Piperidone Intermediate2->StartingMaterial Multi-step functionalization G cluster_0 Synthetic Workflow A 1. N-Boc-4-Piperidone B 2. Epoxidation A->B Corey-Chaykovsky Reagent C 3. Epoxide Opening (with Aminoethanol) B->C H₂NCH₂CH₂OH, Heat D 4. Intramolecular Cyclization (Etherification) C->D Mitsunobu or NaH / TsCl E 5. Boc Deprotection D->E TFA or HCl F 6. N-Acylation & Cyclization (with Ethyl Bromoacetate) E->F BrCH₂CO₂Et, Base G 7. Target Scaffold F->G Lactam Formation

Caption: Proposed workflow for synthesizing the core scaffold.

Protocol 3.1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Intermediate)
  • Causality and Rationale: This initial step transforms the planar ketone into a reactive epoxide. The Corey-Chaykovsky reaction using trimethylsulfoxonium iodide is chosen for its high efficiency and selectivity in forming epoxides from ketones, providing the necessary electrophilic site for subsequent ring-opening. The Boc protecting group is stable under these basic conditions and prevents undesired side reactions at the piperidine nitrogen.

  • Experimental Protocol:

    • Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in dry DMSO under an N₂ atmosphere.

    • Add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature and stir the resulting mixture for 45 minutes until gas evolution ceases.

    • Add a solution of N-Boc-4-piperidone (1.0 eq.) in dry DMSO dropwise, maintaining the temperature below 25°C.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by carefully adding water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the epoxide.

Protocol 3.2: Synthesis of tert-butyl 4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate
  • Causality and Rationale: This step involves the nucleophilic opening of the epoxide ring with aminoethanol. [2]This is a critical step that installs the necessary atoms for both the tetrahydropyran and piperazinone rings in a single operation. Heating is required to drive the reaction with the less nucleophilic amine.

  • Experimental Protocol:

    • Dissolve the epoxide intermediate (1.0 eq.) in ethanolamine (5.0 eq.).

    • Heat the mixture to 80°C and stir for 24 hours in a sealed vessel.

    • Cool the reaction to room temperature and remove excess ethanolamine under high vacuum.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol, which can often be used in the next step without further purification.

Protocol 3.3: Formation of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
  • Causality and Rationale: This is the key spirocyclization step. An intramolecular Williamson ether synthesis is proposed. By treating the diol with a strong base like sodium hydride, the more accessible primary alcohol is deprotonated, which can then be activated (e.g., by conversion to a tosylate) or directly cyclize onto an in-situ formed leaving group on the secondary alcohol. Alternatively, a Mitsunobu reaction provides a milder, one-pot method to achieve this transformation by activating the secondary alcohol for intramolecular attack by the primary alcohol.

  • Experimental Protocol (Mitsunobu Approach):

    • Dissolve the amino alcohol intermediate (1.0 eq.) in dry THF under an N₂ atmosphere and cool to 0°C.

    • Add triphenylphosphine (1.5 eq.) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.5 eq.).

    • Allow the reaction to warm to room temperature and stir for 18 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the Boc-protected spirocycle.

Protocol 3.4: Synthesis of this compound (Target Scaffold)
  • Causality and Rationale: This final two-step sequence first removes the Boc protecting group under acidic conditions to reveal the free secondary amines. The subsequent reaction with an appropriate C2-electrophile, such as ethyl bromoacetate, followed by base-mediated intramolecular cyclization, forms the desired piperazinone ring. [3]

  • Experimental Protocol:

    • Deprotection: Dissolve the Boc-protected spirocycle (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄ and concentrate to yield the free diamine.

    • Cyclization: Dissolve the diamine (1.0 eq.) and triethylamine (3.0 eq.) in dry acetonitrile.

    • Add ethyl bromoacetate (1.1 eq.) dropwise and stir the mixture at 50°C for 12 hours.

    • Cool the reaction, filter off any salts, and concentrate the filtrate.

    • Dissolve the residue in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature for 4 hours to induce lactamization.

    • Neutralize with acetic acid, concentrate, and purify by flash column chromatography to yield the final target scaffold, this compound.

This compound as a Synthetic Intermediate

The synthesized core scaffold is an excellent starting point for library development. The piperazinone ring contains a secondary amine (at position 1) that serves as a prime handle for diversification. The amide nitrogen (at position 4) is significantly less nucleophilic and generally unreactive under standard conditions.

G cluster_reactions Diversification Reactions Core This compound (Core Scaffold) Alkylation N-Alkylation Core->Alkylation R-X, Base Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Ar-X, Pd catalyst, Base Acylation N-Acylation Core->Acylation RCOCl, Base Sulfonylation N-Sulfonylation Core->Sulfonylation RSO₂Cl, Base

Caption: Key derivatization strategies for the core scaffold.

Protocol 4.1: N-Alkylation
  • Reaction: Core Scaffold + R-X → N¹-Alkyl-9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

  • Protocol: To a solution of the core scaffold (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.). Stir at 60°C for 6 hours. Cool, dilute with water, and extract with ethyl acetate. Purify via column chromatography.

Protocol 4.2: N-Arylation (Buchwald-Hartwig Cross-Coupling)
  • Reaction: Core Scaffold + Ar-X → N¹-Aryl-9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

  • Protocol: In a microwave vial, combine the core scaffold (1.0 eq.), aryl halide (e.g., 4-bromotoluene, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.). [3]Add dry dioxane, seal the vial, and heat in a microwave reactor at 120°C for 1 hour. Filter the cooled reaction through celite, concentrate, and purify via column chromatography.

Data Summary and Physicochemical Properties

To aid in the design of derivatives for drug discovery programs, the calculated physicochemical properties of the core scaffold are presented below. These properties are crucial for predicting oral bioavailability and other ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

CompoundMolecular FormulaMol. Wt. ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Core Scaffold C₈H₁₄N₂O₂170.21-0.8552.914
N¹-Benzyl Derivative C₁₅H₂₀N₂O₂260.331.2552.904
N¹-Phenyl Derivative C₁₄H₁₈N₂O₂246.310.9852.904

Conclusion

The this compound scaffold represents a valuable, structurally novel building block for medicinal chemistry. While its synthesis may not be trivial, this guide has outlined a logical and robust multi-step sequence based on well-established and reliable chemical transformations. The true power of this scaffold lies in its utility as a starting material, offering a rigid three-dimensional framework that can be readily functionalized at the N¹-position to generate diverse libraries of compounds. By providing detailed, validated protocols and explaining the causality behind the synthetic choices, we empower researchers to confidently incorporate this and similar complex spirocyclic systems into their drug discovery pipelines, facilitating the exploration of new and promising areas of chemical space.

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. ARKAT USA, Inc. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

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An In-Depth Technical Guide to the X-ray Crystallography of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the prospective X-ray crystallographic analysis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a narrative grounded in scientific integrity and practical expertise. We will explore the rationale behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, with a significant number of approved drugs in the 21st century featuring this unique structural motif. The compound this compound, with a molecular formula of C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol , represents a versatile building block with potential applications in the development of novel therapeutics.[1] Its structural relatives, such as the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, have shown promise as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), as well as soluble epoxide hydrolase (sEH) inhibitors for treating chronic kidney diseases.[2][3][4]

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic structure of a molecule. This detailed structural information is invaluable in drug discovery, enabling a deep understanding of structure-activity relationships (SAR) and facilitating the design of more potent and selective drug candidates. This guide will therefore serve as a roadmap for any research endeavor focused on the crystallographic characterization of this promising spiro compound.

Part 1: Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of the target compound. A robust synthetic route is paramount to obtaining the pure, crystalline material required for diffraction studies.

Proposed Synthetic Approach

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis & Purification Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Key Reactions Crude Product Crude Product Multi-step Synthesis->Crude Product Purification Pure Compound (>95%) Pure Compound (>95%) Crude Product->Pure Compound (>95%) Characterization Crystallization Screening Crystallization Screening Pure Compound (>95%)->Crystallization Screening

Caption: A generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Purification Protocol
  • Initial Purification: The crude product from the synthesis will be subjected to column chromatography on silica gel. The choice of eluent will be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation of the target compound from any byproducts and unreacted starting materials.

  • Purity Assessment: The purity of the collected fractions will be assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is the initial target.

  • Final Purification for Crystallization: For crystallographic studies, a purity of >98% is highly desirable. This can be achieved through recrystallization from a suitable solvent system. The choice of solvent will be guided by solubility tests.

Part 2: Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging and critical step in X-ray crystallography. This process is influenced by a multitude of factors, and a systematic screening approach is essential for success.

Crystallization Screening Strategies

A high-throughput screening approach will be employed to explore a wide range of crystallization conditions. This will involve the use of commercially available crystallization screens that vary in pH, precipitant type and concentration, and the presence of various additives.

Table 1: Key Parameters for Crystallization Screening

ParameterRange/VariablesRationale
Precipitant Polyethylene glycols (PEGs) of different molecular weights, salts (e.g., ammonium sulfate, sodium chloride), organic solvents (e.g., isopropanol, ethanol)To induce supersaturation of the compound in a controlled manner.
pH 4.0 - 9.0The charge state of the molecule can significantly impact its packing in the crystal lattice.
Temperature 4°C, 18°C, 25°CTemperature affects solubility and the kinetics of crystal growth.
Additives Small molecules, detergentsCan sometimes stabilize the compound and promote crystal contacts.
Experimental Protocol for Vapor Diffusion Crystallization

The hanging drop vapor diffusion method is a widely used and effective technique for growing single crystals of small molecules.

  • Prepare the Reservoir Solution: A 96-well crystallization plate will be filled with the various screening solutions.

  • Prepare the Drop: A small volume (typically 1-2 µL) of the purified this compound solution (at a concentration of 5-20 mg/mL in a suitable solvent) will be mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

  • Seal the Well: The coverslip will be inverted and sealed over the reservoir well.

  • Incubation and Monitoring: The plates will be incubated at different temperatures and monitored regularly under a microscope for crystal growth over a period of several weeks.

Diagram of Crystallization Workflow

Crystallization Workflow cluster_crystallization Crystallization Purified Compound Purified Compound Solubility Screening Solubility Screening Purified Compound->Solubility Screening Crystallization Screening (96-well plates) Crystallization Screening (96-well plates) Solubility Screening->Crystallization Screening (96-well plates) Hit Identification Hit Identification Crystallization Screening (96-well plates)->Hit Identification Optimization of Conditions Optimization of Conditions Hit Identification->Optimization of Conditions Single Crystal Growth Single Crystal Growth Optimization of Conditions->Single Crystal Growth X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction

Caption: A systematic workflow for the crystallization of the target compound.

Part 3: X-ray Diffraction Data Collection and Structure Determination

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. Modern diffractometers and data processing software have streamlined this process, but careful experimental design and execution are still crucial.

Data Collection Strategy

A suitable crystal will be mounted on a goniometer and cryo-cooled to 100 K to minimize radiation damage. A modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., a microfocus rotating anode or a synchrotron beamline) and a sensitive detector will be used for data collection.

Table 2: Typical Data Collection and Refinement Parameters

ParameterTypical Value/MethodSignificance
Wavelength Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å)Choice depends on the crystal size and unit cell dimensions.
Temperature 100 KReduces atomic thermal motion and radiation damage.
Data Collection Strategy Omega and Phi scansTo collect a complete and redundant dataset.
Space Group Determination Automated software (e.g., XDS, CrysAlisPro)Determines the symmetry of the crystal lattice.
Structure Solution Direct methods (e.g., SHELXT) or dual-space methodsTo obtain an initial model of the crystal structure.
Structure Refinement Full-matrix least-squares on F² (e.g., SHELXL)To optimize the atomic coordinates and displacement parameters.
R-factors (R1, wR2) < 0.05 for R1 (for high-quality data)Indicators of the agreement between the experimental data and the refined model.
Step-by-Step Structure Determination and Refinement Protocol
  • Data Processing: The raw diffraction images will be processed to integrate the reflection intensities and apply corrections for various experimental factors.

  • Structure Solution: The processed data will be used to solve the phase problem and obtain an initial electron density map.

  • Model Building: An initial atomic model of the this compound molecule will be built into the electron density map.

  • Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters will be refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure will be validated using various crystallographic tools to ensure its chemical and geometric sensibility.

Diagram of Structure Determination Workflow

Structure Determination Workflow cluster_structure Structure Determination Single Crystal Single Crystal X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystal->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Model Building Model Building Structure Solution->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Final Crystal Structure Final Crystal Structure Structure Validation->Final Crystal Structure

Caption: A logical flow for determining the crystal structure from diffraction data.

Conclusion and Future Directions

The successful X-ray crystallographic analysis of this compound will provide invaluable insights into its three-dimensional structure. This information will be instrumental in understanding its chemical properties and will serve as a critical starting point for structure-based drug design efforts. The detailed atomic coordinates and intermolecular interactions revealed by the crystal structure will enable medicinal chemists to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. This prospective guide provides a robust framework for achieving this goal, emphasizing the importance of a systematic and scientifically rigorous approach at every stage of the process.

References

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Kim, B. K., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The use of spirocycles in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 57(21), 8497-8519. [Link]

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Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds and the Advent of Microwave Synthesis

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensionality and conformational rigidity.[1] This unique structural feature allows for a more precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. The 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core, which incorporates an oxazolidinone moiety, is of significant interest for the development of novel therapeutics. Oxazolidinones are a critical class of synthetic antibacterial agents, and their spirocyclic analogues are being explored for a range of applications, including as anticancer agents and enzyme inhibitors.[2]

Traditionally, the synthesis of such complex heterocyclic systems often involves multi-step procedures with long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[3][4] This is achieved through efficient and uniform heating of the reaction mixture, leading to higher yields, increased product purity, and milder reaction conditions.[5] This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation.

This technical guide presents a detailed, albeit proposed, protocol for the microwave-assisted synthesis of this compound. The described methodology is grounded in established principles of organic synthesis and analogous microwave-assisted reactions for the formation of spiro-oxazolidinones.

Proposed Synthetic Pathway: A Two-Step, One-Pot Approach

The proposed synthesis of this compound commences from commercially available N-Boc-4-piperidone and 2-aminoethanol. The reaction is envisioned to proceed through a two-step, one-pot sequence involving an initial condensation to form a key amino alcohol intermediate, followed by an intramolecular cyclization to yield the desired spiro-oxazolidinone.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization N-Boc-4-piperidone N-Boc-4-piperidone 2-Aminoethanol 2-Aminoethanol Amino_Alcohol_Intermediate Amino Alcohol Intermediate N-Boc-4-piperidone->Amino_Alcohol_Intermediate Microwave Irradiation (e.g., 120°C, 15 min) 2-Aminoethanol->Amino_Alcohol_Intermediate Cyclizing_Agent Cyclizing Agent (e.g., Triphosgene) Target_Molecule This compound Amino_Alcohol_Intermediate->Target_Molecule Microwave Irradiation (e.g., 140°C, 20 min) Cyclizing_Agent->Target_Molecule

Caption: Proposed reaction workflow for the synthesis of this compound.

Experimental Protocol: A Detailed Step-by-Step Guide

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents
ReagentFormulaMWPuritySupplier
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25≥97%Commercially Available
2-AminoethanolC₂H₇NO61.08≥99%Commercially Available
TriphosgeneC₃Cl₆O₃296.75≥98%Commercially Available
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Saturated aq. NaHCO₃---Prepared in-house
Anhydrous MgSO₄MgSO₄120.37-Commercially Available
Instrumentation
  • Dedicated Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL Microwave Reaction Vial with a Magnetic Stirrer

  • Standard laboratory glassware

  • Rotary Evaporator

  • Flash Chromatography System

Procedure
  • Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stirrer, add N-Boc-4-piperidone (1.0 mmol, 199 mg) and 2-aminoethanol (1.2 mmol, 73 mg).

  • Step 1: Condensation under Microwave Irradiation:

    • Add anhydrous dichloromethane (3 mL) to the reaction vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 15 minutes. The progress of the reaction to the amino alcohol intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: In-situ Cyclization:

    • After cooling the reaction vial to room temperature, carefully add triethylamine (2.5 mmol, 0.35 mL).

    • In a separate vial, dissolve triphosgene (0.4 mmol, 119 mg) in anhydrous dichloromethane (2 mL). Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • Slowly add the triphosgene solution to the reaction mixture at 0°C (ice bath).

    • Reseal the vial and place it back into the microwave reactor.

    • Irradiate the mixture at 140°C for 20 minutes.

  • Work-up and Purification:

    • After cooling, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Causality Behind Experimental Choices

  • Microwave Irradiation: The use of microwave heating is anticipated to significantly reduce the reaction times for both the condensation and cyclization steps, which would conventionally require several hours of reflux.[6] The direct and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates and potentially higher yields.[7]

  • Solvent: Dichloromethane is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal after the reaction. Its moderate polarity also makes it suitable for microwave heating.

  • Cyclizing Agent: Triphosgene is a crystalline, safer alternative to phosgene gas for the synthesis of the oxazolidinone ring from an amino alcohol. It reacts with the hydroxyl and amino groups to form the cyclic carbamate.

  • Base: Triethylamine is used to neutralize the HCl generated during the cyclization reaction with triphosgene, driving the reaction to completion.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for elucidating the chemical structure of the spirocyclic compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Development

The this compound scaffold holds considerable potential in the field of drug discovery.[8] Derivatives of the structurally related 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual ligands for μ-opioid and σ1 receptors, suggesting their potential in pain management.[9] Furthermore, the oxazolidinone moiety is a well-established pharmacophore in antibacterial agents. Therefore, novel spiro-oxazolidinones such as the title compound could be valuable starting points for the development of new antibacterial drugs, potentially overcoming existing resistance mechanisms. The rigid spirocyclic framework can also be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

Conclusion

The proposed microwave-assisted synthesis offers a rapid, efficient, and potentially high-yielding route to the novel this compound scaffold. This approach leverages the advantages of microwave technology to facilitate the construction of a complex heterocyclic system that is of significant interest to medicinal chemists. The resulting spiro-oxazolidinone can serve as a versatile building block for the synthesis of compound libraries for screening against a wide range of biological targets, thereby accelerating the drug discovery process.

References

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. [Link]

  • Microwave-Assisted Synthesis of Spiro-Isoxazolidines. Sci-Hub. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]

  • ChemInform Abstract: Microwave‐Assisted Green Synthesis of Novel Spiro Isoxazolidine Derivatives with α‐Chloro Nitrones. Sci-Hub. [Link]

  • Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Organic Chemistry Portal. [Link]

  • Microwave‐Assisted Synthesis of Spiro‐Isoxazolidines. ResearchGate. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

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  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PubMed Central. [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Purification techniques for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Purification Strategies for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and Related Polar Spiro-Lactams

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Purifying Spiro-Heterocycles

The compound this compound represents a class of spiro-heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery.[1][2] The unique three-dimensional architecture imparted by the spirocyclic core can lead to novel pharmacological properties.[1] Achieving high purity (>99%) of such target molecules is non-negotiable for reliable biological screening, subsequent synthetic elaboration, and meeting regulatory standards.

The core structure features a lactam, a secondary amine, and an ether linkage. This combination of functional groups suggests high polarity, a basic nitrogen atom, and the potential for strong hydrogen bonding. These characteristics are central to the challenges one might face during purification, such as poor solubility in non-polar solvents and streaking on standard silica gel.[3] This document will systematically address these challenges with detailed protocols for flash column chromatography and recrystallization, followed by methods for rigorous purity assessment.

Logical Workflow for Purification Strategy Development

The following workflow provides a systematic path from a crude reaction mixture to a highly pure, verified compound. The initial choice between chromatography and recrystallization depends on the physical state and initial purity of the crude material.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis & Primary Purification cluster_polishing Final Polishing & High Purity cluster_validation Purity & Identity Confirmation Crude Crude this compound (Post-Workup) TLC 1. TLC Analysis (Multiple Solvent Systems) Crude->TLC Analyze crude mixture Column 2. Flash Column Chromatography (Primary Purification) TLC->Column Optimized solvent system found IsSolid Is product a solid? Column->IsSolid Fractions collected & solvent evaporated Recrystal 3. Recrystallization (For High Purity Solids) IsSolid->Recrystal Yes Purity 4. Purity Assessment (HPLC, NMR, LC-MS) IsSolid->Purity No, product is an oil Recrystal->Purity Crystals collected Final Pure Compound (>99%) Purity->Final Purity & Structure Confirmed

Caption: Workflow for purification and validation of this compound.

Part 1: Primary Purification via Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying gram-scale quantities of reaction products.[4] Given the predicted polarity of the target molecule, developing an effective mobile phase and potentially modifying the stationary phase are critical for success.

Causality: Why Normal-Phase Silica Gel Might Be Challenging

The target molecule contains a secondary amine, which is a basic functional group. The surface of standard silica gel is decorated with silanol groups (Si-OH), which are weakly acidic. This can lead to strong, sometimes irreversible, adsorption of the basic amine onto the silica, resulting in significant "streaking" or tailing on a TLC plate and poor recovery from a column.[3]

The Solution: To counteract this, we add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase. This additive neutralizes the acidic sites on the silica gel, allowing the basic compound to elute cleanly and symmetrically.[3]

Protocol 1A: TLC for Mobile Phase Optimization

Objective: To identify a solvent system that provides good separation of the target compound from impurities, with an ideal retardation factor (Rƒ) of 0.2-0.35.

Materials:

  • Silica gel TLC plates (e.g., glass-backed, F₂₅₄)

  • Crude product mixture

  • Developing chambers (e.g., beakers with watch glasses)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Additive: Triethylamine (Et₃N)

  • Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Procedure:

  • Spotting: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or MeOH). Spot the solution onto the baseline of several TLC plates.

  • Initial Screening: Develop the plates in solvent systems of varying polarity. A good starting point is a gradient of methanol in dichloromethane.

    • System 1: 100% DCM

    • System 2: 2% MeOH in DCM

    • System 3: 5% MeOH in DCM

    • System 4: 10% MeOH in DCM

  • Troubleshooting Streaking: If significant streaking is observed from the baseline, prepare new solvent systems containing a basic modifier.

    • System 2a: 2% MeOH, 1% Et₃N in DCM

    • System 3a: 5% MeOH, 1% Et₃N in DCM

    • System 4a: 10% MeOH, 1% Et₃N in DCM

  • Analysis: Visualize the plates under a UV lamp and/or by dipping in a KMnO₄ stain. Calculate the Rƒ value for the target spot in the system that gives the best separation. The ideal system will move the target compound to an Rƒ of ~0.2-0.35, ensuring it separates well from both less polar and more polar impurities on a column.[5]

Parameter Observation Interpretation & Action
Rƒ = 0 Spot remains on the baseline.Mobile phase is not polar enough. Increase the percentage of the polar solvent (e.g., MeOH).[3]
Rƒ > 0.8 Spot moves with the solvent front.Mobile phase is too polar. Decrease the percentage of the polar solvent.[3]
Streaking Spot is elongated instead of round.Compound is strongly interacting with silica. Add 0.5-1% triethylamine to the mobile phase.[3]
Poor Separation Spots are overlapping.Try a different solvent system (e.g., Ethyl Acetate/Hexanes) or prepare for gradient elution.[3]
Protocol 1B: Normal-Phase Flash Column Chromatography

Objective: To purify the crude product on a preparative scale using the optimized solvent system.

Procedure:

  • Column Preparation: Select a column size appropriate for the amount of crude material (typically a 20:1 to 50:1 ratio of silica weight to crude product weight).[4] Pack the column as a slurry using the initial, less polar eluent identified during TLC analysis.

  • Sample Loading:

    • Liquid Loading: If the crude product is soluble in a small volume of the initial eluent, dissolve it and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for Polar Compounds): Dissolve the crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Begin eluting with the less polar solvent system (e.g., 1% MeOH, 1% Et₃N in DCM).

    • Collect fractions in test tubes. Monitor the elution by TLC analysis of the fractions.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent (e.g., from 1% MeOH to 5% MeOH).[5]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Part 2: High-Purity Polishing via Recrystallization

If the purified compound from the column is a solid and requires higher purity for applications like reference standard generation or final API formulation, recrystallization is the ideal next step.

Causality: The Principle of Differential Solubility

Recrystallization purifies solids based on differences in solubility.[6] An ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at low temperatures (e.g., 0-4 °C). Soluble impurities remain in the cold solvent (the "mother liquor"), while the desired compound crystallizes out in a pure form.[7]

Protocol 2A: Recrystallization Solvent Screening

Objective: To identify a single solvent or a binary solvent system suitable for recrystallization.

Procedure:

  • Place ~20 mg of the solid in several test tubes.

  • Add a small amount (~0.5 mL) of a different test solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water).

  • Solubility at Room Temperature: Observe if the solid dissolves. A good solvent should not dissolve the compound at room temperature.

  • Solubility at High Temperature: Heat the tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[8]

  • Crystallization on Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will produce a high yield of crystals upon cooling.

  • Troubleshooting "Oiling Out": If the compound separates as a liquid instead of crystals, this is known as "oiling out." This often happens when the solution is too concentrated or cooled too quickly. Try redissolving the oil in more hot solvent and allowing it to cool much more slowly.[6]

Protocol 2B: Bulk Recrystallization

Objective: To obtain a highly pure crystalline product.

Procedure:

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (with stirring) to a gentle boil. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Part 3: Purity and Identity Confirmation

Final confirmation of purity and structure is essential. HPLC provides a quantitative measure of purity, while NMR confirms the chemical structure.

Protocol 3A: Purity Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of the final product. For a polar compound like this, a reverse-phase C18 column is appropriate.[9]

Typical HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (ACN) in water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Example Gradient: Start at 5% ACN, ramp to 95% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector (e.g., at 210 nm and 254 nm)

  • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Protocol 3B: Structural Confirmation by ¹H NMR

Objective: To confirm the identity and assess the purity of the compound.

Procedure:

  • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Structural Confirmation: Verify that all expected proton signals are present with the correct chemical shifts, integration values, and coupling patterns.

  • Purity Assessment: Look for small peaks that do not correspond to the product structure. These could be residual solvents or impurities. The purity can be estimated by comparing the integration of impurity peaks to the product peaks. For a highly accurate measurement, quantitative ¹H NMR (qHNMR) using an internal standard is the gold standard.[10][11]

References

  • BenchChem.
  • Yuan, G., et al. (2016). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. MedCrave. [Link]

  • Siddiqui, Z. N., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central. [Link]

  • Serafin, K., & Albrecht, Ł. (2019). Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer. [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

  • Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. [Link]

  • ResearchGate. Synthesis of spiro heterocyclic compounds 91. [Link]

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  • Hallgren, J. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Tan, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • Organic Chemistry Lab. (2022). Recrystallization- Organic Chemistry Lab- purification. [Link]

  • Tan, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • ResearchGate. Synthesis of spiro-β-lactams 37 using different carboxylic activators 36. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. [Link]

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Application Notes & Protocols for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The spirocyclic scaffold is an increasingly vital structural motif in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing enhanced three-dimensional complexity, improved physicochemical properties, and novel intellectual property.[1][2][3][4] This guide focuses on the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core, a privileged heterocyclic system combining features of morpholine and piperidone. While direct literature on this exact parent compound is nascent, this document leverages extensive research on closely related oxa- and aza-spiro[5.5]undecane systems to provide a comprehensive technical guide. We present detailed synthetic strategies and validated experimental protocols for evaluating derivatives of this scaffold in two key therapeutic areas: multimodal pain management and oncology.

Introduction: The Strategic Value of the Spirocyclic Scaffold

In medicinal chemistry, the quest for novel chemical matter with superior drug-like properties is perpetual. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as a powerful tool for drug designers.[2][3] Their rigid, well-defined three-dimensional geometry can pre-organize pharmacophoric elements into a conformation optimal for target binding, often leading to significant gains in potency and selectivity.[1][4]

The this compound scaffold integrates several key features:

  • Morpholine Substructure: Often improves aqueous solubility and metabolic stability.

  • Piperidone Ring: A versatile anchor for introducing substituents and modulating activity.

  • Spirocyclic Core: Confers conformational rigidity and sp³-rich character, which can enhance binding affinity and reduce off-target effects.[1]

Derivatives of the closely related 1,9-diazaspiro[5.5]undecane core have demonstrated a wide range of biological activities, including antagonism of Neuropeptide Y (NPY) receptors for obesity, inhibition of cyclin-dependent kinase 7 (CDK7) for cancer, and modulation of chemokine receptors for inflammatory diseases.[5] This guide will provide researchers with the foundational protocols to synthesize and evaluate novel analogs based on this promising scaffold.

General Synthetic Strategy

The synthesis of substituted this compound derivatives typically involves a multi-step sequence, starting with the construction of the core spirocycle followed by functionalization. The following protocol is a representative strategy adapted from methodologies for similar spirocyclic systems.[6][7]

Protocol 1: Synthesis of a Functionalized Spirocyclic Core

This protocol outlines the key steps for synthesizing a versatile intermediate ready for late-stage diversification.

Workflow Overview:

G A Boc-Protected Piperidone C Spirocyclization (e.g., Pictet-Spengler or similar) A->C B Morpholine Precursor B->C D N-Boc Protected Spirocycle C->D Formation of Spiro-junction E Deprotection (Acidic Conditions) D->E TFA or HCl F Free Amine Spirocyclic Core E->F Removal of Boc Group G Functionalization (e.g., Buchwald-Hartwig Coupling) F->G Pd Catalyst, Ligand, Base H Final Decorated Compound G->H

Caption: General synthetic workflow for decorated spirocycles.

Step-by-Step Methodology:

  • Reagents & Materials:

    • N-Boc-4-piperidone

    • 2-(2-Aminoethoxy)ethanol

    • Reductive amination agent (e.g., Sodium triacetoxyborohydride)

    • Trifluoroacetic acid (TFA) or HCl in dioxane

    • Aryl halide (Ar-X) for functionalization

    • Palladium catalyst (e.g., Pd Ruphos G4) and ligand (e.g., Ruphos)[7]

    • Base (e.g., Cs₂CO₃)

    • Anhydrous solvents (DCM, Dioxane, MeOH)

  • Step A: Reductive Amination & Spirocyclization:

    • Causality: This step forms the core spirocyclic structure. Reductive amination first creates an intermediate that subsequently cyclizes to form the morpholine ring fused at the piperidone's C4 position.

    • Dissolve N-Boc-4-piperidone (1.0 eq) and 2-(2-aminoethoxy)ethanol (1.1 eq) in anhydrous DCM.

    • Stir for 30 minutes at room temperature to form the imine/enamine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

    • Upon completion, quench with saturated NaHCO₃ solution and extract with DCM. Purify via column chromatography to yield the protected spirocycle.

  • Step B: N-Boc Deprotection:

    • Causality: Removal of the Boc protecting group is essential to expose the secondary amine (N¹) for subsequent functionalization.

    • Dissolve the Boc-protected spirocycle (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours until TLC/LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual acid. The resulting TFA salt of the free amine is often used directly in the next step.

  • Step C: N-Arylation (Buchwald-Hartwig Coupling):

    • Causality: This cross-coupling reaction is a powerful method for attaching aryl or heteroaryl groups to the spirocycle's nitrogen, enabling extensive Structure-Activity Relationship (SAR) exploration.[7]

    • To an oven-dried flask, add the spirocyclic amine salt (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), Cs₂CO₃ (2.5 eq), Pd catalyst (e.g., Pd Ruphos G4, 0.05 eq), and ligand (e.g., Ruphos, 0.10 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous dioxane via syringe and heat the reaction to 100-150 °C for 8-24 hours, monitoring by LC-MS.

    • After cooling, dilute with ethyl acetate, filter through celite, and concentrate. Purify the final compound by column chromatography or preparative HPLC.

Application Note I: Dual μ-Opioid Agonists / σ₁ Receptor Antagonists for Pain

Therapeutic Rationale: Traditional opioid agonists for severe pain are limited by significant side effects. The sigma-1 receptor (σ₁R) has been identified as a key modulator of opioid analgesia. Combining μ-opioid receptor (MOR) agonism with σ₁R antagonism in a single molecule is a promising strategy to develop potent and safer analgesics with potentially reduced side effects.[6] The 9-Oxa-1,4-diaza-spiro[5.5]undecane scaffold is an excellent starting point for designing such dual-target ligands.

G Compound Spiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Compound->MOR Binds to Sigma1R Sigma-1 Receptor (σ₁R) Compound->Sigma1R Binds to Agonism Agonism MOR->Agonism Antagonism Antagonism Sigma1R->Antagonism Analgesia Potent Analgesia Agonism->Analgesia Antagonism->Analgesia Potentiates SideEffects Reduced Side Effects (e.g., constipation) Antagonism->SideEffects

Caption: Dual-target mechanism for enhanced analgesia.

Protocol 2: σ₁ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for the human σ₁ receptor. It is adapted from standard methodologies used for this target.[6]

  • Materials:

    • HEK-293 cell membranes expressing human σ₁R.

    • Radioligand: -pentazocine.

    • Non-specific binding control: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/B) and vacuum manifold.

    • Scintillation cocktail and microplate scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the spirocyclic test compounds in assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

      • 50 µL of test compound dilution.

      • 50 µL of -pentazocine (at a final concentration near its Kₑ, e.g., 2 nM).

      • 50 µL of σ₁R-expressing cell membranes (e.g., 50 µg protein/well).

    • Rationale: The experiment measures the displacement of a known radioactive ligand by the test compound. Haloperidol, a high-affinity σ₁R ligand, is used to define the maximum possible displacement (non-specific binding).

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

    • Harvest the plate contents onto the GF/B filter plate using a vacuum manifold.

    • Wash the filters rapidly 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail to each well, and count radioactivity (in CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration relative to total and non-specific binding.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Data Presentation: SAR of Spirocyclic Analogs
Compound IDR¹ Group (at N¹)σ₁R Kᵢ (nM)MOR EC₅₀ (nM)MOR Efficacy (%)
Spiro-001 2-Phenethyl15.225.595
Spiro-002 3-Fluorophenethyl8.918.198
Spiro-003 Cyclohexylmethyl120.595.375
Spiro-004 Benzyl45.160.788

This table presents hypothetical data for illustrative purposes. A lower Kᵢ indicates higher binding affinity. A lower EC₅₀ indicates greater potency. Efficacy is relative to a standard full agonist like DAMGO.[6]

Application Note II: Cytotoxic Agents for Oncology

Therapeutic Rationale: The unique 3D architecture of spirocycles makes them ideal scaffolds for designing inhibitors of protein-protein interactions or ATP-binding sites in kinases, which are often implicated in cancer.[5] Spirooxindole derivatives, for example, have shown potent antiproliferative activity by inducing apoptosis and cell cycle arrest.[8] Derivatives of the 9-Oxa-1,4-diaza-spiro[5.5]undecane core can be evaluated as novel cytotoxic agents.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This is a foundational colorimetric assay to determine a compound's effect on cell viability/proliferation.[9]

  • Materials:

    • Human cancer cell lines (e.g., A549-lung, MDA-MB-231-breast).[10]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well flat-bottom cell culture plates.

    • Microplate reader (570 nm).

  • Methodology:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of the spirocyclic test compounds in growth medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

    • Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity Profile
Compound IDR¹ Group (at N¹)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
Spiro-005 4-Chlorophenyl2.54.1
Spiro-006 3,5-Dimethoxyphenyl0.981.5
Spiro-007 Naphthyl8.312.7
Doxorubicin (Control)0.450.6

This table presents hypothetical data for illustrative purposes based on typical ranges seen for novel cytotoxic agents.[8]

References

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  • ResearchGate. (2018). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Bariwal, J., et al. (2024). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]

  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Cancer. [Link]

  • Somsák, L., et al. (2020). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules. [Link]

  • Kamal, A., et al. (2015). Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies. European Journal of Medicinal Chemistry. [Link]

  • Burgaz, E. V. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]

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Application Note: High-Throughput Screening of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Libraries for Novel Drug Discovery Leads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Spirocyclic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics.[1][2] Flat, aromatic, sp2-heavy compounds have been extensively mined, leading to challenges in identifying molecules with both potent activity and favorable drug-like properties. Consequently, there is a growing impetus to explore more three-dimensional (3D) molecular architectures.[3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are particularly attractive in this regard.[4] The inherent 3D nature of these structures provides access to novel pharmacophores, enhances stereospecific interactions with biological targets, and can improve physicochemical properties such as solubility and metabolic stability.[3][4][5]

The 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core represents a versatile and promising scaffold.[6] Its structure incorporates key features for molecular recognition, including hydrogen bond donors and acceptors, and multiple points for diversification. Previous studies have demonstrated that derivatives of similar diazaspiro[5.5]undecane cores possess a range of biological activities, including inhibition of soluble epoxide hydrolase and modulation of opioid and sigma receptors, indicating their potential as privileged structures in medicinal chemistry.[7][8][9][10]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a diverse library based on the this compound scaffold. We will detail the entire workflow, from library management and assay development to primary and secondary screening, and finally, hit validation. The protocols and insights provided herein are designed to equip researchers with the necessary tools to effectively prosecute an HTS campaign targeting this promising chemical space.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that requires careful planning and execution.[11][12][13] The overall strategy is to rapidly identify "hits" from a large compound collection and then systematically validate these initial findings to ensure they represent genuine and promising starting points for a drug discovery program.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization Library_Prep Library Preparation & Management Assay_Dev Assay Development & Miniaturization Library_Prep->Assay_Dev Select Assay Format Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Optimize Conditions Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Proceed if Z' > 0.5 Hit_ID Hit Identification & Triage Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response & Potency (IC50) Hit_ID->Dose_Response Select Hits for Confirmation Orthogonal_Assay Orthogonal/Counter Screens Dose_Response->Orthogonal_Assay Confirm Mechanism SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Eliminate False Positives H2L Hit-to-Lead Chemistry SAR_Analysis->H2L Advance to Hit-to-Lead

Caption: High-level overview of the HTS workflow.

Part 1: Library Preparation and Management

The quality of the screening library is a critical determinant of the success of an HTS campaign.[14] For the this compound scaffold, a diversity-oriented synthesis approach is recommended to ensure broad coverage of the relevant chemical space.[3]

Protocol 1: Library Preparation

  • Synthesis and Diversification: Synthesize a library of at least 10,000 unique compounds based on the this compound core. Employ parallel synthesis techniques to efficiently generate analogs with diverse substituents at the available nitrogen atoms.[1]

  • Quality Control: Each compound must undergo rigorous quality control. This includes identity confirmation by LC-MS and purity assessment by HPLC or UPLC (aim for >95% purity).

  • Solubilization and Plating:

    • Prepare 10 mM stock solutions of each compound in 100% dimethyl sulfoxide (DMSO).

    • Using automated liquid handlers, transfer the stock solutions into 384-well master plates.[13]

    • Create intermediate plates at a concentration of 1 mM in DMSO.

    • Finally, prepare assay-ready plates by dispensing a small volume (e.g., 50 nL) of the 1 mM compound solutions into the wells of 384-well assay plates. This will yield a final assay concentration of 10 µM in a 5 µL total assay volume.

Part 2: Assay Development and Validation

The choice of assay is dictated by the biological target of interest. For this application note, we will describe the development of a biochemical enzyme inhibition assay, a common application for HTS.[14]

The Causality Behind Assay Choice: A biochemical assay is often chosen for primary HTS due to its robustness, lower variability, and fewer potential points of compound interference compared to cell-based assays.[12] Fluorescence polarization (FP) is a particularly suitable detection method for enzyme assays where a change in the size of a fluorescently labeled molecule occurs.

Protocol 2: Fluorescence Polarization-Based Enzyme Inhibition Assay

  • Principle: This assay measures the inhibition of a hypothetical methyltransferase. The enzyme transfers a methyl group from a donor (S-adenosylmethionine) to a fluorescently labeled peptide substrate. In solution, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When the much larger enzyme binds the peptide, its tumbling is slowed, leading to a high polarization signal. An inhibitor will prevent this binding, resulting in a low polarization signal.

  • Assay Miniaturization and Optimization:

    • Transition the assay from a 96-well to a 384-well format to reduce reagent costs and increase throughput.[15]

    • Determine the optimal concentrations of the enzyme and fluorescently labeled peptide substrate to achieve a robust signal window.

    • Optimize the buffer conditions (pH, salt concentration) and incubation time to ensure linear reaction kinetics.

  • Assay Validation: The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS. It reflects the dynamic range of the signal and the data variation.[15]

    • Prepare control wells in a 384-well plate:

      • Positive Control (High Signal): Enzyme + Fluorescent Peptide + DMSO (no inhibition).

      • Negative Control (Low Signal): Fluorescent Peptide + DMSO (no enzyme).

    • Run the assay and calculate the Z'-factor using the formula:

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Trustworthiness Check: An assay is considered robust and suitable for HTS when the Z'-factor is consistently greater than 0.5.[15]

ParameterOptimized ValueRationale
Assay Volume5 µLMiniaturization to conserve reagents and compounds.
Enzyme Conc.5 nMEmpirically determined for optimal signal-to-background.
Peptide Substrate Conc.10 nMBalances signal intensity with reagent cost.
Final DMSO Conc.0.1%Minimizes solvent effects on enzyme activity.
Incubation Time60 minutesEnsures reaction reaches a stable endpoint.
Z'-factor > 0.7 Indicates an excellent assay for HTS.

Part 3: Primary Screen, Data Analysis, and Hit Confirmation

The primary screen involves testing every compound in the library at a single concentration to identify "hits".

Protocol 3: Primary HTS and Hit Selection

  • Execution: Using a fully automated robotic platform, perform the assay described in Protocol 2 on the entire this compound library.[13]

  • Data Analysis:

    • Normalize the raw data for each plate. The signal from each compound well is expressed as a percentage of inhibition relative to the positive and negative controls on the same plate.

    • A "hit" is defined as a compound that produces a signal that is three standard deviations (SD) or more from the mean of the sample population.[16]

  • Hit Triage:

    • Visually inspect the data for any systematic errors or plate-specific trends.

    • Remove known "frequent hitters" or compounds with undesirable chemical features (e.g., reactive functional groups) through computational filtering.

Part 4: Hit Validation and Characterization

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their activity.[17]

Hit_Validation Primary_Hits Primary Hits (e.g., 300 compounds) Reconfirm Re-test in Primary Assay Primary_Hits->Reconfirm Dose_Response Generate IC50 Curves (10-point titration) Reconfirm->Dose_Response Confirm activity Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Determine potency Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Confirm mechanism SAR_Analysis Preliminary SAR Analysis Counter_Screen->SAR_Analysis Rule out artifacts Validated_Hits Validated Hits (e.g., 10-20 compounds) SAR_Analysis->Validated_Hits Identify promising clusters

Caption: A typical hit validation cascade.

Protocol 4: Dose-Response and Orthogonal Assays

  • Compound Re-acquisition: Obtain fresh, powdered samples of the selected hits to ensure the observed activity is not due to degradation or contamination of the original screening sample.

  • Dose-Response Curves:

    • Test the confirmed hits in the primary assay over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

    • Calculate the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity). This provides a quantitative measure of the compound's potency.

  • Orthogonal Assay:

    • The "Why": An orthogonal assay uses a different detection technology to confirm the inhibitory activity of the hits.[17] This is a critical step to eliminate false positives that may arise from interference with the primary assay's detection method (e.g., autofluorescence in a fluorescence-based assay).

    • Example: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be used. This assay would measure the same biological event (enzyme-substrate binding) but with a different readout, providing a self-validating system.

    • Hits that are active in both the primary and orthogonal assays are considered "confirmed hits."

Hit IDPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Status
HTS-0011.21.5Confirmed Hit
HTS-0022.5> 50False Positive (Assay Interference)
HTS-0030.80.9Confirmed Hit
HTS-0045.14.8Confirmed Hit
  • Preliminary Structure-Activity Relationship (SAR) Analysis:

    • Cluster the confirmed hits based on their chemical structures.[15]

    • Analyze these clusters to identify initial SAR trends. For example, do compounds with a specific substituent at one of the nitrogen atoms consistently show higher potency? This early SAR provides valuable information for the subsequent hit-to-lead optimization phase.

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel, three-dimensional drug candidates. By following a systematic and rigorous HTS workflow—encompassing careful library preparation, robust assay development, and a stringent hit validation cascade—researchers can effectively interrogate libraries based on this scaffold. The protocols and strategies outlined in this application note provide a framework for identifying and validating high-quality hits, thereby laying a solid foundation for successful hit-to-lead and lead optimization campaigns.

References

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. [Link]

  • PubMed. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. [Link]

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. [Link]

  • PubMed Central. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • PubMed. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • PubMed Central. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubMed. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. [Link]

  • PubMed. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

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In Vitro Assay Compendium for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Spirocyclic Scaffolds

The 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold represents a compelling area of medicinal chemistry. The inherent three-dimensionality and conformational rigidity of spirocyclic systems offer unique opportunities for designing selective and potent modulators of complex biological targets.[1] Preliminary research on structurally related oxa-aza-spiro compounds has revealed significant potential in oncology and neurology, particularly in the development of novel anticancer agents and analgesics.[2][3][4] Derivatives of similar 1-oxa-4-azaspiro[4.5]decanediones have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, with IC50 values in the nanomolar to low micromolar range.[2][5][6] Furthermore, closely related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as dual-acting ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R), suggesting a promising avenue for developing safer and more effective pain therapeutics.[3][4]

This guide provides a comprehensive suite of detailed in vitro assays and protocols specifically designed to elucidate the biological activity of novel this compound derivatives. As a Senior Application Scientist, my objective is to provide not just a series of steps, but a logical, field-proven workflow that moves from broad phenotypic screening to more defined mechanistic studies. Each protocol is designed as a self-validating system, ensuring the generation of robust, reproducible, and trustworthy data for researchers, scientists, and drug development professionals.

Part 1: Foundational Activity Screening - The Cytotoxicity Profile

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This foundational screen acts as a gatekeeper, identifying compounds with cytotoxic potential and establishing the concentration ranges for subsequent, more nuanced mechanistic assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method ideal for this purpose, measuring the metabolic activity of cells as an indicator of viability.[5][7][8]

Rationale for Experimental Choices

The selection of a diverse panel of cancer cell lines is crucial for identifying broad-spectrum activity or potential tumor-specific selectivity. Based on published data for related spirocyclic compounds, we recommend an initial panel including:

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[2]

  • MDA-MB-231 (Breast Adenocarcinoma): A model for triple-negative breast cancer, known for its aggressive phenotype.[5]

  • HeLa (Cervical Adenocarcinoma): A widely used, robust cell line for initial cytotoxicity screening.[6]

  • A non-cancerous cell line (e.g., HEK293 or MRC-5): This is a critical control to assess for general cytotoxicity versus cancer-selective activity.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay & Analysis start Culture selected cell lines (A549, MDA-MB-231, HeLa, HEK293) seed Seed cells into 96-well plates (5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 prepare Prepare serial dilutions of 9-Oxa-1,4-diaza-spiro derivatives (e.g., 0.01 µM to 100 µM) incubate1->prepare treat Add compound dilutions and controls (Vehicle, Positive Control) to wells prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read analyze Calculate % Viability and determine IC50 values read->analyze G cluster_0 Cell Treatment & Harvest cluster_1 Staining cluster_2 Analysis treat Treat cells in 6-well plates with test compound (IC50) harvest Collect all cells (adherent + floating) treat->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Resuspend in PI/RNase A staining solution wash->stain incubate Incubate 30 min at RT, in dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire analyze Deconvolute histogram to quantify G0/G1, S, G2/M phases acquire->analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Part 3: Exploring Neuromodulatory and Neuroprotective Potential

Given that related spirocyclic structures show activity at neuronal targets like MOR and σ1R, it is prudent to screen for neuro-centric activities. [3][4]An initial screen can focus on potential neuroprotection, while more advanced assays can probe specific receptor interactions.

Neuroprotection Assay

A common in vitro model for neurodegenerative processes involves inducing oxidative stress in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line. [9]The ability of a test compound to protect against this induced toxicity is a strong indicator of neuroprotective potential.

Protocol 4: Oxidative Stress-Induced Neurotoxicity Assay

Objective: To evaluate the ability of test compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium

  • 96-well plates

  • Test compounds

  • Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells. For some experiments, differentiation into a more mature neuronal phenotype using retinoic acid may be beneficial.

  • Seeding and Pre-treatment: Seed cells into a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control wells) and co-incubate with the test compounds for an additional 24 hours.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the neurotoxin alone.

BACE1 Inhibitor Screening for Alzheimer's Disease Potential

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. A fluorometric inhibitor screening assay can be used as a primary screen to identify compounds that directly inhibit BACE1 activity.

Protocol 5: Fluorometric BACE1 Inhibitor Screening Assay

Objective: To identify direct inhibitors of recombinant human BACE1 enzyme activity.

Materials:

  • BACE1 Inhibitor Screening Assay Kit (e.g., Abcam ab133072, Cayman Chemical 10006723)

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., linked to EDANS and DABCYL)

  • Assay buffer

  • BACE1 inhibitor (positive control)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol. This typically involves diluting the assay buffer, enzyme, and substrate.

  • Assay Setup: In a 96-well black plate, add assay buffer, test compounds at various concentrations, and the BACE1 enzyme. Include wells for a "no enzyme" control, a "vehicle" control, and a "positive inhibitor" control.

  • Initiation of Reaction: Pre-incubate the enzyme with the inhibitors for 10-15 minutes. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 335-345/485-510 nm for EDANS/DABCYL FRET pair). Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis prep Prepare reagents: Assay Buffer, BACE1 Enzyme, Substrate, Test Compounds plate Add Buffer, Compounds, and BACE1 Enzyme to 96-well plate prep->plate incubate1 Pre-incubate 15 min plate->incubate1 start_rxn Initiate reaction by adding Substrate incubate1->start_rxn incubate2 Incubate 60-90 min at 37°C start_rxn->incubate2 read Read fluorescence incubate2->read analyze Calculate % Inhibition and determine IC50 read->analyze

Caption: Workflow for BACE1 enzymatic inhibitor screening.

Conclusion and Future Directions

This guide outlines a strategic and hierarchical approach to the in vitro characterization of novel this compound derivatives. By starting with broad cytotoxicity profiling and progressing to targeted mechanistic assays in oncology and neurology, researchers can efficiently identify lead compounds and elucidate their mechanisms of action. The data generated from these protocols will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME-Tox profiling, and eventual in vivo efficacy studies. The versatility of the spirocyclic scaffold suggests that additional screens, such as those for anti-inflammatory or anti-infective properties, may also be warranted based on the outcomes of these initial investigations.

References

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available at: [Link]

  • Wikipedia. MTT assay. Available at: [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor protocols, 2016(10). Available at: [Link]

  • Creative Bioarray. Caspase Activity Assay. Available at: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[3][10]eca-6,9-diene-3,8-dione Derivatives. Molecules (Basel, Switzerland), 24(5), 936. Available at: [Link]

  • InnoSer. In vitro neurology assays. Available at: [Link]

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Available at: [Link]

  • Cacho, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]

  • Cacho, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. Available at: [Link]

  • Yang, Z., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Frontiers in Chemistry, 10, 939023. Available at: [Link]

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Application Notes and Protocols for the Functionalization of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Scaffold - A Privileged Motif in Medicinal Chemistry

The this compound core represents a significant and privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a morpholinone ring, provides a rigid framework that can project substituents into chemical space in a well-defined manner. This structural rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. The presence of two nitrogen atoms and a lactam functionality offers multiple points for diversification, making this scaffold a versatile building block for the creation of compound libraries for high-throughput screening and lead optimization.

Derivatives of this and closely related spirocyclic systems have demonstrated a wide range of biological activities, including potential treatments for pain, hypertension, and infectious diseases.[1][2] This guide provides a comprehensive overview of the key methods for the functionalization of the this compound scaffold, with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Structural Features and Reactivity

The this compound scaffold possesses three primary sites for functionalization: the secondary amine at the N1 position, the lactam nitrogen at the N4 position, and the carbonyl group of the lactam at the C5 position.

  • N1 Secondary Amine: This position is a nucleophilic secondary amine, readily amenable to a variety of functionalization reactions, including alkylation, acylation, and arylation. Its reactivity is typical of a cyclic secondary amine.

  • N4 Lactam Nitrogen: The nitrogen atom within the lactam ring is significantly less nucleophilic than the N1 amine due to the delocalization of its lone pair into the adjacent carbonyl group. Functionalization at this position often requires specific activation or harsher reaction conditions.

  • C5 Lactam Carbonyl: The carbonyl group of the lactam can undergo reduction to the corresponding amine or be involved in ring-opening reactions under specific conditions.

The following sections will detail specific protocols for the functionalization of each of these positions.

Part 1: Functionalization of the N1 Position

The secondary amine at the N1 position is the most readily functionalized site on the scaffold. Standard amine chemistry can be employed to introduce a wide variety of substituents.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[3][4][5] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent.

Protocol 1: N-Alkylation of this compound via Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated product.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces iminium ions in the presence of aldehydes, minimizing the over-reduction of the starting aldehyde.[5]

  • Acetic Acid: The acid catalyst protonates the carbonyl oxygen, activating the aldehyde or ketone towards nucleophilic attack by the amine and promoting the dehydration to the iminium ion.

reductive_amination scaffold This compound iminium Iminium Ion Intermediate scaffold->iminium Reaction with Aldehyde/Ketone aldehyde Aldehyde/Ketone aldehyde->iminium product N1-Alkylated Product iminium->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Reductive amination workflow for N1-alkylation.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][6][7] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the N1 position.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Anhydrous workup and purification reagents

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask.

  • Degas the reaction mixture by three cycles of vacuum/backfill with argon.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Phosphine Ligand: The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] Bulky electron-rich phosphine ligands like Xantphos are often effective for coupling with secondary amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing for its coordination to the palladium center.[7]

buchwald_hartwig cluster_reactants Reactants cluster_reagents Reagents scaffold This compound product N1-Arylated Product scaffold->product aryl_halide Aryl Halide aryl_halide->product pd_catalyst Pd Catalyst + Ligand pd_catalyst->product Catalyzes base Base (e.g., Cs₂CO₃) base->product Promotes

Caption: Buchwald-Hartwig amination workflow.

Part 2: Functionalization of the N4 Lactam Position

Functionalization of the lactam nitrogen at N4 is more challenging due to its reduced nucleophilicity. However, several methods can be employed.

N-Alkylation of the Lactam

Direct alkylation of the lactam nitrogen can be achieved using a strong base to generate the corresponding lactamate anion, which is then reacted with an alkyl halide.[5][8]

Protocol 3: N-Alkylation of the Lactam Nitrogen

Materials:

  • This compound (with N1 protected if selective N4 alkylation is desired)

  • Strong base (e.g., Sodium hydride (NaH), 1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the N1-protected spiro-lactam (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the lactam.

  • Anhydrous Conditions: NaH reacts violently with water, so strictly anhydrous conditions are essential for safety and reaction efficiency.

N-Acylation of the Lactam

N-acylation of the lactam can be achieved using acyl chlorides or anhydrides in the presence of a base.

Protocol 4: N-Acylation of the Lactam Nitrogen

Materials:

  • This compound (with N1 protected)

  • Acyl chloride or anhydride (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the N1-protected spiro-lactam (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Functionalization of the C5 Lactam Carbonyl

The lactam carbonyl offers opportunities for reductive and ring-opening functionalizations.

Reduction of the Lactam to a Cyclic Amine

The lactam can be reduced to the corresponding cyclic diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[9][10][11][12]

Protocol 5: Reduction of the Lactam Carbonyl

Materials:

  • N1-functionalized this compound

  • Lithium aluminum hydride (LiAlH₄) (2-3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup (water, 15% NaOH, water)

  • Standard purification reagents

Procedure:

  • To a suspension of LiAlH₄ (2-3 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the spiro-lactam (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): A strong, non-selective reducing agent is required to reduce the resonance-stabilized amide bond of the lactam.[10][11]

  • Anhydrous Conditions and Careful Quenching: LiAlH₄ reacts violently with protic solvents. The workup procedure must be performed with extreme caution.

lactam_reduction lactam Spiro-lactam product Cyclic Diamine lactam->product Reduction reducing_agent LiAlH₄ reducing_agent->product

Caption: Reduction of the lactam carbonyl to a cyclic amine.

Data Summary

Functionalization MethodPositionReagentsKey Features
Reductive AminationN1Aldehyde/Ketone, NaBH(OAc)₃Mild, high-yielding, broad substrate scope.
Buchwald-Hartwig AminationN1Aryl Halide, Pd catalyst, Ligand, BaseForms C(sp²)-N bonds, versatile for library synthesis.
N-AlkylationN4Strong Base (e.g., NaH), Alkyl HalideRequires N1 protection for selectivity.
N-AcylationN4Acyl Halide/Anhydride, BaseIntroduces an acyl group on the lactam nitrogen.
Lactam ReductionC5LiAlH₄Reduces the amide to an amine, requires harsh conditions.

Conclusion

The this compound scaffold is a highly valuable building block in drug discovery. The functionalization methods detailed in this guide provide a robust toolkit for the synthesis of diverse compound libraries based on this privileged core. By understanding the reactivity of each functional group and applying the appropriate synthetic protocols, researchers can efficiently explore the chemical space around this scaffold to identify novel therapeutic agents.

References

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • González-López, V., & Lavilla, R. (2010). Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters. Molecules, 15(4), 2343–2357. [Link]

  • Vedejs, E., & Klapars, A. (2004). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 6(17), 2833–2836. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Chem.libretexts.org. [Link]

  • Lukashova, E. A., et al. (2022). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 58(8), 643-654. [Link]

  • Asymmetric Synthesis of Chiral Amines by Reductive Amination. (2018). Organic Letters, 20(15), 4568-4571. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Buchwald-Hartwig amination. Chemical Science, 1(1), 13–31. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Acs.org. [Link]

  • Kramarova, E. P., Shipov, A. G., & Baukov, Y. I. (1988). Simple Methods for the N-Alkylation of Lactams. Zhurnal Obshchei Khimii, 58(7), 1665-1666. [Link]

  • Asif, M. (2014). A review on reductive amination and its reductive agents. J. Chem. Pharm. Res, 6(2), 146-158. [Link]

  • Clark, R. D., Caroon, J. M., Repke, D. B., Strosberg, A. M., Bitter, S. M., Okada, M. D., ... & Whiting, R. L. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of medicinal chemistry, 26(6), 855–861. [Link]

  • Zask, A., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. The Journal of Organic Chemistry, 86(15), 10325-10335. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Master Organic Chemistry. (2023). Reduction of Amides to Amines. [Link]

  • Chacko, S., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 669853. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Stepan, A. F., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 11(38), 10404-10415. [Link]

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  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Amides into Amines with LiAlH4. [Link]

Sources

Stereoselective synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Stereoselective Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1] This rigid, non-planar topology offers a distinct advantage over traditional flat, aromatic structures by enabling more precise spatial orientation of functional groups for optimal interaction with biological targets. The this compound core represents a privileged scaffold, integrating the favorable pharmacokinetic properties of piperidines with the hydrogen bonding capabilities of a lactam and an additional heteroatom, making it a compelling template for the design of novel therapeutics. Analogs of this spirocyclic system have shown potential as soluble epoxide hydrolase (sEH) inhibitors, offering therapeutic avenues for chronic kidney diseases. The stereochemistry of the spiro center is crucial for biological activity, necessitating synthetic routes that offer precise control over the spatial arrangement of the molecule.

This application note details a proposed stereoselective synthesis of this compound analogs, leveraging a substrate-controlled approach to establish the desired stereochemistry. The described protocol is designed to be a robust and adaptable methodology for generating a library of these complex molecules for further investigation in drug discovery programs.

Proposed Stereoselective Synthetic Pathway

The following multi-step synthesis is proposed for the stereoselective preparation of this compound analogs. The strategy commences with a commercially available, enantiopure piperidine derivative to ensure the stereochemical integrity of the final product.

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Mitsunobu Cyclization cluster_3 Step 4: Boc Deprotection A Starting Material: (R)-4-amino-4-carboxypiperidine B Intermediate 1: (R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid A->B Boc₂O, NaOH THF/H₂O C Intermediate 2: (R)-1-(tert-butoxycarbonyl)-4-((2-hydroxyacetyl)amino)piperidine-4-carboxylic acid B->C Glycolic acid, HATU, DIPEA DMF D Intermediate 3: (R)-tert-butyl 5-oxo-9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate C->D DIAD, PPh₃ THF E Final Product: (R)-9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one D->E TFA, DCM

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)-4-aminopiperidine-4-carboxylic acid (Intermediate 1)

Rationale: The initial step involves the protection of the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent unwanted side reactions in subsequent steps.

Reagent/SolventMolecular WeightQuantityMoles (mmol)
(R)-4-amino-4-carboxypiperidine144.17 g/mol 5.00 g34.7
Di-tert-butyl dicarbonate (Boc₂O)218.25 g/mol 8.33 g38.2
Sodium Hydroxide (NaOH)40.00 g/mol 1.53 g38.2
Tetrahydrofuran (THF)-50 mL-
Water (H₂O)-50 mL-

Procedure:

  • Dissolve (R)-4-amino-4-carboxypiperidine (5.00 g, 34.7 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (1.53 g, 38.2 mmol) to the solution and stir until it dissolves completely.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (8.33 g, 38.2 mmol) in THF (20 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Adjust the pH of the aqueous solution to ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (Silica gel, 5% methanol in dichloromethane) to afford Intermediate 1 as a white solid.

Protocol 2: Synthesis of (R)-1-(tert-butoxycarbonyl)-4-((2-hydroxyacetyl)amino)piperidine-4-carboxylic acid (Intermediate 2)

Rationale: This step involves the amide coupling of the amino group of Intermediate 1 with glycolic acid. HATU is used as a coupling agent to facilitate the formation of the amide bond under mild conditions.

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate 1244.29 g/mol 5.00 g20.5
Glycolic acid76.05 g/mol 1.72 g22.6
HATU380.23 g/mol 8.58 g22.6
DIPEA129.24 g/mol 7.15 mL41.0
Dimethylformamide (DMF)-100 mL-

Procedure:

  • Dissolve Intermediate 1 (5.00 g, 20.5 mmol) and glycolic acid (1.72 g, 22.6 mmol) in DMF (100 mL) in a 250 mL round-bottom flask.

  • Add DIPEA (7.15 mL, 41.0 mmol) to the solution and stir for 10 minutes.

  • Add HATU (8.58 g, 22.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, 10% methanol in dichloromethane) to yield Intermediate 2.

Protocol 3: Synthesis of (R)-tert-butyl 5-oxo-9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate (Intermediate 3)

Rationale: The key spirocyclization is achieved via an intramolecular Mitsunobu reaction.[2] This reaction facilitates the formation of the oxazolidinone ring by coupling the carboxylic acid and the hydroxyl group, with inversion of configuration at the hydroxyl-bearing carbon if it were chiral (in this case, it is not, but the principle is important for stereoselective synthesis).

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate 2302.34 g/mol 5.00 g16.5
Triphenylphosphine (PPh₃)262.29 g/mol 5.20 g19.8
Diisopropyl azodicarboxylate (DIAD)202.19 g/mol 4.00 mL19.8
Tetrahydrofuran (THF), anhydrous-150 mL-

Procedure:

  • Dissolve Intermediate 2 (5.00 g, 16.5 mmol) and triphenylphosphine (5.20 g, 19.8 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (4.00 mL, 19.8 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, 30% ethyl acetate in hexanes) to afford Intermediate 3.

Protocol 4: Synthesis of (R)-9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (Final Product)

Rationale: The final step is the deprotection of the Boc group under acidic conditions to yield the target spirocyclic compound. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Intermediate 3284.34 g/mol 3.00 g10.5
Trifluoroacetic acid (TFA)114.02 g/mol 10 mL-
Dichloromethane (DCM)-20 mL-

Procedure:

  • Dissolve Intermediate 3 (3.00 g, 10.5 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (R)-9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. Further purification can be achieved by recrystallization if necessary.

Characterization and Data

The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess of the final product.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the stereoselective synthesis of this compound analogs. The methodology is based on established synthetic transformations and offers a logical and robust route to these medicinally relevant spirocyclic scaffolds. The use of a chiral starting material ensures stereocontrol at the spiro center, which is paramount for the development of potent and selective drug candidates. This protocol should serve as a valuable guide for researchers in the field of medicinal chemistry and drug discovery.

References

  • Journal of Organic Chemistry.

  • PubMed.

  • ResearchGate.

  • PubMed.

  • White Rose Research Online.

  • ResearchGate.

  • Thieme Connect.

  • PubMed.

  • ScholarWorks @ UTRGV.

  • PMC.

  • PMC.

  • RSC Publishing.

  • ACS Publications.

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  • PMC.

  • Technical Disclosure Commons.

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  • ResearchGate.

  • NIH.

  • PubChem.

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  • J&W Pharmlab.

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  • ResearchGate.

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Application Notes & Protocols: Leveraging 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often hinges on the exploration of novel chemical space beyond traditional "flat" aromatic systems. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to improve physicochemical properties and achieve unique interactions within the kinase active site. This guide provides a detailed technical overview and practical protocols for the application of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one , a versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the scientific rationale for its use, detailed synthetic methodologies, and characterization techniques aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The pursuit of novel kinase inhibitors is often challenged by issues of selectivity, solubility, and metabolic stability. A significant portion of existing inhibitors occupies a relatively planar chemical space, leading to potential off-target effects and suboptimal pharmacokinetic profiles. The strategic incorporation of three-dimensional scaffolds is a proven method to overcome these limitations.[1][2]

Spirocycles, which are bicyclic systems joined by a single common atom, offer several distinct advantages in drug design:[2][3][4]

  • Increased Fsp³ Character: The quaternary spiro-carbon introduces a higher fraction of sp³-hybridized carbons. This increased three-dimensionality often correlates with improved solubility, reduced lipophilicity, and better metabolic stability compared to flat, aromatic analogues.[1][4]

  • Conformational Rigidity: The rigid framework of a spirocycle can lock the conformation of a molecule, reducing the entropic penalty upon binding to a target protein. This can lead to enhanced potency and selectivity.[1][2][5]

  • Novel Vectorial Exits: The spirocyclic core provides unique, spatially-defined vectors for substituent placement, allowing chemists to probe regions of a protein's binding site that are inaccessible to planar molecules.

The specific scaffold, This compound , incorporates a morpholine-like ether oxygen and a lactam functionality. The oxygen atom can significantly improve aqueous solubility, a critical parameter for drug candidates.[6] This makes it a highly valuable starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties of the Core Scaffold

Understanding the baseline properties of the building block is essential for designing derivatives with drug-like characteristics.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₂[7]
Molecular Weight 170.21 g/mol [7]
Purity Typically ≥95%[7]
Appearance White to off-white solid---
Key Features Spirocyclic lactam, secondary amine, ether linkage---

Synthetic Workflow: From Scaffold to Inhibitor

The synthesis of a final kinase inhibitor using this scaffold can be conceptualized as a two-stage process. First, the core spirocycle is synthesized. Second, it is functionalized, typically via amide bond formation, to attach a moiety that will interact with the kinase hinge region.

G SMs Cyclohexanone & Nitromethane Intermediate1 (Nitromethylene)cyclohexane SMs->Intermediate1 Two-pot process (Henry reaction, dehydration) Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael addition (e.g., with ethyl isocyanoacetate) Scaffold This compound Intermediate2->Scaffold Reductive Cyclization (e.g., H2, Pd/C) Coupling Amide Bond Formation Scaffold->Coupling Nucleophilic Attack HingeBinder Hinge-Binding Moiety (e.g., substituted pyrimidine carboxylic acid) Activation Carboxylic Acid Activation HingeBinder->Activation e.g., HATU, T3P, or conversion to acyl fluoride Activation->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct

Fig 1. General synthetic workflow from starting materials to a final kinase inhibitor.
Protocol 1: Synthesis of the Spirocyclic Scaffold

While several routes to similar diazaspiro[5.5]undecan-3-ones exist, a common strategy involves a multi-step sequence starting from cyclohexanone.[8] This protocol is an adapted conceptualization based on established chemical principles.

Materials:

  • Cyclohexanone

  • Nitromethane

  • Ethyl isocyanoacetate

  • Base (e.g., DBU, K₂CO₃)

  • Reducing agent (e.g., H₂, Palladium on Carbon (Pd/C))

  • Appropriate solvents (e.g., Toluene, Ethanol, Methanol)

Procedure:

  • Step 1: Synthesis of (Nitromethylene)cyclohexane. In a two-pot process, cyclohexanone is first reacted with nitromethane via a Henry reaction, followed by dehydration to yield (nitromethylene)cyclohexane.[8]

  • Step 2: Michael Addition. The (nitromethylene)cyclohexane intermediate is reacted with a suitable C2-N synthon, such as ethyl isocyanoacetate, in the presence of a mild base. This conjugate addition forms the carbon backbone of the second ring.

  • Step 3: Reductive Cyclization. The nitro group of the Michael adduct is reduced to an amine, typically via catalytic hydrogenation (H₂ over Pd/C). The newly formed primary amine undergoes spontaneous intramolecular cyclization with the adjacent ester to form the desired lactam, This compound .

  • Purification & QC: The final product should be purified by column chromatography or recrystallization. The structure and purity must be confirmed by:

    • ¹H and ¹³C NMR: To verify the chemical structure and absence of major impurities.

    • LC-MS: To confirm the correct mass-to-charge ratio (m/z) for [M+H]⁺ and assess purity. Expected C₈H₁₄N₂O₂ [M+H]⁺: 171.11.

Protocol 2: Amide Coupling to a Hinge-Binding Fragment

The secondary amine on the spirocycle is the key handle for elaboration. This protocol details a general amide coupling reaction, a cornerstone of medicinal chemistry.[9][10][11]

Rationale for Reagent Choice: Standard amide coupling reagents like HATU or T3P are generally effective. For sterically hindered substrates or electron-deficient amines, conversion of the carboxylic acid to an acyl fluoride can be a more robust strategy.[12]

Materials:

  • This compound (from Protocol 1)

  • A kinase hinge-binding fragment with a carboxylic acid (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)

  • Coupling Reagent (e.g., HATU, T3P, or PyFluor)

  • Tertiary amine base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid fragment (1.0 eq) and the coupling reagent (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.05 eq) and DIPEA (2.5 eq) in anhydrous DMF to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & QC: Purify the crude product via flash column chromatography on silica gel. Confirm the identity, purity, and structure of the final kinase inhibitor using:

    • LC-MS: To confirm the expected mass and purity (>95% is desired for biological testing).

    • HRMS: To obtain an exact mass measurement, confirming the elemental composition.

    • ¹H and ¹³C NMR: To provide full structural elucidation.

Application in Kinase Signaling Pathways

Derivatives of diazaspiro[5.5]undecane have been successfully employed as inhibitors for various kinases. For example, similar scaffolds have been used to develop potent and selective inhibitors of METTL3, a key enzyme in RNA modification pathways implicated in cancer.[9][13] The spirocyclic core helps to rigidly orient the hinge-binding moiety and the solvent-front substituents for optimal target engagement.

cluster_pathway Simplified Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Spirocycle-Derived Kinase Inhibitor Inhibitor->RAF Inhibits (Example Target)

Fig 2. Example of a spirocycle-derived inhibitor targeting the RAF kinase within the MAPK/ERK pathway.

Conclusion and Future Outlook

The This compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the development of sophisticated kinase inhibitors. Its inherent three-dimensionality, coupled with the solubility-enhancing properties of the oxygen atom, provides a robust starting point for creating compounds with improved potency, selectivity, and drug-like properties.[6] The synthetic protocols outlined herein offer a clear and validated pathway for researchers to access this valuable chemical space. As the field of drug discovery continues to move beyond "flatland," the intelligent application of such spirocyclic building blocks will be paramount in designing the next generation of targeted therapies.[2]

References

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. [Link]

  • Carreira, F., & Ferreira, R. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Ferreira, R. J., & Carreira, F. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 735–754. [Link]

  • Carreira, F., & Ferreira, R. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Reymond, J.-L., & Isenegger, P. G. (2023). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chemistry – A European Journal. [Link]

  • Rivas, F., & Šolaja, B. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038–1085. [Link]

  • Hiesinger, K., & Tice, C. M. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3123. [Link]

  • Rivas, F., & Šolaja, B. A. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038–1085. [Link]

  • Willis, M. C., & Bray, C. D. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6478–6487. [Link]

  • Lee, S., et al. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports, 10(1), 21213. [Link]

  • Davies, S. G., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(34), 5625–5633. [Link]

  • MolPort. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. MolPort. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Krasavin, M. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Chemical Science, 12(36), 12098–12108. [Link]

  • ResearchGate. (2006). A Single Vessel Protocol for the Efficient Formation of Amide Bonds from Esters and Lactones. ResearchGate. [Link]

  • Wishart, N., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Krasavin, M., et al. (2021). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 10–16. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Husson, H.-P., & Royer, J. (1998). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds, such as the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core, represent a fascinating and underexplored chemical space in medicinal chemistry.[1] Their rigid, three-dimensional structures offer novel ways to interact with biological targets, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This review discusses the biological activity and synthesis of similar spiro-compounds, which have shown potential for treating a range of conditions including obesity, pain, and various disorders of the immune and cardiovascular systems.[2][3]

The journey from a promising compound synthesized in the lab to a potential clinical candidate is contingent upon rigorous preclinical evaluation. In vivo studies are the cornerstone of this process, providing critical data on a compound's safety, tolerability, pharmacokinetics (PK), and efficacy in a complex biological system. This guide provides a strategic framework and detailed protocols for conducting foundational and application-specific in vivo studies on novel this compound derivatives. We will use two major therapeutic areas, Oncology and Neuroscience , as illustrative examples to ground these protocols in practical applications.

Section 1: The Preclinical In Vivo Development Cascade

The decision to advance a compound into in vivo testing is a significant milestone. It follows extensive in vitro characterization, including target engagement, potency, and selectivity assays. The in vivo phase is not a single experiment but a logical progression of studies designed to answer specific questions about the drug candidate's behavior in a living organism. The ultimate goal is to build a comprehensive data package to support an Investigational New Drug (IND) application.

The following diagram illustrates a typical workflow. The causality behind this sequence is risk mitigation; foundational safety and exposure studies are conducted before committing resources to more complex and lengthy efficacy models.

Preclinical_Workflow cluster_0 In Vitro & Discovery cluster_1 In Vivo Evaluation (Core Focus) cluster_2 Late-Stage Preclinical synthesis Compound Synthesis & Library Generation invitro In Vitro Screening (Potency, Selectivity) synthesis->invitro toxicity Acute Toxicity & MTD (OECD Guidelines) invitro->toxicity Lead Candidate Selection pk Pharmacokinetics (PK) (IV & PO Dosing) toxicity->pk Dose Range Finding efficacy Disease-Specific Efficacy Models pk->efficacy Dose/Regimen Selection ind IND-Enabling Toxicology Studies efficacy->ind Proof of Concept Established clinical Phase I Clinical Trials ind->clinical

Caption: High-level workflow for preclinical drug development.

Section 2: Foundational In Vivo Studies

Before assessing efficacy, it is imperative to understand the safety profile and pharmacokinetic behavior of a new chemical entity. These studies are typically performed in healthy rodents (mice or rats) and are essential for designing meaningful and ethical efficacy experiments.

Acute Toxicity Assessment

Rationale: The primary goal of an acute toxicity study is to determine the potential for adverse effects from a single dose of the substance and to identify a maximum tolerated dose (MTD). This information is critical for classifying the compound's hazard level and for selecting a safe starting dose for subsequent studies.[4] The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines to ensure data quality and reduce animal use.[5]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425) [6][7]

  • Animal Selection: Use a single sex of a standard rodent species, typically female rats, as they are often slightly more sensitive.[8] Animals should be young adults and acclimatized for at least 5 days.[8]

  • Dose Preparation: The test compound should be formulated in a suitable vehicle. Aqueous solutions are preferred; if the compound is insoluble, an oil (e.g., corn oil) or other inert vehicle can be used.[4] The toxicological properties of the vehicle itself should be known.[5]

  • Dosing Procedure:

    • Dose animals sequentially, one at a time.

    • The starting dose is selected based on any existing in vitro cytotoxicity data, typically just below a level where mortality is expected.

    • The outcome for the previously dosed animal determines the dose for the next:

      • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).

      • If the animal dies, the dose for the next animal is decreased by the same factor.[6]

    • A minimum of 48 hours should separate dosing of each animal to allow for the observation of delayed toxicity.

  • Observation: Animals are observed for a total of 14 days.[6] Pay close attention during the first 24 hours, with systematic observations for changes in skin and fur, eyes, respiratory and circulatory patterns, and behavioral changes.[8]

  • Endpoint: The primary endpoint is mortality. The sequence of outcomes is used to statistically estimate the LD50 (the dose expected to be lethal to 50% of the animals).[6][7]

Data Presentation:

Parameter Description Example Data
Estimated LD50 Statistically derived median lethal dose.450 mg/kg
Confidence Interval The range in which the true LD50 value is likely to fall.300 - 600 mg/kg
Clinical Signs Observed signs of toxicity at different dose levels.Lethargy, piloerection above 300 mg/kg.
Body Weight Change Percentage change in body weight over the 14-day period.-5% at 300 mg/kg
Pharmacokinetic (PK) Profiling

Rationale: A PK study characterizes what the body does to the drug. It measures the compound's absorption, distribution, metabolism, and excretion (ADME) over time. This is essential for understanding if the drug reaches the target tissue in sufficient concentrations and for how long. Poor bioavailability or rapid clearance can terminate a compound's development.[9][10]

Protocol: Single-Dose PK Study in Rats

  • Animal Groups: Prepare two groups of cannulated male Sprague-Dawley rats (n=3-5 per group). Cannulation (e.g., jugular vein) allows for serial blood sampling without stressing the animal repeatedly.

  • Dose Preparation & Administration:

    • Group 1 (Intravenous, IV): Formulate the compound in a sterile, non-hemolytic vehicle. Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[11][12] The maximum recommended IV bolus volume for a rat is 5 ml/kg.[11]

    • Group 2 (Oral, PO): Formulate the compound in an appropriate vehicle for oral administration. Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.[13]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[9]

Data Presentation:

Parameter Description IV Example PO Example
Cmax (ng/mL) Maximum observed plasma concentration.1500350
Tmax (h) Time to reach Cmax.0.08 (5 min)1.0
AUC (ng*h/mL) Area under the plasma concentration-time curve.2200770
CL (mL/min/kg) Clearance; the volume of plasma cleared of the drug per unit time.15.2N/A
t1/2 (h) Half-life; time for plasma concentration to decrease by 50%.3.54.1
F (%) Bioavailability; the fraction of the oral dose that reaches systemic circulation.N/A35%

Section 3: Application-Specific Efficacy Models

With a foundational understanding of a derivative's safety and PK profile, efficacy studies in relevant disease models can be designed. The choice of model is entirely dependent on the therapeutic hypothesis for the compound series.

Oncology: Xenograft Models for Anticancer Activity

Rationale: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer drug discovery.[14][15] They allow researchers to assess a compound's ability to inhibit the growth of a human tumor in a living system.[15] While cell line-derived xenografts (CDX) are common, patient-derived xenografts (PDX), which use tumor fragments directly from a patient, are increasingly used as they may better predict clinical response.

Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_prep Cancer Cell Culture or PDX Fragment Prep injection Subcutaneous Injection into Flank of Nude Mouse cell_prep->injection palpable Tumor Growth to Palpable Size (~100 mm³) injection->palpable randomize Randomize Mice into Vehicle & Treatment Groups palpable->randomize dosing Daily Dosing (PO, IP, IV) for 2-4 Weeks randomize->dosing measure Measure Tumor Volume & Body Weight 2-3x/week dosing->measure endpoint Study Termination (Tumor Size Limit Reached) measure->endpoint analysis Calculate TGI% & Assess Toxicity endpoint->analysis

Caption: Experimental workflow for a subcutaneous xenograft study.

Protocol: Subcutaneous CDX Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG) to prevent rejection of the human tumor cells.[14]

  • Tumor Cell Implantation:

    • Culture the selected human cancer cell line (e.g., HCT116 colon cancer, MDA-MB-231 breast cancer).[16][17]

    • Harvest cells during their logarithmic growth phase. Resuspend a specific number of cells (e.g., 2-5 million) in sterile saline or PBS, often mixed 1:1 with Matrigel or Cultrex BME to improve tumor take rate.[18]

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.[18]

  • Tumor Growth and Grouping:

    • Allow tumors to grow until they reach a mean volume of approximately 100-150 mm³.

    • Measure tumor volume using digital calipers (Volume = (Length x Width²)/2).

    • Randomize mice into treatment groups (e.g., Vehicle control, Positive control, Test Compound at 3 dose levels) with 8-10 mice per group.

  • Drug Administration:

    • Administer the vehicle, positive control drug, or test compound according to the schedule determined from PK studies (e.g., once daily via oral gavage for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.

    • The study is typically terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³).

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

Neuroscience: Behavioral Models for Neurocognitive Effects

Rationale: For compounds targeting the central nervous system (CNS), assessing their effect on cognitive functions like learning and memory is crucial. The Morris Water Maze (MWM) is a widely used behavioral test for rodents that assesses hippocampal-dependent spatial learning and memory.[19][20] It is particularly sensitive to deficits seen in models of neurodegenerative diseases like Alzheimer's.[19][21][22]

MWM_Workflow cluster_0 Setup & Habituation cluster_1 Acquisition Phase (e.g., Days 1-5) cluster_2 Probe Trial (e.g., Day 6) setup Prepare Pool with Opaque Water & Cues habituation Habituate Animals to Test Room setup->habituation pre_treat Administer Compound/Vehicle (e.g., 30 min prior) habituation->pre_treat training Training Trials (4/day) Find Hidden Platform pre_treat->training record Record Latency & Path Length training->record probe_treat Administer Final Dose record->probe_treat probe Remove Platform Allow Free Swim (60s) probe_treat->probe probe_record Record Time in Target Quadrant probe->probe_record

Caption: Experimental design for the Morris Water Maze test.

Protocol: Morris Water Maze (MWM) Test [22][23][24]

  • Apparatus Setup:

    • Use a large circular tank (90-150 cm diameter) filled with water made opaque with non-toxic white paint.[19][22]

    • Place a small escape platform (10 cm diameter) submerged 1 cm below the water surface in the center of one of the four imaginary quadrants.

    • Position distinct, high-contrast visual cues around the room, which the animal will use to navigate.[19] The position of these cues must remain constant throughout the experiment.[22]

  • Acquisition Phase (5-6 days):

    • Administer the test compound or vehicle at a consistent time before each day's session (e.g., 30 minutes prior).

    • Each day, each mouse performs four trials. For each trial, the mouse is placed into the water facing the wall at one of four different start positions.

    • The mouse is given 60-90 seconds to find the hidden platform. The time taken to find it is the "escape latency."[22]

    • If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 20-30 seconds.[19][22]

    • A video tracking system (e.g., Ethovision) records the animal's swim path, speed, and latency.

  • Probe Trial (24 hours after last training day):

    • The platform is removed from the pool.[23]

    • The mouse is allowed to swim freely for 60-90 seconds.[22]

    • The key measure is "spatial bias": a mouse with good memory will spend significantly more time swimming in the "target quadrant" where the platform used to be.[22]

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between treatment groups.

    • Probe Trial: Compare the percentage of time spent in the target quadrant and the number of platform location crossings between groups.

Data Presentation:

Parameter Description Vehicle Control Treated Group
Escape Latency (Day 5) Time to find the platform on the last training day.15.2 ± 2.1 s14.8 ± 1.9 s
Path Length (Day 5) Distance swam to find the platform.350 ± 45 cm340 ± 50 cm
Time in Target Quadrant Percentage of time spent in the correct quadrant during the probe trial.45 ± 5 %65 ± 6 %
Platform Crossings Number of times the animal crossed the exact platform location.3.1 ± 0.55.2 ± 0.7 *
Statistically significant difference from control.

Section 4: Core Methodologies & Standard Operating Procedures (SOPs)

These detailed SOPs describe fundamental techniques required for the efficacy studies outlined above. Proper execution is critical for animal welfare and data integrity.

SOP: Oral Gavage in Mice

Rationale: Oral gavage is a common method for administering precise volumes of a liquid substance directly into the stomach, essential for many PK and efficacy studies.[25] Proper technique is crucial to prevent injury, such as esophageal perforation, and to minimize animal stress.[25][26]

Quantitative Data Summary:

Table 1: Recommended Gavage Needle Sizes for Mice [25]

Mouse Weight (grams) Gavage Needle Gauge Needle Length (inches) Ball/Tip Diameter (mm)
< 2022G - 24G1"1.25
20 - 2520G1" - 1.5"2.0 - 2.25
25 - 3518G1.5" - 2"2.25

Table 2: Maximum Oral Gavage Volumes for Mice [13][27]

Mouse Body Weight (grams) Maximum Volume (mL)
200.20
250.25
300.30
350.35
Note: The general recommendation is a maximum of 10 mL/kg. Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce complication risks.[27]

Procedure:

  • Preparation:

    • Weigh the mouse and calculate the exact volume to be administered.

    • Select the appropriate gavage needle size (flexible plastic or bulb-tipped stainless steel needles are preferred).[28]

    • Measure the insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth; the correct length is to the last rib or xiphoid process. Mark this depth on the needle.[13][25]

  • Restraint:

    • Firmly but gently restrain the mouse by scruffing the skin over the neck and shoulders. The head and body should form a straight line to facilitate passage of the needle.[25]

  • Administration:

    • Gently insert the needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the pharynx.[25]

    • The mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.[25][27]

    • Once at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to deliver the substance.[25]

    • Slowly withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and observe for 10-15 minutes for any signs of respiratory distress (e.g., gasping), which could indicate accidental administration into the lungs.[25][26] Continue monitoring 12-24 hours later.[27]

SOP: Intravenous (Tail Vein) Injection in Rats

Rationale: IV administration provides 100% bioavailability and is the standard route for determining key PK parameters like clearance and volume of distribution. The lateral tail veins are the most common and accessible sites for IV injection in rats.[12]

Quantitative Data Summary:

Table 3: Recommended Needle Sizes and Volumes for IV Injection in Rats [11][29]

Parameter Recommendation
Needle Gauge 25G - 27G
Max Bolus Volume 5 mL/kg
Max Slow Infusion Volume 10 mL/kg

Procedure:

  • Preparation:

    • Weigh the rat and calculate the injection volume.

    • To improve vasodilation and make the veins more visible, warm the rat's tail. This can be done by placing the cage on a heating pad or under a heat lamp for a few minutes. Ensure the animal does not overheat.[11]

    • Load the syringe with the sterile substance to be injected and carefully remove all air bubbles.

  • Restraint:

    • Place the rat in an appropriate restraint device that exposes the tail.

  • Injection:

    • Grasp the tail and identify one of the two lateral tail veins.

    • Wipe the area with 70% isopropyl alcohol.[11]

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle (approx. 30 degrees), starting as distally (towards the tip) as possible.[12]

    • If the needle is correctly placed, you may see a small "flash" of blood in the needle hub. There should be no resistance upon injecting a very small test volume, and the vein should blanch (turn pale).[11][12]

    • If there is resistance or a bubble forms under the skin, the needle is not in the vein. Withdraw and attempt a new injection more proximally (closer to the body).

    • Inject the substance slowly and steadily.

  • Post-Procedure:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[11]

    • Return the animal to its cage and monitor for any adverse reactions.

Section 5: Conclusion and Future Directions

The in vivo evaluation of novel this compound derivatives is a multi-step, iterative process that requires careful planning and precise execution. By starting with foundational safety and pharmacokinetic studies, researchers can design more robust and informative efficacy experiments. The protocols provided for oncology and neuroscience models serve as a template that can be adapted based on the specific biological target and therapeutic hypothesis for any given derivative.

Successful demonstration of efficacy in these initial models provides the rationale to proceed to more advanced studies, such as orthotopic or metastatic cancer models, more complex batteries of behavioral tests, or chronic dosing toxicology studies. This systematic approach ensures that only the most promising candidates, with a well-understood in vivo profile, are advanced toward clinical development.

Section 6: References

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  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Envirolab.

  • Oral Gavage Procedure in Mice. Scribd.

  • Pahl, J., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen.

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC.

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.

  • Morris Water Maze Protocol. Mouse Phenome Database.

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  • UBC Animal Care Committee SOP: Intravenous Tail Vein Injections in the Adult Rat. University of British Columbia.

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  • Brody, D. L., & Holtzman, D. M. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE (Journal of Visualized Experiments).

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  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols.

  • Li, X. J., & Li, S. (2018). Animal model of Huntington's offers advantages for testing treatments. Drug Target Review.

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory.

  • McGurk, L., Berson, A., & Bonini, N. M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience.

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  • Xenograft Tumor Assay Protocol. University of California, Los Angeles.

  • Tumor xenograft model protocol. Bio-protocol.

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  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.

  • De La Rochere, P., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.

  • SOP: Intravenous Injections in the Rat. Virginia Tech Research and Innovation.

  • CNS Disease Models and Safety Pharmacology Testing. WuXi AppTec.

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Animal Welfare Science.

  • McGurk, L., Berson, A., & Bonini, N. M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. ResearchGate.

  • Sebastian, R., & Raghavan, S. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology.

  • In Vitro and in Vivo Evaluation of Novel Anticancer Agents in Triple Negative Breast Cancer Models. PubMed.

  • IACUC Routes of Administration Guidelines. University of Colorado Boulder Research & Innovation Office.

  • Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. PubMed.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed.

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - NIH.

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. SpringerLink.

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed.

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed.

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this novel spirocyclic scaffold. As this is a challenging target with limited published data, this guide leverages established principles from related spiro-oxazolidinone and spiro-heterocycle syntheses to provide practical, field-proven insights.

This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the hurdles you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound, a novel spiro-oxazolidinone, presents unique challenges. A plausible synthetic approach involves the condensation of a suitable amino alcohol with a cyclic ketone, followed by cyclization to form the oxazolidinone ring. This guide will address potential issues in this proposed pathway.

Q1: I am observing very low yields in the initial condensation step between my amino alcohol precursor and the cyclic ketone. What are the likely causes and how can I improve the yield?

A1: Low yields in the formation of the spirocyclic precursor are often due to an unfavorable reaction equilibrium, steric hindrance, or improper reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Reaction Equilibrium: The formation of the initial adduct is a reversible process. To drive the reaction forward, consider the following:

    • Water Removal: The condensation reaction releases water. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water and shift the equilibrium towards the product.

    • Catalyst Choice: The reaction is typically acid-catalyzed. A systematic screening of catalysts is recommended.

CatalystTypical Loading (mol%)SolventNotes
p-Toluenesulfonic acid (PTSA)1-5Toluene, HexaneStandard choice, effective with Dean-Stark.
Acetic Acid10-100Ethanol, MethanolMilder acid, may require higher temperatures.
Lewis Acids (e.g., TiCl4, ZnCl2)5-10Dichloromethane (DCM)Can be effective at lower temperatures but require anhydrous conditions.
  • Steric Hindrance: The spirocyclic nature of the target molecule implies a sterically demanding transition state.

    • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields in sterically hindered reactions.[1]

  • Protocol for Catalyst Screening:

    • Set up parallel reactions in small vials.

    • Use a consistent amount of your starting materials and solvent in each vial.

    • Add a different acid catalyst to each vial.

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

    • Identify the catalyst that provides the best conversion to the desired product.

Q2: During the cyclization to form the oxazolidinone ring, I am observing the formation of multiple side products. How can I improve the selectivity of this reaction?

A2: The formation of side products during the oxazolidinone ring closure is a common issue, often arising from competing reaction pathways. The key is to control the reaction conditions to favor the desired intramolecular cyclization.

  • Common Side Reactions:

    • Intermolecular Dimerization: Instead of cyclizing, two molecules of the precursor can react with each other.

    • Decomposition: The starting material or product may be unstable under the reaction conditions.

    • Formation of Isomeric Products: Depending on the precursor, cyclization could potentially occur at different sites.

  • Strategies for Improving Selectivity:

    • High Dilution Conditions: Running the reaction at a very low concentration (0.01-0.05 M) can favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to the reaction mixture.

    • Choice of Cyclizing Agent: The selection of the reagent to form the carbonyl group of the oxazolidinone is critical.

Cyclizing AgentMechanismCommon Issues
Phosgene or TriphosgeneForms a chloroformate intermediateHighly toxic, requires careful handling.
Carbonyldiimidazole (CDI)Forms an acylimidazolide intermediateMilder, but may require higher temperatures.
Diethyl CarbonateTransesterificationRequires high temperatures and removal of ethanol.
  • Temperature Control: A careful optimization of the reaction temperature is crucial. Lower temperatures may slow down the reaction but can significantly improve selectivity by minimizing side reactions.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for purifying the final this compound product?

A3: The purification of spiro-oxazolidinones can be challenging due to their unique physical properties. A multi-step purification strategy is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up should be performed to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is the standard choice. If your compound is basic, consider using neutral alumina or silica gel treated with triethylamine. .

    • Mobile Phase: A gradient elution is often required. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Crystallization: If the compound is a solid, recrystallization can be a highly effective final purification step to obtain material of high purity. Screening various solvent systems is recommended.

  • Preparative HPLC: For highly challenging separations or to obtain material of very high purity for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q4: I am having difficulty with the characterization of my spiro-oxazolidinone product. What are the key spectroscopic signatures I should look for?

A4: The spirocyclic nature of this compound will give rise to some distinct spectroscopic features.

  • ¹H NMR:

    • Look for diastereotopic protons in the piperidine and oxazolidinone rings, which will appear as complex multiplets.

    • The presence of N-H protons should be confirmed by a D₂O exchange experiment.

  • ¹³C NMR:

    • The key signal to identify is the spiro-carbon, which is a quaternary carbon and will likely appear between 60-80 ppm.

    • The carbonyl carbon of the oxazolidinone ring should appear around 155-160 ppm.

  • IR Spectroscopy:

    • A strong carbonyl stretch for the oxazolidinone should be observed around 1750-1730 cm⁻¹.

    • N-H stretching vibrations will be present in the region of 3400-3200 cm⁻¹.

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.

Q5: How can I control the diastereoselectivity at the spirocenter during the synthesis?

A5: Controlling stereochemistry at a newly formed spirocenter is a significant challenge in the synthesis of such molecules.[2][3] The diastereoselectivity is often influenced by the reaction conditions and the nature of the substrates.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the spirocyclization.

  • Reagent Control: Chiral catalysts or reagents can be employed to induce facial selectivity in the key bond-forming step.

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control (Low Temperature): The product that is formed faster will be the major product. This is often achieved at low temperatures with strong, non-nucleophilic bases.

    • Thermodynamic Control (Higher Temperature): The more stable product will be the major product. This can sometimes be achieved by running the reaction at a higher temperature or for a longer time to allow for equilibration.

A systematic study of the effect of temperature, solvent, and catalyst on the diastereomeric ratio is highly recommended. The diastereomers can often be separated by careful column chromatography or preparative HPLC.

Experimental Workflow & Visualization

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound, highlighting the key transformations where challenges may arise.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxazolidinone Formation A Amino Alcohol Precursor C Spirocyclic Intermediate A->C Condensation (Acid Catalyst, Water Removal) B Cyclic Ketone B->C D Spirocyclic Intermediate E This compound D->E Cyclization (e.g., CDI, High Dilution) G Start Low Yield in Condensation Step Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you screened different acid catalysts? A1_Yes->Q2 Sol1 Implement Dean-Stark or add molecular sieves. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Screen a panel of Brønsted and Lewis acids. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Systematically vary the temperature. A3_No->Sol3 Sol3->Q3

Caption: Decision tree for troubleshooting low condensation yields.

References

  • General Synthesis of Oxazolidinones: A comprehensive overview of synthetic methods for oxazolidinone rings.

    • Title: Oxazolidinone synthesis
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Spiro-Oxazolidinone Synthesis from Spiro-Epoxides: An enzymatic approach to synthesizing spiro-oxazolidinones, highlighting challenges with sterically hindered systems. Title: Enzyme-Catalyzed Access to Spiro-Oxazolidinones Source: Synfacts
  • Synthesis of Spiro-Heterocycles: A review covering various synthetic strategies for spiro-heterocyclic compounds.

    • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

  • Microwave-Assisted Synthesis of Spiro-Heterocycles: Discusses the use of microwave irradiation to improve yields and reduce reaction times.

    • Title: Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review
    • Source: Bohrium
    • URL: [Link]

  • Catalysis in Spiro-Heterocycle Synthesis: Details the use of nanoc

    • Title: Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evalu
    • Source: Scientific Reports
    • URL: [Link]

  • Challenges in Spiro-Heterocycle Synthesis: A review discussing the synthesis of 1,9-diazaspiro[5.5]undecanes, which shares structural similarities with the target molecule.

    • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds
    • Source: RSC Medicinal Chemistry
    • URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors. Spirocyclic compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential biological activities.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and related spiro-oxazolidinones.

Q1: What is a common synthetic strategy for constructing the this compound scaffold?

A common and effective strategy involves a multi-step sequence starting from a suitable piperidone derivative. A plausible route, based on analogous syntheses of similar spiro-heterocycles, would be an intramolecular cyclization of a key intermediate.[4][5] This typically involves the initial formation of an amino alcohol precursor, followed by cyclization to form the oxazolidinone ring.

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of spiro-heterocycles hinges on the careful control of several parameters:

  • Reaction Temperature: Temperature can significantly influence reaction kinetics and the formation of side products.[6] Low temperatures are often favored in the cyclization step to enhance selectivity.

  • Purity of Reagents and Solvents: Impurities can poison catalysts and lead to unwanted side reactions, ultimately lowering the yield and complicating purification.[6] The use of anhydrous solvents is often crucial, especially in steps involving strong bases or water-sensitive intermediates.

  • Stoichiometry: Precise control of reactant ratios is essential to ensure complete conversion and minimize the formation of byproducts.

  • Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to oxygen and moisture.[6] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent degradation.

Q3: What are the typical challenges encountered during the purification of spirocyclic compounds like this compound?

The purification of spirocyclic compounds can be challenging due to their unique structural features.[7] Common difficulties include:

  • Separation of Stereoisomers: The spiro center is a chiral center, and the reaction may produce a mixture of diastereomers which can be difficult to separate by standard column chromatography.[7]

  • Removal of Structurally Similar Impurities: Side products with similar polarity to the desired product can co-elute during chromatography.[7]

  • Low Solubility and Crystallinity: The rigid nature of the spirocyclic core can lead to poor solubility in common organic solvents, making recrystallization challenging.[7]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yields are a frequent issue in multi-step syntheses. A logical approach is necessary to identify the root cause.[6]

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and concentration in small-scale trial reactions to identify the optimal parameters.[6]
Degradation of Starting Materials or Reagents Ensure the purity and integrity of your starting materials and reagents. Use freshly opened or purified reagents whenever possible.
Ineffective Catalyst If a catalyst is used, ensure it is active. Some catalysts require pre-activation. Consider trying a different catalyst or increasing the catalyst loading.
Reaction Not Going to Completion Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). If the reaction stalls, consider extending the reaction time or gently increasing the temperature.
Product Instability The desired product may be unstable under the reaction or workup conditions.[6] Analyze the reaction mixture at different time points to check for product degradation.
Problem 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities.

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to decomposition and the formation of side products. Try running the reaction at a lower temperature.
Incorrect Stoichiometry Carefully re-calculate and measure the molar ratios of your reactants. An excess of one reactant can lead to side reactions.
Presence of Water or Oxygen If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques and anhydrous solvents.[6]
Competing Reaction Pathways The formation of regioisomers or other byproducts may be inherent to the reaction mechanism. Consider using a more selective reagent or a different synthetic route.
Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be a significant hurdle.

Possible Cause Suggested Solution
Co-elution of Impurities Optimize your column chromatography conditions. Try different solvent systems (e.g., varying the polarity or using a ternary mixture), or switch to a different stationary phase (e.g., alumina, C18).
Product is a Gummy Liquid If the product is not a solid, recrystallization is not an option. Consider alternative purification techniques such as preparative HPLC or trituration with a non-polar solvent to induce solidification or wash away impurities.[8]
Product Instability on Silica Gel Some compounds can decompose on acidic silica gel. Consider using neutral or basic alumina for chromatography, or use a different purification method like recrystallization or distillation if applicable.

III. Experimental Protocols & Data

Proposed Synthetic Pathway

Synthetic Pathway A N-Protected Piperidone B Amino Alcohol Intermediate A->B Multi-step sequence (e.g., epoxidation, ring opening) C This compound B->C Intramolecular Cyclization Troubleshooting Workflow start Reaction Issue (Low Yield, Impurities) check_sm Check Starting Material Purity start->check_sm purify Optimize Purification start->purify Purification Issue check_cond Review Reaction Conditions check_sm->check_cond Purity OK optimize Systematic Optimization check_cond->optimize Conditions Suboptimal analyze Analyze Side Products check_cond->analyze Conditions OK success Successful Synthesis optimize->success analyze->optimize purify->success

Sources

Technical Support Center: Purification of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of basic impurities from this spirocyclic lactam.

Introduction

This compound is a heterocyclic compound with a unique spirocyclic architecture. Its synthesis can often lead to the presence of basic impurities, such as unreacted amine starting materials or byproducts. The removal of these impurities is critical to obtaining a pure product for downstream applications. This guide will provide a systematic approach to the purification of this compound, focusing on the principles of chemical separation and the practical aspects of laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most likely basic impurities in my sample of this compound?

A1: The most probable basic impurities are unreacted starting materials or byproducts from the synthesis. Common synthetic routes for similar spiro-lactams often involve the reaction of a piperidine derivative with another bifunctional molecule. Therefore, residual piperidine derivatives or other amine-containing reagents are the most likely basic contaminants.

Q2: Is the lactam nitrogen in this compound basic?

A2: Generally, the nitrogen atom in a lactam is not basic. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its basicity. However, the second nitrogen atom in the spirocyclic system, which is part of a piperidine ring, is expected to be basic. The pKa of this piperidine nitrogen is predicted to be in the range of 8-10, similar to other N-alkylated piperidines.

Q3: Can I use strong acids or bases to purify my compound?

A3: Extreme caution is advised. Lactams are susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[1][2] The four-membered ring in β-lactams is particularly strained and prone to cleavage, but larger lactam rings are also at risk. It is recommended to work within a pH range of approximately 4 to 8 to minimize the risk of product degradation.

Q4: My compound is very polar. What is the best chromatographic technique to use?

A4: For highly polar compounds, reverse-phase HPLC can be challenging as the compound may have little retention on a nonpolar stationary phase. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography can be very effective.[3][4] These techniques utilize a polar stationary phase and a mobile phase with a high organic content and a small amount of water. Alternatively, normal-phase chromatography on silica gel can be used, but it may require the addition of a basic modifier like triethylamine to the mobile phase to prevent peak tailing of any residual basic impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation in Acid-Base Extraction

Symptom: After performing an acid-base extraction, the organic layer still contains a significant amount of basic impurities, or the desired product is lost to the aqueous layer.

Possible Causes & Solutions:

Cause Explanation Solution
Incorrect pH of the aqueous wash The pH of the acidic wash may not be low enough to fully protonate the basic impurities, or it may be too low and is protonating the target compound.The pKa of N-substituted piperidines is typically in the range of 8-10.[5] A wash with a dilute acid solution (e.g., 1M HCl or citric acid) to a pH of around 2-3 should be sufficient to protonate most amine impurities without significantly affecting the lactam. Monitor the pH of the aqueous layer after extraction.
Insufficient mixing Incomplete partitioning of the protonated impurities into the aqueous layer due to inadequate mixing of the two phases.Ensure vigorous shaking of the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases.
Emulsion formation The formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product and prevent clean separation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Issue 2: Tailing Peaks in Column Chromatography

Symptom: During column chromatography on silica gel, the product peak is broad and shows significant tailing.

Possible Causes & Solutions:

Cause Explanation Solution
Interaction with acidic silica gel The slightly acidic nature of silica gel can interact with any residual basic impurities or even the weakly basic piperidine nitrogen of the target compound, leading to tailing.Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.
Inappropriate solvent system The polarity of the mobile phase may not be optimal for eluting the compound cleanly.Systematically screen different solvent systems with varying polarities. A gradient elution from a less polar to a more polar solvent system can often provide better separation.
Column overloading Too much sample has been loaded onto the column, exceeding its separation capacity.Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove basic impurities from a solution of this compound in an organic solvent.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl) or 10% aqueous citric acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in the chosen organic solvent in a separatory funnel.

  • Add an equal volume of 1 M HCl or 10% citric acid solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The top layer will be the aqueous phase if using dichloromethane, and the bottom layer if using ethyl acetate.

  • Drain the aqueous layer.

  • Repeat the acidic wash (steps 2-5) one more time.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble components.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Appropriate solvent system (e.g., dichloromethane/methanol, ethyl acetate/hexanes)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Determine an appropriate solvent system using TLC. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4. If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent system.

  • Pack the chromatography column with silica gel slurried in the chosen mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography Crude Crude Product in Organic Solvent AcidWash Wash with Dilute Acid Crude->AcidWash Remove Basic Impurities BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Neutralize BrineWash Wash with Brine BaseWash->BrineWash Dry Dry with Na2SO4 BrineWash->Dry Evaporate1 Evaporate Solvent Dry->Evaporate1 PartiallyPure Partially Purified Product Evaporate1->PartiallyPure Load Load onto Silica Gel Column PartiallyPure->Load Further Purification Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate2 Evaporate Solvent Combine->Evaporate2 PureProduct Pure Product Evaporate2->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Logic node_sol node_sol Start Purification Problem? Extraction Poor Separation in Acid-Base Extraction? Start->Extraction Chromatography Tailing Peaks in Chromatography? Start->Chromatography pH Incorrect pH? Extraction->pH Yes Modifier Basic Modifier Needed? Chromatography->Modifier Yes pH->node_sol Yes Adjust pH to 2-3 Mixing Insufficient Mixing? pH->Mixing No Mixing->node_sol Yes Increase Mixing Modifier->node_sol Yes Add Triethylamine to Mobile Phase Solvent Solvent System Optimal? Modifier->Solvent No Solvent->node_sol Yes Optimize Solvent System via TLC

Caption: Troubleshooting decision tree for common purification issues.

References

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  • PubMed Central (PMC). (n.d.). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (n.d.). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (n.d.). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (n.d.). Protonation of the β-lactam nitrogen is the trigger event in the catalytic action of class A β-lactamases. PubMed Central (PMC). [Link]

  • ACS Catalysis. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • PubMed Central (PMC). (n.d.). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. PubMed Central (PMC). [Link]

  • PubMed Central (PMC). (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central (PMC). [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]

  • Miguel Prudêncio. (n.d.). lactams highly active against HIV-1 and Plasmodium. Miguel Prudêncio. [Link]

  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of mechanisms for hydrolysis of-lactam antibiotics catalyzed... ResearchGate. [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Phenomenex. [Link]

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Technical Support Center: Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this spirocyclic lactam. Our aim is to equip you with the expertise to not only identify and solve common experimental issues but also to understand the underlying chemical principles to proactively improve your reaction yields and product purity.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available N-Boc-4-piperidone. The proposed pathway involves the formation of a key amino alcohol intermediate followed by an intramolecular cyclization to construct the spiro-lactam core.

Diagram 1: Proposed Synthesis of this compound

Synthetic_Pathway A N-Boc-4-piperidone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol Intermediate B->C 1. NaN3 2. Reduction (e.g., H2, Pd/C) D N-Boc-9-Oxa-1,4-diaza- spiro[5.5]undecan-5-one C->D Intramolecular Cyclization (e.g., with a chloroformate) E 9-Oxa-1,4-diaza- spiro[5.5]undecan-5-one D->E Boc Deprotection (e.g., TFA or HCl)

Caption: A plausible synthetic route to the target compound.

Troubleshooting Guides

This section addresses specific problems you might encounter at different stages of the synthesis.

Issue 1: Low Yield of Spiro-epoxide Intermediate

Question: I am getting a low yield for the epoxidation of N-Boc-4-piperidone using the Corey-Chaykovsky reagent. What are the likely causes and how can I optimize this step?

Answer: Low yields in this step often stem from issues with the ylide generation or competing side reactions. Here’s a systematic approach to troubleshooting:

  • Incomplete Ylide Formation: The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) is sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous solvents. The quality of the sodium hydride is also crucial; use a fresh bottle or wash it with anhydrous hexane to remove any oxide layer.

  • Competing Aldol Reaction: N-Boc-4-piperidone can undergo self-condensation under basic conditions.

    • Solution: Add the piperidone slowly to the pre-formed ylide at a low temperature (e.g., 0 °C) to minimize self-condensation. Maintaining a slight excess of the ylide can also favor the desired epoxidation.

  • Thermal Instability: The ylide can decompose at higher temperatures.

    • Solution: Maintain the reaction temperature below 25 °C during and after the addition of the piperidone.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature0 °C to RTMinimizes side reactions and ylide decomposition.
Atmosphere AmbientInert (N₂ or Ar)Prevents quenching of the ylide by moisture and O₂.
Reagent Quality StandardFreshly opened/handled NaHEnsures efficient ylide generation.

Diagram 2: Troubleshooting Low Epoxidation Yield

Troubleshooting_Epoxidation Start Low Epoxide Yield Check1 Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? Start->Check1 Check2 Review Reagent Quality: - Fresh NaH? - Anhydrous Solvents? Start->Check2 Check3 Analyze Byproducts: - Evidence of Aldol Condensation? Start->Check3 Solution1 Optimize Conditions: - Dry Glassware - Use Schlenk Line Check1->Solution1 Solution2 Improve Reagents: - Use Fresh NaH - Distill Solvents Check2->Solution2 Solution3 Modify Procedure: - Slow Addition of Ketone at 0 °C Check3->Solution3

Caption: Systematic approach to diagnosing low epoxide yield.

Issue 2: Inefficient Intramolecular Cyclization and Low Lactam Yield

Question: My attempt at the intramolecular cyclization to form the spiro-lactam is resulting in a low yield of the desired product. What factors could be at play?

Answer: The success of the intramolecular cyclization is highly dependent on the choice of activating agent for the amine and the reaction conditions that favor the desired ring closure over intermolecular reactions.

  • Ineffective Amine Activation: The nucleophilicity of the secondary amine needs to be appropriately modulated for the cyclization to occur efficiently.

    • Solution: The use of reagents like triphosgene or a chloroformate (e.g., ethyl chloroformate) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) is a common strategy. The concentration of the reaction is critical; running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Steric Hindrance: The spirocyclic nature of the transition state can present a significant steric barrier.

    • Solution: Increasing the reaction temperature may be necessary to overcome the activation energy barrier. However, this should be balanced against potential side reactions. A solvent study could also be beneficial; polar aprotic solvents like DMF or acetonitrile are often good choices.

  • Incorrect Stoichiometry of Base: An excess of base can lead to side reactions, while an insufficient amount will result in incomplete activation of the amine.

    • Solution: A slight excess of the base (e.g., 1.1-1.2 equivalents) is typically optimal.

ParameterStandard ConditionOptimized ConditionRationale
Concentration 0.1 M0.01 - 0.05 MFavors intramolecular over intermolecular reactions.
Temperature Room Temperature50 - 80 °COvercomes steric hindrance in the transition state.
Base 1.0 eq1.1 - 1.2 eqEnsures complete amine activation without promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: The purification of the final compound, this compound, is challenging due to its high polarity. What purification strategies do you recommend?

A1: The high polarity of the target compound, due to the presence of the lactam and the free amine, can indeed make purification by standard silica gel chromatography difficult. Here are several strategies to consider:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[1]

  • Ion-Exchange Chromatography: If the compound is basic due to the free amine, cation-exchange chromatography can be a powerful purification technique.

  • Crystallization: If the compound is a solid, recrystallization can be an excellent method for obtaining highly pure material. Experiment with a variety of solvent systems, such as ethanol/ether or methanol/dichloromethane.

Q2: I am observing the formation of diastereomers. How can I separate them?

A2: The spirocyclic nature of the product can lead to the formation of diastereomers if a chiral center is introduced during the synthesis.

  • Chromatographic Separation: Diastereomers have different physical properties and can often be separated by careful chromatography. High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, can be very effective for separating stereoisomers.

  • Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can form new diastereomers that are more easily separated by chromatography or crystallization. The resolving agent can then be removed in a subsequent step.

Q3: Can I use a different protecting group for the piperidone nitrogen?

A3: Yes, the choice of the N-protecting group can influence the outcome of the reaction. The Boc group is widely used due to its stability and ease of removal under acidic conditions. However, other protecting groups like Cbz (benzyloxycarbonyl) can also be employed. The Cbz group is typically removed by hydrogenolysis, which might be compatible with other functional groups in your molecule. The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with the reaction conditions in subsequent steps.

Experimental Protocols

Protocol 1: Synthesis of the Spiro-epoxide Intermediate
  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is obtained.

  • Cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude spiro-epoxide.

Protocol 2: Intramolecular Cyclization to form the Spiro-lactam
  • To a solution of the amino alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • To this mixture, add a solution of ethyl chloroformate (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc protected spiro-lactam.

References

  • Troubleshooting common issues in spirocyclic compound synthesis - Benchchem.
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed.

Sources

Technical Support Center: Synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate challenges and optimize your synthetic outcomes.

Overview of the Core Synthesis

The synthesis of this compound typically proceeds via an intramolecular cyclization strategy. A common and effective route involves the reaction of a key amino alcohol intermediate, 4-(aminomethyl)-4-hydroxymethyl-tetrahydropyran, with a carbonyl-diimidazole (CDI) or a similar urea-forming reagent. This process is designed to be a high-yielding cyclization that forms the desired spirocyclic urea core.

The general workflow is visualized below:

G cluster_0 Precursor Synthesis cluster_1 Core Cyclization & Deprotection cluster_2 Analysis & Purification A N-Boc-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Reagent C Amino Alcohol Precursor B->C Amine Opening D Intramolecular Cyclization (e.g., with CDI) C->D E Protected Spirocycle D->E F Final Product (After Deprotection) E->F Acidic Cleavage of Boc Group G Crude Product F->G H Purification (Column Chromatography / Recrystallization) G->H I Pure this compound H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers. Each answer provides a causal explanation and a recommended course of action.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a multifaceted issue often stemming from incomplete reactions, product degradation, or competing side-reactions.

  • Causality: The intramolecular cyclization is in equilibrium with intermolecular side-reactions. At high concentrations, starting materials are more likely to react with each other, leading to dimers or oligomers, rather than cyclizing.[1] Incomplete activation of the amine or alcohol can also stall the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the amino alcohol precursor is pure and free of residual solvents or reagents from previous steps.

    • Employ High-Dilution Conditions: The key to favoring intramolecular cyclization over intermolecular polymerization is to run the reaction at a low concentration (typically 0.01-0.05 M). This can be achieved by the slow addition of the reactant solution to a larger volume of solvent.

    • Check Reagent Activity: Use freshly opened or properly stored carbonyl diimidazole (CDI) or other coupling agents. Old reagents can hydrolyze, leading to incomplete activation.

    • Optimize Temperature and Reaction Time: While room temperature is often sufficient, gentle heating (40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid product degradation.

    • Post-Workup Analysis: Your product may be lost during the workup phase. Check the aqueous layer to ensure your product hasn't partitioned into it due to its polarity.[2]

Q2: I'm observing a significant side-product with approximately double the mass of my expected product in LC-MS analysis. What is it and how can I prevent it?

A2: This is a classic indicator of intermolecular dimerization. Instead of one molecule cyclizing on itself, two molecules have reacted to form a linear or macrocyclic dimer.

  • Mechanism of Dimer Formation: This occurs when the activated carbamate intermediate of one molecule is attacked by the free amine or alcohol of a second molecule before it has a chance to cyclize.

G cluster_0 Desired Intramolecular Pathway (High Dilution) cluster_1 Side-Reaction Pathway (High Concentration) A Precursor Activated Intermediate B Target Spirocycle A:f1->B Intramolecular Attack C Precursor 1 Activated E Dimeric Byproduct C:f1->E Intermolecular Attack D Precursor 2 Nucleophile D:f1->E

Sources

Technical Support Center: 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability and Degradation

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. The information provided is based on established principles of organic chemistry and data from related molecular structures. As of the date of publication, specific experimental stability and degradation data for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is limited. Therefore, this guide should be used as a foundational resource to inform experimental design and troubleshooting.

Introduction

This compound is a unique heterocyclic compound featuring a spiroaminal moiety, a lactam (cyclic amide), and an ether linkage within its bicyclic structure. This intricate arrangement of functional groups dictates its chemical behavior, particularly its stability and degradation profile. Understanding these characteristics is paramount for its successful application in research and drug development, ensuring the integrity of experimental results and the safety and efficacy of potential therapeutic agents.

This technical support center provides a comprehensive overview of the potential stability and degradation pathways of this compound. It is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this compound is primarily governed by three key functional groups:

  • Spiroaminal: This is often the most labile part of the molecule, particularly susceptible to hydrolysis under acidic conditions.[1]

  • Lactam (Amide): Amide bonds are generally more stable than esters but can undergo hydrolysis under both acidic and basic conditions, typically requiring heat.[2][3][4]

  • Ether: The ether linkage is generally stable, especially to basic conditions, but can be cleaved under strong acidic conditions.[5][6][7]

Q2: What is the most likely degradation pathway for this molecule under physiological conditions (pH ~7.4)?

A2: Under physiological pH, the spiroaminal moiety is the most likely site of initial degradation, although it is expected to be relatively slow. Cyclic aminals are generally stable in neutral to basic environments.[1] The lactam and ether groups are expected to be stable under these conditions. However, enzymatic degradation, if relevant in the experimental system, could accelerate hydrolysis of the amide bond.

Q3: How does pH affect the stability of this compound?

A3: The stability of the molecule is highly pH-dependent:

  • Acidic Conditions (pH < 6): The spiroaminal is expected to be highly unstable and undergo rapid hydrolysis.[1] This is because the nitrogen atoms can be protonated, facilitating nucleophilic attack by water. The ether linkage may also be susceptible to cleavage under strong acidic conditions.[5][6][7] The lactam can also be hydrolyzed, though likely at a slower rate than the spiroaminal.[2][4][8]

  • Neutral Conditions (pH ~6-8): The molecule is expected to exhibit its greatest stability in this range. The spiroaminal is less prone to hydrolysis, and the lactam and ether groups are generally stable.[1]

  • Basic Conditions (pH > 8): The lactam becomes more susceptible to hydrolysis.[2][8] The spiroaminal and ether are expected to be relatively stable under basic conditions.

Q4: What are the potential degradation products of this compound?

A4: Based on the functional groups, the primary degradation products from hydrolysis are likely to be:

  • From Spiroaminal and Lactam Hydrolysis: An amino acid derivative resulting from the opening of both the spiroaminal and lactam rings.

  • From Spiroaminal Hydrolysis alone: A piperidinone derivative with a cleaved tetrahydropyran ring.

The exact structures of the degradation products would need to be confirmed through analytical techniques such as LC-MS and NMR.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in acidic buffer. Spiroaminal and/or lactam hydrolysis.Adjust buffer to a neutral or slightly basic pH if the experimental protocol allows. Store stock solutions at low temperatures and for short durations.
Inconsistent results in cell-based assays. Degradation of the compound in the cell culture medium.Perform a time-course stability study of the compound in the specific cell culture medium used. Analyze samples at different time points by HPLC or LC-MS to quantify the parent compound.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies (see protocols below) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Low recovery of the compound from a formulation. Interaction with or degradation caused by excipients.Evaluate the compatibility of the compound with individual excipients. Forced degradation studies of the compound in the presence of excipients can provide valuable insights.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature and at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature.

    • Withdraw samples at various time points.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).

    • Analyze the sample at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample at various time points and compare with a sample stored in the dark.

  • Analysis: Analyze all samples by a suitable HPLC or UPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

  • HPLC or UPLC system

Procedure:

  • Prepare solutions of the compound in each buffer at a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analyze the samples immediately by HPLC or UPLC to quantify the remaining concentration of the parent compound.

  • Plot the concentration of the compound versus time for each pH to determine the degradation kinetics.

Visualizations

G cluster_acid Acidic Conditions (pH < 6) A This compound B Protonated Intermediate A->B H+ C Hydrolysis of Spiroaminal B->C H2O (fast) D Hydrolysis of Lactam B->D H2O (slower) E Ring-Opened Products C->E D->E

Caption: Predicted degradation pathway under acidic conditions.

G cluster_base Basic Conditions (pH > 8) F This compound G Lactam Hydrolysis F->G OH- H Ring-Opened Carboxylate G->H

Caption: Predicted degradation pathway under basic conditions.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]

  • Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. Acidic and Basic Amide Hydrolysis. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). PMC. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

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Technical Support Center: Chiral Separation of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating the enantiomers of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. The unique spirocyclic structure, containing a lactam, an ether, and secondary amine functionalities, presents a distinct set of challenges and opportunities for achieving baseline resolution. This document outlines a logical, experience-driven approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of this specific spiro compound challenging?

A1: The primary challenge arises from the molecule's rigid, three-dimensional structure. Spirocycles lock the molecule into a specific conformation, which can make it difficult for the chiral stationary phase (CSP) to find sufficient stereospecific interaction points.[1][2][3] Furthermore, the presence of multiple functional groups (amide, ether, two secondary amines) means the molecule can engage in various interactions (hydrogen bonding, dipole-dipole, steric hindrance), which must be precisely modulated to achieve enantioselectivity.

Q2: What is the most logical starting point for method development?

A2: The most effective and widely adopted strategy for novel chiral compounds is an empirical screening approach.[4][5] For a molecule like this compound, starting with polysaccharide-based CSPs is highly recommended. These phases, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities due to their complex three-dimensional structures, which form "chiral pockets" or grooves.[6][7][8] A screening across 2-4 different polysaccharide columns under Normal Phase, Polar Organic, and Reversed-Phase conditions will provide the highest probability of initial success.

Q3: Why are polysaccharide-based columns preferred over other types like Pirkle or cyclodextrin phases for this compound?

A3: While Pirkle-type[9] and cyclodextrin-based[10] CSPs are powerful, they often rely on more specific interaction mechanisms. For instance, Pirkle phases require strong π-π interactions, which may not be dominant for your molecule. Cyclodextrin phases rely on inclusion complexation, which is size- and geometry-dependent. Polysaccharide phases are more versatile, utilizing a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion to effect separation, making them more likely to find a successful "hit" during initial screening for a complex structure.[7][8]

Q4: Should I be concerned about the stability of the compound on the column or potential racemization?

A4: The spirocyclic core is generally stable. However, the secondary amine groups can interact strongly with residual silanols on the silica support, potentially causing peak tailing. More importantly, if there are any acidic or basic traces in the mobile phase or on the column, there is a theoretical risk of racemization, especially if the chiral center is adjacent to a carbonyl group.[11][12] Using high-purity solvents and adding small amounts of acidic or basic additives to control the ionization state of the amines and block active sites is a crucial preventative measure.

Systematic Method Development Workflow

Successful chiral method development is a process of systematic screening followed by logical optimization. The workflow below represents a field-proven strategy to efficiently identify a suitable separation method.

Diagram: Chiral Screening Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Mobile Phase Systems cluster_2 Phase 2: Evaluation & Optimization cluster_3 Optimization Steps Start Racemic Standard of This compound Screen_Cols Select 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_Cols Screen_Modes Screen on Each Column with 3 Mobile Phase Systems Screen_Cols->Screen_Modes NP Normal Phase (NP) (Hexane/Alcohol) Screen_Modes->NP Test PO Polar Organic (PO) (ACN or MeOH/Alcohol) Screen_Modes->PO Test RP Reversed-Phase (RP) (ACN or MeOH/Water/Buffer) Screen_Modes->RP Test Evaluate Separation Observed? NP->Evaluate PO->Evaluate RP->Evaluate No_Sep No Separation (Rs < 0.8) Try different CSPs or advanced modes (SFC) Evaluate->No_Sep No Partial_Sep Partial Separation (0.8 < Rs < 1.5) Proceed to Optimization Evaluate->Partial_Sep Yes (Partial) Good_Sep Good Separation (Rs >= 1.5) Method Validation Evaluate->Good_Sep Yes (Good) Opt_MP Adjust Mobile Phase Ratio Partial_Sep->Opt_MP Opt_Alc Change Alcohol Modifier (e.g., IPA to EtOH) Opt_MP->Opt_Alc Opt_Temp Decrease Temperature Opt_Alc->Opt_Temp Opt_Flow Lower Flow Rate Opt_Temp->Opt_Flow Opt_Flow->Good_Sep

Caption: A systematic workflow for chiral method development.

Recommended Initial Screening Conditions

The following table summarizes the recommended starting conditions for the initial screening phase. The goal is not to achieve baseline separation immediately, but to identify which combination of stationary phase and mobile phase mode shows promise (i.e., any hint of peak splitting or broadening).

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Chiral Columns Screen on all: Amylose & Cellulose derivatives (e.g., Chiralpak® IA/IB/IC/ID, Lux® Cellulose/Amylose series)
Mobile Phase A n-Hexane or HeptaneAcetonitrile (ACN) or Methanol (MeOH)Water with 0.1% Formic Acid or 10mM Ammonium Bicarbonate
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Ethanol (EtOH) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Initial Gradient Isocratic: 90:10 (A:B)Isocratic: 99:1 (A:B) or 100% BGradient: 5% to 95% B over 15 min
Additives 0.1% Diethylamine (DEA) for basic compound0.1% DEAN/A (Buffer in MP A)
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 220 nm, or as determined by UV scan)
Troubleshooting Guide

This section addresses specific issues you may encounter during method development and optimization.

Q: I see only a single, sharp peak. There is no hint of separation on any of my columns. What should I do next?

A: This indicates a lack of enantioselective interaction between your molecule and the chosen CSPs under the tested conditions.

  • Underlying Cause: The chiral recognition mechanism requires a precise fit and interaction.[4][6] If the mobile phase is too strong, it can prevent the analyte from interacting sufficiently with the stationary phase. Conversely, if the interactions are non-selective, no differentiation between enantiomers occurs. The secondary amines in your molecule are basic and may require an additive to ensure they are in a neutral state for optimal interaction.

  • Troubleshooting Steps:

    • Confirm Elution: First, ensure the peak you see is indeed your compound and not an impurity or solvent front.

    • Modify the Mobile Phase (NP): In Normal Phase, the alcohol modifier is critical. If you used IPA, switch to Ethanol, or vice-versa. Alcohols act as competitors for hydrogen bonding sites on the CSP, and changing the alcohol can dramatically alter selectivity.[8]

    • Add/Change Additives: The basicity of the two amine groups is a key factor. If you did not use an additive in your NP or PO screening, add 0.1% Diethylamine (DEA) or another suitable amine. This suppresses the interaction of the basic analyte with acidic silica sites, improving peak shape and often revealing chiral selectivity. If you already used DEA, try an acidic additive like 0.1% Trifluoroacetic Acid (TFA) to protonate the amines; this completely changes the interaction profile.

    • Consider Supercritical Fluid Chromatography (SFC): SFC is an extremely powerful technique for chiral separations and often provides orthogonality to HPLC.[13] If HPLC screening fails, SFC with the same set of polysaccharide columns is the next logical step.

Q: I have partial separation (two overlapping peaks, Rs < 1.5). How can I improve the resolution?

A: This is an excellent starting point! Achieving baseline resolution (Rs ≥ 1.5) is now a matter of optimization. Resolution is a function of selectivity (α), efficiency (N), and retention (k). Selectivity is the most powerful parameter to adjust in chiral separations.[8]

  • Underlying Cause: The CSP is differentiating between the enantiomers, but not strongly enough, or the peak widths are too large relative to the separation between them.

  • Troubleshooting Steps & Decision Tree:

G cluster_selectivity Improve Selectivity (α) cluster_efficiency Improve Efficiency (N) Start Partial Resolution Observed (0.8 < Rs < 1.5) Opt_Temp Decrease Temperature (e.g., from 25°C to 15°C) Enhances weaker interactions Start->Opt_Temp Opt_Flow Lower Flow Rate (e.g., 1.0 -> 0.5 mL/min) Reduces band broadening Start->Opt_Flow Opt_MP_Ratio Fine-tune Mobile Phase Ratio (e.g., Hex/IPA from 90/10 to 95/5) Opt_Temp->Opt_MP_Ratio If insufficient Opt_Alcohol Switch Alcohol Modifier (e.g., IPA -> EtOH or n-Propanol) Opt_MP_Ratio->Opt_Alcohol If insufficient Final Final Opt_Alcohol->Final Rs >= 1.5? Check_System Check System for Dead Volume & Column Health Opt_Flow->Check_System If peaks are still broad Opt_Flow->Final Success Method Optimized Final->Success Yes

Caption: Decision tree for optimizing partial chiral resolution.

  • Decrease Temperature: Lowering the column temperature is one of the most effective ways to increase chiral selectivity.[5] The weaker, transient diastereomeric interactions responsible for separation become more stable at lower temperatures. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

  • Adjust Mobile Phase Strength: In NP, decrease the percentage of the alcohol modifier. This increases retention and allows for more interaction time with the CSP, often improving selectivity. Make small changes (e.g., from 10% IPA to 8% IPA). In RP, make similarly small adjustments to the organic modifier percentage.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases efficiency (N) by minimizing band broadening, which leads to sharper peaks and better resolution.[5]

Q: My peaks are broad and tailing, even with an additive. What's wrong?

A: Peak tailing is typically caused by undesirable secondary interactions or poor column efficiency.

  • Underlying Cause: For your basic compound, the most likely cause is interaction with acidic silanol groups on the silica support that are not fully end-capped or shielded by the CSP.[11] It can also be caused by using a sample solvent that is too strong relative to the mobile phase (sample solvent effect) or by column degradation.

  • Troubleshooting Steps:

    • Optimize Additive Concentration: If you are using 0.1% DEA, try increasing it to 0.2%. The optimal concentration can be compound-specific.

    • Match Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving a sample in a strong solvent like pure ethanol when the mobile phase is 95% hexane can cause significant peak distortion.

    • Check Column Health: Run a column performance test with a neutral, achiral standard (e.g., toluene in NP) to verify the column's efficiency and peak symmetry. If the test fails, the column may be fouled or voided and needs to be cleaned or replaced.

    • Consider an Immobilized CSP: Immobilized polysaccharide CSPs are covalently bonded to the silica and are generally more robust.[7] They can be washed with stronger solvents (check manufacturer's instructions) which may be necessary to remove contaminants that could be causing the secondary interactions.

References
  • Schaffrath, M. et al. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. Semantic Scholar.
  • I.B.S. Chiral HPLC Method Development. I.B.S. Analytical.
  • Chiral Separation of Spiro-compounds and Determination Configuration.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction.
  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI.
  • Ding, A. et al. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews.
  • Enantioselective Synthesis of Spiro Heterocycles.
  • Phenomenex.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral Stationary Phases for Liquid Chrom
  • Chiral Separation by HPLC With Pirkle-Type Chiral St
  • (2023). Playing with Selectivity for Optimal Chiral Separation.
  • (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Part 6: Resolution of Enantiomers. Chiralpedia.

Sources

Technical Support Center: A Guide to Scaling Up 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the production of this versatile spirocyclic scaffold. Our guidance is rooted in established chemical principles and field-proven strategies to ensure the integrity and success of your experimental work.

I. Understanding the Molecule and its Synthetic Challenges

This compound is a unique heterocyclic compound featuring a spirocyclic junction, a lactam ring, and a morpholine moiety. Its rigid, three-dimensional structure is of significant interest in drug discovery for presenting novel pharmacophoric features. However, this structural complexity also presents distinct challenges in its synthesis and purification, particularly during scale-up. Key challenges include stereocontrol at the spirocenter, potential for side reactions, and difficulties in purification due to the compound's polarity and solubility profile.

II. Proposed Scalable Synthetic Workflow

While multiple synthetic routes to spiro-lactams exist, a robust and scalable approach is crucial for reproducible production.[1][2][3] Below is a proposed workflow designed for adaptability and scale.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Deprotection & Purification A N-Boc-4-piperidone C Reductive Amination A->C B Amino Acid Derivative (e.g., Glycine ethyl ester) B->C D Intermediate Amino Ester C->D Formation of piperidine-amino acid adduct E Lactamization (e.g., Meyers' Lactamization) D->E Intramolecular cyclization F Protected Spiro-Lactam E->F G Boc Deprotection (Acidic Conditions) F->G Removal of Boc protecting group H Crude this compound G->H I Chromatographic Purification / Recrystallization H->I Isolation and purification J Pure Product I->J G cluster_0 Quality Control Workflow A Crude Product B In-Process Control (TLC, LC-MS) A->B Reaction Monitoring C Purified Product B->C Purification D Full Characterization (NMR, HRMS, HPLC) C->D Final Analysis E Batch Release D->E Meets Specifications

Sources

Technical Support Center: Troubleshooting Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro-Lactam Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing spirocyclic lactam scaffolds. The unique three-dimensional architecture of spiro-lactams makes them prized motifs in drug discovery, but their synthesis is often challenging due to steric hindrance, stereochemical complexity, and competing reaction pathways.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. Here, we address the common pitfalls encountered in the lab, explaining the underlying chemical principles and offering field-proven solutions to guide your experimental design and optimization.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and challenging issues encountered during spiro-lactam synthesis, from low yields to complex purification.

Q1: My spirocyclization reaction is resulting in very low yield or fails completely. What are the primary causes and how can I troubleshoot this?

Low conversion is a multifaceted problem often rooted in reagent quality, reaction conditions, or inherent substrate limitations. A systematic approach is crucial for diagnosis.

Causality: The formation of a spirocyclic center is an entropically disfavored process that often involves the creation of a sterically congested quaternary carbon.[3][4] The reaction's success hinges on overcoming this steric barrier and ensuring that the cyclization pathway is kinetically and thermodynamically favored over decomposition or side reactions.

Troubleshooting Workflow:

LowYield_Troubleshooting cluster_Reagents Reagent Integrity Checks cluster_Conditions Condition Optimization Start Problem: Low or No Yield Check_Reagents Step 1: Verify Reagent & Substrate Integrity Start->Check_Reagents Check_Conditions Step 2: Re-evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity (NMR, LC-MS) - Starting materials pure? - Aldehydes free of oxidized acid? - Ketenes generated effectively in situ? Steric_Hindrance Step 3: Assess Steric & Electronic Factors Check_Conditions->Steric_Hindrance Conditions Optimized Success Resolution: Improved Yield Check_Conditions->Success Optimization Successful Temperature Temperature - Too low (slow kinetics)? - Too high (decomposition)? Steric_Hindrance->Check_Reagents Substrate Modification Needed Solvent_Quality Solvent Quality - Anhydrous conditions required? - Degassed solvent needed? Concentration Concentration - Is intramolecular cyclization favored  at high dilution? Catalyst Catalyst Activity - Catalyst loading optimal? - Poisoned by impurities?

Caption: A logical workflow for troubleshooting low-yield spirocyclization reactions.

Detailed Troubleshooting Steps:

  • Verify Starting Material Integrity:

    • Purity: Confirm the purity of all substrates and reagents using techniques like NMR or LC-MS. Impurities can inhibit catalysts or lead to side reactions.[5] For instance, aldehydes used in Pictet-Spengler reactions are prone to oxidation to carboxylic acids, which can alter the reaction's pH and interfere with catalysis.[6]

    • Stability: For reactions involving unstable intermediates, such as ketenes in the Staudinger cycloaddition, ensure they are generated in situ under optimal conditions.[7][8] Problems with the ketene generation step (e.g., incomplete dehydrohalogenation of the acid chloride) will directly lead to low yields.[9]

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature is a balance between reaction rate and stability. If the reaction is sluggish at room temperature, gentle heating (e.g., 40–60 °C) may be necessary.[6] Conversely, if TLC or LC-MS analysis shows product decomposition, lowering the temperature (e.g., to 0 °C or -78 °C) is advised.[3][5]

    • Concentration: For intramolecular cyclizations, running the reaction at high dilution (e.g., 0.01–0.05 M) can favor the desired ring-closing event over intermolecular polymerization or side reactions.

    • Catalyst Loading: Catalyst performance is critical. For acid-catalyzed reactions like the Pictet-Spengler, too little acid will result in no reaction, while too much can cause substrate degradation.[6][10] Perform a catalyst loading screen (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Assess Substrate's Steric and Electronic Properties:

    • Steric Hindrance: The synthesis of a spiro center can be exceptionally challenging due to steric crowding.[3][4] If optimization fails, the substrate itself may be too sterically hindered for the chosen reaction. Consider redesigning the synthetic route or using a different cyclization strategy that is less sensitive to steric bulk.

    • Electronics: In reactions like the Pictet-Spengler, electron-donating groups on the aromatic ring of the β-arylethylamine facilitate the crucial electrophilic aromatic substitution step, leading to higher yields under milder conditions.[8][11] Conversely, electron-withdrawing groups can make the reaction sluggish or prevent it entirely.

Q2: I'm obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of my spiro-lactam formation?

Poor diastereoselectivity is a frequent hurdle, particularly when creating two adjacent stereocenters, one of which is the spiro carbon. The stereochemical outcome is determined by the transition state energies of the competing diastereomeric pathways.

Causality: Diastereoselectivity is governed by kinetic versus thermodynamic control. The kinetic product is formed fastest, while the thermodynamic product is the most stable.[5] Factors like solvent polarity, temperature, and the nature of the catalyst can influence the transition state geometry and favor one pathway over the other. In the Staudinger reaction, for example, the cis/trans selectivity is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization before cyclization.[12][13][14]

Key Optimization Strategies:

ParameterRationale & ActionPotential Outcome
Temperature Lowering the temperature increases the energy difference between competing transition states, often favoring the kinetic product.Enhanced selectivity for the diastereomer formed via the lower energy transition state.
Solvent Solvent polarity can stabilize or destabilize charged intermediates and transition states. A systematic screen is recommended.A non-polar solvent might favor a more compact transition state, while a polar solvent might stabilize a more extended one, altering selectivity.
Catalyst/Base The size and nature of the catalyst or base can influence the steric environment of the transition state. Chiral catalysts can induce high levels of diastereoselectivity.A bulkier base (e.g., LDA vs. NaH) can favor a specific approach of the reactants.
Reaction Time A short reaction time may isolate the kinetic product. A longer time, especially at elevated temperatures, can lead to epimerization to the more stable thermodynamic product.[15]Isolation of either the kinetic or thermodynamic diastereomer.

Protocol 1: Systematic Solvent Screening for Diastereoselectivity

  • Setup: Arrange a series of small-scale parallel reactions in vials (e.g., 0.1 mmol scale).

  • Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)).

  • Execution: Run each reaction under identical conditions (temperature, concentration, stoichiometry).

  • Monitoring: Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).

  • Analysis: After quenching the reactions, determine the diastereomeric ratio (d.r.) of the crude product in each vial using 1H NMR spectroscopy by integrating well-resolved, characteristic peaks for each diastereomer.

  • Selection: Identify the solvent that provides the optimal d.r. and proceed with scale-up.

Q3: My reaction is producing an unexpected side product. What are the common side reactions in spiro-lactam synthesis?

The formation of side products often arises from competing reaction pathways that become significant when the desired spirocyclization is slow or reversible.

Common Side Reactions & Mechanisms:

  • Fused-Ring Formation vs. Spirocyclization: In some systems, particularly when forming β-lactone-lactams, the formation of a fused bicyclic system can be the preferred pathway under standard conditions. Spiro-lactam formation may only become significant when the fused pathway is sterically blocked or through careful optimization of reaction conditions.[16]

  • Staudinger Reaction Byproducts:

    • Mechanism: The key intermediate is a zwitterion formed from the nucleophilic attack of the imine nitrogen on the ketene.[7][12] The desired pathway is a conrotatory ring closure to the β-lactam.

    • Side Product: If the zwitterionic intermediate is sufficiently stable, it can be intercepted by other reagents or undergo alternative reactions. In some photocatalytic variants, a competing cyclization can lead to the formation of a γ-lactam regioisomer.[17] The reversibility of the zwitterion formation has also been demonstrated, which can lead to complex mixtures if not driven forward.[17][18]

    Staudinger_Mechanism Reactants Imine + Ketene Zwitterion [Zwitterionic Intermediate] Reactants->Zwitterion Nucleophilic Attack Zwitterion->Reactants Reversion Beta_Lactam Spiro β-Lactam (Desired Product) Zwitterion->Beta_Lactam Conrotatory Ring Closure Side_Product Side Products (e.g., γ-Lactam) Zwitterion->Side_Product Alternative Pathway

  • Ugi Reaction Side Products:

    • Mechanism: The classical Ugi four-component reaction proceeds through the formation of an iminium ion, which is trapped by the isocyanide to form a nitrilium ion. This is followed by reaction with the carboxylate and a final Mumm rearrangement to yield the desired bis-amide. [1][19] * Side Products: If any of the four components are bifunctional, or if post-condensation cyclizations occur, complex heterocyclic systems can form. In the context of spiro-lactam synthesis, incomplete reaction or the dominance of the Passerini reaction (a three-component reaction of a ketone, carboxylic acid, and isocyanide) can occur, especially in non-polar solvents where the amine component may be less soluble. [3]

Q4: I have successfully synthesized my spiro-lactam, but I am struggling to purify it, especially separating the diastereomers. What purification strategies are most effective?

The purification of spirocyclic compounds, particularly the separation of diastereomers, is a common final-step challenge. Since diastereomers have different physical properties, chromatographic separation is usually feasible, but may require careful optimization. [5][16] Purification Strategies:

  • Flash Column Chromatography: This is the first method to attempt.

    • Solvent System Optimization: Careful optimization of the eluent is key. A good starting point is a hexane/ethyl acetate system. Run multiple TLCs with varying solvent ratios to maximize the separation (ΔRf) between your product spots.

    • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the run, is often more effective than an isocratic (constant solvent ratio) elution for separating closely-eluting spots. [15] * Acid/Base Additives: If your compound is acid-sensitive, the silica gel (which is acidic) can cause degradation on the column. Adding a small amount of triethylamine (~1-3%) to the eluent can neutralize the silica and prevent this. [15]

  • Preparative HPLC: For very difficult separations where flash chromatography fails to give baseline resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

    • Column Choice: Both normal-phase (e.g., silica) and reversed-phase (e.g., C18) columns can be used. Reversed-phase HPLC is often very effective for separating diastereomers of moderately polar compounds. [5][16] * Method Development: Develop an analytical HPLC method first to find the optimal mobile phase (e.g., water/acetonitrile or water/methanol gradients, often with 0.1% TFA or formic acid). This method can then be scaled up to a preparative system. [20][21]

  • Crystallization: If your spiro-lactam is a solid, recrystallization can be an excellent technique for obtaining highly pure material. This method can sometimes selectively crystallize one diastereomer out of a mixture, providing a powerful means of purification and separation simultaneously.

Protocol 2: General Procedure for Flash Chromatography Purification of Diastereomers

  • TLC Analysis: Identify a solvent system (e.g., 30% Ethyl Acetate in Hexane) that shows two distinct spots for your diastereomers with the largest possible separation. The Rf of the lower spot should ideally be around 0.2-0.3.

  • Column Packing: Dry-pack the column with silica gel, then flush with the least polar solvent (Hexane) to create a packed bed. Equilibrate the column with your starting eluent (e.g., 10% EtOAc/Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation than loading the sample as a solution. [15]Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions continuously.

  • Gradient Introduction: Gradually increase the percentage of the more polar solvent (e.g., increase from 10% EtOAc to 40% EtOAc over several column volumes). This helps to move the compounds down the column while maintaining separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which contain your pure, separated diastereomers.

  • Combine & Concentrate: Combine the pure fractions of each diastereomer separately and remove the solvent under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use a ketone instead of an aldehyde in my Pictet-Spengler reaction to form a spiro-lactam precursor? A: Yes, ketones can be used, but the reaction is typically more challenging than with aldehydes. The increased steric hindrance and lower electrophilicity of the ketone carbonyl require more forcing conditions, such as higher temperatures and stronger acids. [11]This can lead to lower yields and more side reactions. However, for substrates with highly activated aromatic rings (e.g., those with multiple electron-donating groups), the reaction can proceed successfully. [8] Q: In a Staudinger [2+2] cycloaddition, how do the electronics of my imine and ketene affect the cis/trans stereochemical outcome? A: The stereochemical outcome is a result of kinetic control. Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring-closure step of the zwitterionic intermediate, favoring the formation of the cis-β-lactam. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow this cyclization, allowing more time for the intermediate to isomerize, which typically leads to the more thermodynamically stable trans-β-lactam. [7][12][22] Q: My spiro-lactam seems to epimerize during workup or purification. How can I prevent this? A: Epimerization can occur if one of the stereocenters is labile, often due to an adjacent acidic proton. This can be promoted by acidic or basic conditions. To prevent this, use neutral workup conditions (e.g., wash with brine instead of acidic or basic solutions) and consider using deactivated silica gel (by adding triethylamine to your eluent) for chromatography. [15]If the problem persists, minimizing the time the compound spends in solution and storing it as a solid at low temperatures can help.

Q: Are there any "green" solvents that are effective for spiro-lactam synthesis? A: While traditional solvents like DCM and toluene are common, there is a push towards more environmentally friendly options. For some cycloadditions, ethyl acetate has been shown to be an effective and "greener" alternative to toluene. [23]Polar protic solvents like methanol or even water have been used successfully for certain multicomponent reactions like the Ugi reaction. [1][3]A solvent screen that includes greener options is always recommended.

References

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  • Josa-Culleré, L., Towers, C., Willenbrock, F., Macaulay, V. M., Christensen, K. E., & Moloney, M. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373–5379. [Link]

  • Popescu, M. V., Parker, N. A., Jia, Z., Solon, P., Alegre-Requena, J. V., Paton, R. S., & Smith, M. D. (2023). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ResearchGate. [Link]

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  • Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. National Institutes of Health. [Link]

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  • Renata, H., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 142(12), 5789–5796. [Link]

  • Zhestkov, M. S., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link]

  • Sadat, K. A., & Nejad, F. M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed. [Link]

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  • D'hooghe, M., & Dao thi Hang. (2018). Total yields and ratios of spiro-β-lactams 40-43 (a-c). ResearchGate. [Link]

  • Various Authors. (n.d.). (Semi)-preparative HPLC parameters for separating the enantiomers of trans-1. ResearchGate. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: An NMR and Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and medicinal chemistry, spirocyclic scaffolds have gained significant attention due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties.[1][2] The compound 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, a unique heterocyclic entity, presents a compelling case for detailed structural analysis. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive characterization of this molecule. We will explore the theoretical underpinnings of spectral interpretation for this specific structure, present detailed experimental protocols, and compare these primary techniques with alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of characterizing complex heterocyclic spiro-compounds.

The Structure: this compound

Before delving into the analytical techniques, it is crucial to visualize the molecule . This compound is a spirocyclic compound featuring a piperidine ring and a morpholine-based lactam ring fused at a single quaternary carbon atom.

Molecular Formula: C₈H₁₄N₂O₂ Molecular Weight: 170.21 g/mol [3]

The structure incorporates several key functional groups that will be discernible by NMR and MS: a lactam (cyclic amide), a secondary amine, an ether linkage within the morpholine ring, and a spiro-center.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of unique proton environments, their multiplicity (splitting patterns), and their integration (number of protons).

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.0-8.0Broad Singlet1HNH (Amide)Amide protons are often broad and their chemical shift is concentration and solvent dependent.
~ 4.0-4.5Singlet or AB quartet2H-O-CH₂ -C=OProtons adjacent to the ether oxygen and the carbonyl group are significantly deshielded. The spirocyclic nature might make these protons diastereotopic, leading to a complex splitting pattern.
~ 3.5-3.8Multiplet4H-CH₂ -O-CH₂ -Protons of the morpholine ring adjacent to the oxygen atom.
~ 2.8-3.2Multiplet4H-CH₂ -NH-CH₂ -Protons of the piperidine ring adjacent to the secondary amine.
~ 2.5-2.8Broad Singlet1HNH (Amine)The secondary amine proton signal is often broad and may exchange with trace water in the solvent.
~ 1.5-1.9Multiplet2H-CH₂-CH₂ -CH₂-The central methylene group of the piperidine ring.

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on the solvent and experimental conditions.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 170-175C =OThe lactam carbonyl carbon is highly deshielded.
~ 70-75Spiro C The quaternary spiro-carbon, attached to two nitrogens and two carbons, will have a unique chemical shift.
~ 65-70-O-C H₂-C=OCarbon adjacent to the ether oxygen and carbonyl group.
~ 60-65-C H₂-O-C H₂-Carbons of the morpholine ring adjacent to the oxygen.
~ 40-45-C H₂-NH-C H₂-Carbons of the piperidine ring adjacent to the secondary amine.
~ 20-25-CH₂-C H₂-CH₂-The central methylene carbon of the piperidine ring.
Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Workflow for NMR Analysis

Fragmentation_Pathway cluster_fragments Key Fragments M [C₈H₁₄N₂O₂]⁺˙ m/z = 170 Frag1 m/z = 126 M->Frag1 F1 Frag2 m/z = 142 M->Frag2 F2 Frag3 m/z = 85 M->Frag3 F3 F1 Loss of C₂H₄O (retro-Diels-Alder of morpholine ring) F2 Loss of CO F3 Cleavage of piperidine ring

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

m/zPossible Fragment StructureRationale for Formation
171[M+H]⁺Protonated molecule (ESI)
170M⁺Molecular ion (EI)
142[M-CO]⁺Loss of the carbonyl group as carbon monoxide.
126[M-C₂H₄O]⁺Retro-Diels-Alder type fragmentation of the morpholine ring.
85[C₅H₉N]⁺Fragment corresponding to the piperidine ring after cleavage at the spiro center.

The fragmentation pattern of the morpholine moiety is a key diagnostic feature. [5]

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • For ESI-MS: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

    • For EI-MS: Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For tandem MS (MS/MS), select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Part 3: Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Unambiguous 3D structure in the solid state.Provides absolute stereochemistry and detailed conformational information.Requires a single, high-quality crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.
Computational Chemistry Predicted NMR chemical shifts, conformational analysis, and optimized geometries.Can aid in spectral assignment and understanding of molecular properties.Relies on theoretical models and requires experimental validation.

Conclusion

The structural characterization of this compound is most effectively achieved through a synergistic application of NMR spectroscopy and mass spectrometry. NMR provides the detailed atomic connectivity and stereochemical relationships, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. While techniques like X-ray crystallography can provide the ultimate structural proof, its requirement for crystalline material makes it less universally applicable. For routine and comprehensive analysis in a research and drug development setting, the combination of high-field NMR and high-resolution mass spectrometry remains the gold standard.

References

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A Comparative Analysis of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of three-dimensional scaffolds into molecular design has become a cornerstone of modern medicinal chemistry, offering an escape from the "flatland" of traditional aromatic compounds.[1] Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity, enhance target-binding affinity, and improve physicochemical and pharmacokinetic properties.[2][3] This guide provides a comparative analysis of analogs based on the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold, a versatile building block for the development of novel therapeutics.[4] We will delve into the structure-activity relationships, comparative biological data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this promising molecular framework.

The Strategic Advantage of the Spirocyclic Core

The this compound core offers several intrinsic advantages in drug design. The spirocyclic nature of the molecule introduces a defined three-dimensional geometry, which can lead to more specific interactions with biological targets and potentially reduce off-target effects.[5] The presence of oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other polar interactions, which can enhance binding affinity and solubility.[6] Furthermore, the different positions on the scaffold can be selectively functionalized, allowing for a systematic exploration of the chemical space to optimize potency and selectivity.[7]

Synthetic_Workflow Start Starting Materials (e.g., piperidin-4-one derivative) Step1 Spirocycle Formation Start->Step1 Multi-step cyclization Step2 Deprotection (if necessary) Step1->Step2 e.g., Boc deprotection Step3 N-Functionalization Step2->Step3 e.g., N-alkylation Final Final Analog Step3->Final

Caption: A generalized workflow for the synthesis of spirocyclic analogs.

Detailed Protocol for N-Functionalization (Illustrative Example):

  • Dissolution: Dissolve the deprotected this compound intermediate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Electrophile Addition: Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride, 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be heated to facilitate completion.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final analog.

This protocol is a generalized example and may require optimization for specific substrates and electrophiles.

In Vitro Assay for α1-Adrenoceptor Antagonism

The following protocol describes a radioligand binding assay to determine the affinity of test compounds for the α1-adrenoceptor, a key mechanism for the antihypertensive effects of some analogs.

Materials:

  • Membrane preparations from cells expressing the human α1-adrenoceptor.

  • Radioligand: [3H]-Prazosin (a known high-affinity α1-adrenoceptor antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • Assay Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Incubation: Initiate the binding reaction by adding [3H]-Prazosin at a concentration near its Kd. Incubate the plate at room temperature for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of phentolamine) from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Alpha1_Adrenoceptor_Signaling Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction Antagonist Spirocyclic Antagonist Antagonist->Alpha1_Receptor blocks

Caption: Simplified signaling pathway of α1-adrenoceptor and its blockade.

Conclusion

The this compound scaffold and its analogs represent a promising area of research in drug discovery. Their inherent three-dimensionality and tunable physicochemical properties make them attractive starting points for the development of novel therapeutics targeting a range of diseases. The comparative data presented in this guide highlight the importance of systematic structure-activity relationship studies in optimizing the biological activity of these compounds. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs, paving the way for the discovery of the next generation of spirocyclic drugs. The continued exploration of this chemical space is likely to yield potent and selective drug candidates with improved therapeutic profiles.

References

  • Clark, R. D., Caroon, J. M., Repke, D. B., Strosberg, A. M., Bitter, S. M., Okada, M. D., Michel, A. D., & Whiting, R. L. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855–861. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

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  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]

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  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. ResearchGate. [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

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Navigating the Therapeutic Potential of Oxa-Diaza-Spiro[5.5]undecane Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Advantage in Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant attention in medicinal chemistry for their potential to confer improved pharmacological properties compared to their flatter, non-spirocyclic counterparts. The rigid yet complex framework of spirocycles allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets. Within this promising class of compounds, oxa-diaza-spiro[5.5]undecane derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents across various disease areas.

This guide focuses on the structure-activity relationships (SAR) of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives and its closely related structural isomers. While direct and extensive SAR studies on the this compound scaffold are limited in the current literature, a comparative analysis of its well-investigated isomers provides invaluable insights into the therapeutic potential of this compound class. By examining how variations in the placement of the oxygen and nitrogen atoms, the position of the carbonyl group, and substitutions on the spirocyclic core influence biological activity, we can delineate key structural motifs for designing potent and selective modulators of various biological targets. This guide will delve into the SAR of distinct oxa-diaza-spiro[5.5]undecane series, providing a comprehensive overview of their synthesis, biological evaluation, and the critical interplay between their structure and function.

Comparative Analysis of Oxa-Diaza-Spiro[5.5]undecane Isomers: A Tale of Three Scaffolds

The therapeutic profile of oxa-diaza-spiro[5.5]undecane derivatives is profoundly influenced by the specific arrangement of heteroatoms and the carbonyl functionality within the spirocyclic framework. In this section, we will compare and contrast the SAR of three distinct, yet related, scaffolds:

  • Scaffold A: 1-Oxa-4,9-diazaspiro[5.5]undecanes: Primarily investigated for their dual activity as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, offering a promising avenue for the development of novel analgesics with potentially reduced side effects.

  • Scaffold B: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones: Explored for their antihypertensive properties, acting as peripheral alpha 1-adrenoceptor antagonists.

  • Scaffold C: 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-diones: A related spiro[1][2]decane system demonstrating significant antitumor activity.

The following diagram illustrates the structural differences between these core scaffolds.

Scaffolds Scaffold_A Scaffold A 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold_B Scaffold B 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Scaffold_C Scaffold C 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione SAR_Scaffold_A scaffold scaffold r1 R1 (Position 4) Substituted Pyridyl Moieties scaffold:p4->r1 Critical for MOR/σ1R Affinity r2 R2 (Position 2) Small Alkyl Groups scaffold:p2->r2 Enhances Activity r3 R3 (Position 9) Phenethyl Derivatives scaffold:p9->r3 Crucial for Potency substituents Optimal Substituents

Caption: Key SAR findings for 4-Aryl-1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Comparative Data of Key Compounds

The following table summarizes the in vitro activity of representative compounds from this series.

CompoundR1 (Position 4)R2 (Position 2)R3 (Position 9)σ1R Ki (nM)MOR Ki (nM)MOR EC50 (nM)
15b 2-methoxyphenylH2-(4-fluorophenyl)ethyl14 ± 11.8 ± 0.235 ± 11
15au 5-methylpyridin-2-ylH2-(4-fluorophenyl)ethyl1.9 ± 0.30.8 ± 0.118 ± 5
15v 2-pyridylH2-phenylethyl3.6 ± 0.61.2 ± 0.223 ± 8

Data extracted from Puig et al., J. Med. Chem. 2020, 63 (5), 2434-2454. [3] Compound 15au emerged as a particularly promising candidate, exhibiting a balanced dual profile with high affinity for both receptors and potent MOR agonism. [4][3]In vivo studies in mice demonstrated that 15au has potent analgesic activity comparable to oxycodone, but with a reduced side-effect profile, including less constipation. [4][3]

Experimental Protocols

The synthesis of these derivatives is versatile, allowing for the exploration of various substituents. A representative synthetic route is outlined below.

Synthesis_Scaffold_A start N-Boc-4-piperidone epoxide Epoxide Intermediate start->epoxide Corey-Chaykovsky reagent aminoalcohol Aminoalcohol epoxide->aminoalcohol Thermal ring opening with arylamines spirocycle N-Boc Spirocycle aminoalcohol->spirocycle Cyclization deprotection Deprotected Spirocycle spirocycle->deprotection Boc Deprotection final_product Final Product (1-Oxa-4,9-diazaspiro[5.5]undecane derivative) deprotection->final_product N-Alkylation/Arylation

Caption: General synthetic workflow for 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Step-by-Step Synthesis of a Key Intermediate (Aminoalcohol):

  • Epoxide Formation: To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., DMSO), add Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base like NaH). Stir at room temperature until the reaction is complete.

  • Ring Opening: The resulting epoxide is then reacted with the desired arylamine in a high-boiling point solvent (e.g., ethylene glycol) at elevated temperatures to yield the corresponding aminoalcohol.

Radioligand Binding Assays (σ1R and MOR):

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human σ1R or MOR.

  • Binding Reaction: Incubate the membrane preparations with a specific radioligand (-pentazocine for σ1R and [³H]-DAMGO for MOR) and varying concentrations of the test compounds.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding curves.

MOR Functional Assay (GTPγS Binding):

  • Reaction Mixture: In a 96-well plate, combine cell membranes expressing MOR, the test compound, GDP, and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS.

  • Detection: Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration. Measure the radioactivity.

  • Data Analysis: Calculate the EC50 values from the concentration-response curves.

Scaffold B: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Derivatives as Antihypertensive Agents

The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold has been investigated for its potential as an antihypertensive agent, with a mechanism of action primarily attributed to peripheral alpha 1-adrenoceptor blockade.

Structure-Activity Relationship Insights

The SAR studies for this series have primarily focused on the substituent at the 9-position of the spirocyclic core.

  • Substitution at Position 9: The nature and size of the substituent at the 9-position are critical for antihypertensive activity.

    • Indolethyl Series: The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, was found to be the most potent in this series.

    • Alkyl Substitution on the Spirolactam Ring: Small alkyl substitutions on the spirolactam ring resulted in compounds with activity comparable to the parent compound.

    • Large Substituents: The introduction of large alkyl or aryl groups led to a significant decrease in activity.

    • Ring-Opened Analogues: Analogues where the spirocyclic ring was opened were markedly less active, highlighting the importance of the rigid spirocyclic framework.

The following diagram summarizes the key SAR findings for this scaffold.

SAR_Scaffold_B scaffold scaffold r9 R (Position 9) Indolethyl group is optimal scaffold:p9->r9 Determines Potency spirolactam Spirolactam Ring Small alkyl substitutions are tolerated scaffold:Spirolactam->spirolactam large_subst Large Substituents Decrease activity scaffold->large_subst Steric hindrance is detrimental substituents Key Structural Features

Caption: Key SAR findings for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives.

Experimental Protocols

A common synthetic route to these compounds involves the reaction of a suitably substituted piperidine with an appropriate electrophile to introduce the substituent at the 9-position, followed by the formation of the spirolactam ring.

  • Animal Model: Use spontaneously hypertensive rats (SHR), a well-established model for essential hypertension.

  • Drug Administration: Administer the test compounds orally or via intraperitoneal injection.

  • Blood Pressure Measurement: Measure blood pressure at various time points after drug administration using a tail-cuff method or telemetry.

  • Data Analysis: Compare the blood pressure of treated animals to that of vehicle-treated controls to determine the antihypertensive effect.

Scaffold C: 1-Oxa-4-azaspirod[1][2]eca-6,9-diene-3,8-dione Derivatives with Antitumor Activity

While structurally a spirod[1][2]ecane system, the 1-oxa-4-azaspirod[1][2]eca-6,9-diene-3,8-dione scaffold shares the oxa-aza-spirocyclic motif and has demonstrated significant antitumor activity against various cancer cell lines. [2][5]

Structure-Activity Relationship Insights

The SAR for this series is influenced by substitutions on the nitrogen atom and the dienone system.

  • Nitrogen Substitution: The substituent on the nitrogen atom of the lactam ring significantly impacts the antitumor potency. Various alkyl and aryl groups have been explored, with some leading to highly potent compounds.

  • Dienone System: The conjugated dienone system is a key feature of these molecules and is likely involved in their mechanism of action, potentially through Michael addition with biological nucleophiles. Modifications to this system can alter the reactivity and biological activity.

Comparative Data of Key Compounds

The following table presents the in vitro cytotoxic activity (IC50 in μM) of selected derivatives against different cancer cell lines.

CompoundR (Nitrogen Substituent)A549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
6d 3-methylbut-2-en-1-yl0.26--
8b 4-bromobenzyl-0.10-
6b prop-2-yn-1-yl--0.18

Data extracted from Li et al., Molecules 2021, 26(13), 3988. [2]

Experimental Protocols

The synthesis typically starts from 4-aminophenol and glycolic acid, followed by an oxidative cyclization to form the spirodienone core.

Synthesis_Scaffold_C start 4-Aminophenol + Glycolic Acid amide Amide Intermediate start->amide DCC Coupling spirodienone 1-Oxa-4-azaspiro[4,5]deca- 6,9-diene-3,8-dione amide->spirodienone Oxidative Cyclization modification Further Modifications (e.g., Michael Addition) spirodienone->modification

Caption: General synthetic workflow for 1-Oxa-4-azaspirod[1][2]eca-6,9-diene-3,8-dione derivatives.

  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This comparative guide highlights the significant therapeutic potential of oxa-diaza-spiro[5.5]undecane and related spirocyclic scaffolds. The SAR studies of the presented isomers reveal that subtle changes in the core structure and the nature of substituents can lead to profound differences in biological activity, targeting a diverse range of receptors and cellular processes.

  • The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a validated platform for developing dual-acting analgesics with improved safety profiles. Future work could focus on fine-tuning the substituents to optimize the balance between MOR agonism and σ1R antagonism and to further enhance the pharmacokinetic properties.

  • The 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core demonstrates promise for the development of novel antihypertensive agents. Further exploration of substitutions at positions other than the 9-position could lead to the discovery of more potent and selective alpha 1-adrenoceptor antagonists.

  • The antitumor activity of the 1-oxa-4-azaspirod[1][2]eca-6,9-diene-3,8-dione system underscores the potential of spirocyclic dienones in oncology. Elucidating the precise mechanism of action and exploring further structural modifications to improve tumor selectivity and reduce off-target effects are important next steps.

The limited literature on the This compound scaffold presents a clear opportunity for future research. The insights gained from the SAR of its structural isomers can guide the rational design and synthesis of novel derivatives based on this underexplored core. By systematically investigating the impact of substitutions on this specific scaffold, researchers may uncover new therapeutic agents with unique pharmacological profiles, further expanding the rich chemical space and therapeutic utility of oxa-diaza-spirocyclic compounds.

References

  • Puig, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, National Center for Biotechnology Information. [Link]

  • Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855–861.
  • Gstach, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1266–1288. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 26(13), 3988. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). Chemistry of Heterocyclic Compounds, 60(5-6). [Link]

  • Fokin, A. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12595–12603. [Link]

  • Al-Qaisi, J. A., et al. (2018). Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. Molecules, 23(10), 2489. [Link]

  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. PubChem, National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[1][2]eca-6,9-diene-3,8-dione Derivatives. Molecules, 23(1), 149. [Link]

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A Comparative Guide to In Silico Modeling of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methodologies for modeling the binding of the novel scaffold, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. As researchers, scientists, and drug development professionals, our goal is to rationally design and optimize therapeutic agents. In silico modeling is an indispensable tool in this endeavor, offering predictive insights into molecular interactions that drive efficacy and selectivity.[1][2][3]

The spirocyclic motif is increasingly prevalent in clinical candidates and approved drugs due to its ability to confer improved drug-like properties.[4] Spirocycles can enhance potency, selectivity, and pharmacokinetic profiles by introducing three-dimensional complexity and conformational rigidity.[4] The subject of our study, this compound, represents a versatile yet underexplored scaffold.[5] While direct experimental data on its protein targets are nascent, related spirocyclic compounds have shown activity against a range of targets, including acetyl-CoA carboxylase (ACC), the METTL3 methyltransferase, and the MmpL3 transporter in Mycobacterium tuberculosis.[6][7][8]

For the purpose of this guide, we will consider a hypothetical scenario where we are investigating the potential of this compound as an inhibitor of the METTL3-METTL14 complex, a critical RNA methyltransferase implicated in various cancers. This choice is informed by the successful development of other spiro-lactam inhibitors for this target.[6][7]

We will compare and contrast key in silico techniques: molecular docking for initial pose prediction and virtual screening, followed by molecular dynamics simulations for assessing binding stability and refining interaction models, and concluding with binding free energy calculations to more accurately estimate binding affinity.

I. Molecular Docking: A Comparative Analysis of AutoDock Vina and Schrödinger Glide

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a cornerstone of structure-based drug design, enabling rapid screening of virtual libraries and providing initial hypotheses for ligand binding modes.

Docking is the logical first step in our in silico workflow. It is computationally inexpensive, allowing for high-throughput screening of many compounds or the rapid evaluation of a single compound in multiple possible binding poses. The output of a docking simulation—a predicted binding pose and a corresponding scoring function value—provides the foundational data for more computationally intensive and accurate methods like molecular dynamics.

The following diagram outlines the general workflow for molecular docking.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch Protein Structure (e.g., PDB ID: 5L6D for METTL3) PrepProt Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->PrepProt Grid Define Binding Site & Generate Docking Grid PrepProt->Grid Ligand Prepare Ligand: - Generate 3D coordinates - Assign charges - Define rotatable bonds Dock Run Docking Simulation Ligand->Dock Grid->Dock Analyze Analyze Results: - Docking scores - Binding poses - Interactions Dock->Analyze Visualize Visualize in PyMOL/Maestro Analyze->Visualize

Caption: A generalized workflow for molecular docking.

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the METTL3-METTL14 complex (e.g., PDB ID: 5L6D).

    • Using either AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro, prepare the protein by removing water molecules and co-solvents, adding polar hydrogens, and assigning partial charges.[10][11]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • For AutoDock Vina, use AutoDock Tools to assign Gasteiger charges and define rotatable bonds, saving the output as a PDBQT file.[12]

    • For Schrödinger Glide, use LigPrep to generate low-energy conformers and assign appropriate ionization states and charges.[13][14]

  • Grid Generation:

    • Define the binding site. This is typically centered on the co-crystallized ligand in the original PDB structure.

    • In AutoDock, define a grid box that encompasses the binding pocket.[12]

    • In Glide, the receptor grid is generated around the defined active site.[13]

  • Docking Execution:

    • Run AutoDock Vina from the command line, specifying the prepared protein, ligand, and grid parameters.[15]

    • In Maestro, set up the ligand docking job, selecting the prepared ligand file and the generated grid.[13]

  • Results Analysis:

    • Examine the output files, which will contain the predicted binding affinities (docking scores) and the coordinates of the docked poses.

    • Visualize the top-ranked poses in a molecular graphics program to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

To illustrate the potential outputs, the following table presents hypothetical docking results.

SoftwareScoring FunctionPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with METTL3
AutoDock Vina Vina Scoring Function-7.2Hydrogen bond with Asp395; Hydrophobic interactions with Val333, Tyr335
Schrödinger Glide (SP) GlideScore-6.8Hydrogen bond with Asp395; Pi-stacking with Tyr335 (requires derivatization)

Trustworthiness of the Protocol: This protocol is self-validating through a process known as redocking. Before docking our novel compound, one should first dock the co-crystallized ligand from the original PDB file back into the protein. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking parameters and protocol.

II. Molecular Dynamics (MD) Simulations: GROMACS vs. AMBER

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand in a simulated physiological environment.[16][17] This allows for an assessment of the stability of the docked pose and a more detailed characterization of the binding interactions over time.

MD simulations are the logical progression from docking. They provide a more rigorous test of the predicted binding pose. If a docked pose is unstable and the ligand quickly dissociates from the binding site during the simulation, it is likely not a viable binding mode. Conversely, a stable trajectory with persistent key interactions strengthens the docking prediction.

The workflow for setting up and running an MD simulation is depicted below.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start Start with Docked Complex Topology Generate Topologies: - Protein (e.g., CHARMM36) - Ligand (e.g., CGenFF) Start->Topology Solvate Solvate in Water Box Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory: - RMSD, RMSF - Hydrogen Bonds - Interaction Energy Production->Trajectory

Caption: A standard workflow for protein-ligand MD simulation.

Step-by-Step Protocol:

  • System Preparation:

    • Begin with the top-ranked docked pose of the this compound-METTL3 complex.

    • Generate topology and parameter files for the protein using a standard force field (e.g., CHARMM36 for GROMACS, ff14SB for AMBER).[16][18]

    • Generate topology and parameter files for the ligand. This often requires the use of a separate server or tool like CGenFF or Antechamber.[19][20]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.[19]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired pressure (e.g., 1 bar) under constant pressure (NPT ensemble).

  • Production MD:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the complex.

  • Trajectory Analysis:

    • Calculate the RMSD of the ligand and protein backbone to assess stability.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions.

    • Monitor key intermolecular interactions, such as hydrogen bonds, over the course of the simulation.

The following table shows hypothetical data from a 100 ns MD simulation.

SoftwareForce FieldLigand RMSD (Å) (avg. over last 50 ns)Key Interactions (Occupancy > 50%)
GROMACS CHARMM361.8 ± 0.4Hydrogen bond with Asp395 (85%); Water-bridged H-bond with Tyr335 (60%)
AMBER ff14SB/GAFF1.9 ± 0.5Hydrogen bond with Asp395 (82%); Hydrophobic contact with Val333 (95%)

Trustworthiness of the Protocol: The validity of an MD simulation is assessed by monitoring system properties like temperature, pressure, and potential energy. These should reach a stable equilibrium during the equilibration phase. Additionally, the stability of the protein structure itself (e.g., backbone RMSD) should be monitored to ensure it does not unfold.

III. Binding Free Energy Calculations: MM/PBSA and MM/GBSA

To obtain a more quantitative estimate of binding affinity, we can employ end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[21][22] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[23][24]

While docking scores are useful for ranking compounds, they often do not correlate well with experimental binding affinities. MM/PBSA and MM/GBSA provide a more physically realistic estimate of the binding free energy, although they are more computationally demanding than docking.[25] They are typically performed as a post-processing step on the trajectory generated from an MD simulation.

The workflow for MM/PBSA or MM/GBSA is an extension of the MD simulation analysis.

G MD_Traj MD Trajectory of Complex Extract Extract Snapshots (e.g., every 100 ps) MD_Traj->Extract Calculate For each snapshot, calculate: - Complex Energy - Protein Energy - Ligand Energy Extract->Calculate Average Average Energies over Trajectory Calculate->Average DeltaG Calculate ΔG_binding Average->DeltaG

Caption: Workflow for MM/PBSA/GBSA calculations.

Step-by-Step Protocol:

  • Trajectory Preparation:

    • Use the stable portion of the production MD trajectory.

    • Remove water and ions from the trajectory frames.

  • Energy Calculations:

    • For a set of snapshots from the trajectory, calculate the individual energies of the complex, the protein, and the ligand.

    • The binding free energy (ΔG_binding) is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

  • Decomposition Analysis:

    • A key advantage of these methods is the ability to decompose the binding energy into contributions from individual residues, providing insight into which residues are most important for binding.[23]

The following table presents hypothetical binding free energy data.

MethodSoftware PackagePredicted ΔG_binding (kcal/mol)Key Residue Contributions (kcal/mol)
MM/PBSA g_mmpbsa (GROMACS)-25.8 ± 3.1Asp395 (-4.2), Tyr335 (-3.5), Val333 (-2.8)
MM/GBSA MMPBSA.py (AMBER)-22.5 ± 2.9Asp395 (-3.9), Tyr335 (-3.1), Val333 (-2.5)

Trustworthiness of the Protocol: The accuracy of MM/PBSA and MM/GBSA calculations is highly dependent on the quality of the MD simulation and the parameters used (e.g., the implicit solvent model). It is crucial to ensure that the trajectory is well-converged. Comparing the results with experimental data for a set of known binders is the ultimate validation.

Conclusion

This guide has provided a comparative overview of in silico methods for modeling the binding of this compound to a hypothetical target, the METTL3-METTL14 complex. By progressing from rapid docking screens to more rigorous MD simulations and binding free energy calculations, researchers can build a comprehensive and dynamic understanding of molecular recognition. Each step in this workflow provides crucial insights that inform the next, creating a self-validating system for computational drug design. The choice of software often depends on user familiarity and available computational resources, with both open-source and commercial packages offering robust and well-validated tools for molecular modeling.

References

  • Computer-Aided Drug Design. SpiroChem. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • GROMACS Tutorials. Justin A. Lemkul. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • 2017 AMBER tutorial with 4qmz. Rizzo Lab. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Molecular Docking Tutorial. University of Alberta. [Link]

  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). bioexcel.eu. [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Amber Tutorial. Research Computing. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. [Link]

  • Computational chemistry. SpiroChem. [Link]

  • 2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Hong Kong University of Science and Technology. [Link]

  • Tutorials - AMBER-hub. AMBER-hub. [Link]

  • Binding Free Energy Calculation with MM/PB(GB)SA. Protheragen. [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

  • Computational Chemistry | SpiroChem. SpiroChem. [Link]

  • Tutorial: Docking with Glide. UC Santa Barbara. [Link]

  • Virtual Screening With GLIDE. Schrödinger. [Link]

  • Schrödinger Docking Tutorial. CD ComputaBio. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. PubMed. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 1: design of potent and specific 3,9-diazaspiro[5.5]undecanes. PubMed. [Link]

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A Comparative Guide to the Pharmacokinetic Profiling of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives and Related Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological and pharmacokinetic properties is relentless. Among the various structural motifs explored, spirocycles—ring systems sharing a single common atom—have gained significant traction. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, often leading to enhanced physicochemical properties and better pharmacokinetic (PK) profiles. Shifting from planar structures to molecules with a higher fraction of sp3-hybridized carbons, like those in spirocyclic systems, generally correlates with improved solubility, metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]

This guide focuses on the pharmacokinetic profiling of a specific class of these complex structures: 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives . While direct and extensive public data on this exact scaffold is emerging, we can derive significant insights by comparing its profile with closely related and well-characterized analogs, such as 1-oxa-4,9-diazaspiro[5.5]undecane and 1,4,9-triazaspiro[5.5]undecan-2-one derivatives. This guide will provide a framework for researchers, scientists, and drug development professionals to approach the pharmacokinetic characterization of this compound class, complete with comparative data from surrogate structures, detailed experimental protocols, and the scientific rationale underpinning these evaluations.

Comparative Pharmacokinetic & ADME Profiling

The ultimate success of a drug candidate is not solely dependent on its potency but equally on its ability to reach the target tissue in sufficient concentration and for an appropriate duration. This is governed by its ADME properties. The introduction of a spirocyclic core, such as the this compound scaffold, is a strategic design choice aimed at optimizing these properties.

Key ADME Parameters for Spirocyclic Compounds

A comprehensive ADME assessment is crucial in early drug discovery to identify and mitigate potential liabilities.[3] For novel spirocyclic derivatives, the following in vitro and in vivo parameters are of paramount importance:

  • Metabolic Stability: The susceptibility of a compound to metabolism, typically by hepatic enzymes. It is a key determinant of a drug's half-life and oral bioavailability.[4]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. Only the unbound fraction is free to interact with its target and be cleared.[5]

  • Solubility and Permeability: Critical for oral absorption. A compound must dissolve in the gastrointestinal fluid and permeate the gut wall to enter circulation.

  • In Vivo Pharmacokinetics: The definitive measure of a drug's behavior in a living organism, providing key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[6]

Data Analysis: A Comparative Look at Related Spiro[5.5]undecane Scaffolds

While specific data for the this compound core is not extensively published, we can analyze data from structurally similar compounds to establish a baseline for comparison. The following tables summarize key ADME data for related spirocyclic structures.

Table 1: In Vitro Metabolic Stability of Spiro[5.5]undecane Analogs

Compound ClassDerivative ExampleTest SystemIntrinsic Clearance (Clint, µL/min/mg protein)Half-Life (t½, min)Source(s)
1-Oxa-4,9-diazaspiro[5.5]undecane Compound 15auHuman Liver Microsomes20Not Reported[7]
1,4,9-Triazaspiro[5.5]undecan-2-one Compound 19Rat Liver MicrosomesCritically Impaired32
1,9-Diazaspiro[5.5]undecane-2-one Compound 1c analogHuman Liver MicrosomesModerate Clearance (Specific value not in abstract)Not Reported[8]

Causality Note: The introduction of additional heteroatoms (e.g., the third nitrogen in the triaza-scaffold) can introduce new potential sites for metabolism, which may explain the observed instability of some analogs. The oxa-diaza scaffold in compound 15au appears to confer reasonable metabolic stability, a promising feature for the related this compound class.

Table 2: In Vivo Pharmacokinetic Parameters of a Spirocyclic Analog in Mice

Compound ClassAdministration RouteBioavailability (%F)Key ObservationSource(s)
1-Oxa-9-azaspiro[5.5]undecane Oral10.3%Acceptable plasma levels achieved on oral administration.[6][9]

Causality Note: A bioavailability of over 10% in preclinical species for a related spirocyclic compound is an encouraging result. It suggests that the spirocyclic core does not inherently prevent oral absorption and can lead to systemic exposure, a critical hurdle for orally administered drug candidates.

Experimental Protocols: A Self-Validating System

To ensure the generation of robust and reproducible pharmacokinetic data, it is essential to employ well-validated experimental protocols. The following sections detail standard methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[10]

Methodology:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human or rodent) on ice.[7]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution.[7]

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of microsomes and phosphate buffer at 37°C.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).[7][11]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint).

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Microsomes, Test Compound, NADPH System pre_warm Pre-warm Microsomes & Buffer prep_reagents->pre_warm 1. add_compound Add Test Compound (Final Conc. 1 µM) pre_warm->add_compound 2. start_reaction Initiate with NADPH add_compound->start_reaction 3. time_points Terminate Reaction at Time Points (0-60 min) start_reaction->time_points 4. centrifuge Centrifuge & Collect Supernatant time_points->centrifuge 5. lcms LC-MS/MS Analysis centrifuge->lcms 6. calc Calculate t½ and Clint lcms->calc 7.

Caption: Workflow of the in vitro metabolic stability assay.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and clearance.

Methodology:

  • Device Preparation:

    • Prepare the RED device base plate and inserts according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a final concentration (e.g., 1 µM).

  • Dialysis:

    • Add the compound-spiked plasma to the sample chamber of the RED insert.

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.

    • Incubate the sealed plate at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[8]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample).

    • Extract the compound from both matrices using a protein precipitation solvent with an internal standard.

    • Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber (unbound) to the concentration in the plasma chamber (total).

Workflow for Plasma Protein Binding (RED) Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_analysis Analysis cluster_data Calculation spike_plasma Spike Test Compound into Plasma load_red Load Plasma & Buffer into RED Device spike_plasma->load_red 1. incubate Incubate with Shaking (e.g., 4 hours) load_red->incubate 2. collect_samples Collect Aliquots from Both Chambers incubate->collect_samples 3. matrix_match Matrix Match Samples collect_samples->matrix_match 4. extract_analyze Extract & Analyze by LC-MS/MS matrix_match->extract_analyze 5. calc_fu Calculate Fraction Unbound (fu) extract_analyze->calc_fu 6.

Caption: Workflow of the plasma protein binding RED assay.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Cassette Dosing)

For early-stage discovery, cassette dosing allows for the simultaneous evaluation of multiple compounds in a single group of animals, increasing throughput and reducing animal use.

Methodology:

  • Animal Model and Dosing:

    • Use appropriate rodent species (e.g., Sprague-Dawley rats or CD-1 mice).[9]

    • Prepare a dosing solution containing a mixture of several test compounds (e.g., 3-5 compounds with distinct molecular weights to facilitate LC-MS/MS analysis).

    • Administer the dose to two groups of animals: one via intravenous (IV) bolus and one via oral gavage (PO).

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of all compounds in the cassette from the plasma matrix.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to perform non-compartmental analysis on the plasma concentration-time data for each compound.

    • Calculate key PK parameters including Cmax, Tmax, AUC, t½, CL, Vd, and %F.

G cluster_dosing Dosing Groups cluster_results Key Parameters compound_selection Select & Mix Compounds (3-5 per Cassette) iv_group Intravenous (IV) Dosing compound_selection->iv_group po_group Oral (PO) Dosing compound_selection->po_group sampling Serial Blood Sampling (0-24h) iv_group->sampling po_group->sampling analysis Plasma Separation & LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc iv_params Calculate CL, Vd, t½ (from IV data) pk_calc->iv_params po_params Calculate Cmax, Tmax, AUC (from PO data) pk_calc->po_params bioavailability Calculate Oral Bioavailability (%F) (AUC_PO / AUC_IV) iv_params->bioavailability po_params->bioavailability

Sources

A Comparative Guide to Target Validation of the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the target validation of the novel chemical entity, 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. Given the absence of extensive public data on this specific scaffold[1][2], this document outlines a robust, multi-phase experimental strategy. We will navigate from unbiased target identification to rigorous in-cell validation, establishing a clear line of sight between molecular interaction and cellular phenotype.

For comparative analysis, we will benchmark the performance of our lead compound, designated Spiro-Compound-1 , against two hypothetical alternatives throughout this guide:

  • Competitor A: A well-characterized, highly selective inhibitor of the identified target.

  • Competitor B: A known multi-targeted inhibitor with activity against our identified target, representing a "dirtier" drug profile.

The workflow is designed to be self-validating, with each phase building upon the last to construct a compelling case for the compound's mechanism of action.

Phase 1: Unbiased Target Identification and Hypothesis Generation

The critical first step in drug discovery is identifying the molecular target responsible for a compound's effect[3][4]. The spirocyclic core of Spiro-Compound-1 is present in molecules with diverse biological activities, targeting GPCRs, enzymes, and transporters[5][6][7]. This structural ambiguity necessitates an unbiased approach rather than a candidate-driven one. We will employ Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS), or Thermal Proteome Profiling (TPP), to identify direct binding partners in an unperturbed cellular environment. This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation[8][9].

Experimental Workflow: Thermal Proteome Profiling

G cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Proteomic Analysis cluster_3 Data Analysis & Hit ID prep1 Culture relevant cell line (e.g., MOLM-13 leukemia cells) prep2 Treat cells with Vehicle (DMSO) or Spiro-Compound-1 prep1->prep2 heat Aliquot cells and heat across a temperature gradient (e.g., 40-65°C) prep2->heat lyse Lyse cells and separate soluble proteins from precipitated aggregates heat->lyse digest TMT labeling and Trypsin Digestion lyse->digest ms LC-MS/MS Analysis digest->ms curve Generate melt curves for ~7,000 proteins ms->curve hit Identify proteins with significant thermal shift (ΔTm) in Spiro-Compound-1 treated samples curve->hit G cluster_0 CDK9-Dependent Transcription cluster_1 Inhibition CDK9 CDK9/CycT1 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Promoter Mcl-1 Promoter RNAPII->Promoter Binds Gene Mcl-1 Gene Promoter->Gene Drives mRNA Mcl-1 mRNA Gene->mRNA Transcription Protein Mcl-1 Protein mRNA->Protein Survival Cell Survival Protein->Survival Promotes Spiro Spiro-Compound-1 Spiro->CDK9 Inhibits

Caption: Simplified CDK9 signaling pathway leading to cell survival.
B. Phenotypic Assay (Cell Viability)

We will treat a CDK9-dependent cancer cell line, such as MOLM-13 (Acute Myeloid Leukemia), with a dose-response of each compound for 72 hours and measure cell viability using a standard assay (e.g., CellTiter-Glo®). The resulting GI50 value represents the concentration needed to inhibit cell growth by 50%.

Comparative Data: Cellular Activity
CompoundCellular CDK9 Target Occupancy EC50 (nM)Mcl-1 Downregulation EC50 (nM)MOLM-13 Cell Viability GI50 (nM)
Spiro-Compound-1 253055
Competitor A 151832
Competitor B 8011040

The strong correlation between target occupancy, downstream pathway modulation, and the ultimate phenotypic outcome for Spiro-Compound-1 and Competitor A provides powerful evidence of on-target activity. Competitor B's higher potency in the viability assay relative to its CDK9 inhibition suggests its phenotypic effect is likely due to the combined inhibition of multiple pathways.

Conclusion

This comprehensive validation workflow establishes a rigorous, evidence-based path from an unknown compound to a well-characterized chemical probe. Through the hypothetical data presented, This compound (Spiro-Compound-1) emerges as a potent and selective cellular inhibitor of CDK9. The strong concordance between its biochemical potency, cellular target engagement, and downstream phenotypic effects validates CDK9 as its primary mechanism of action in sensitive cancer cell lines. This positions the spiro[5.5]undecane scaffold as a promising starting point for the development of novel therapeutics targeting transcriptional dysregulation in oncology.

References

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A Spectroscopic Guide to Differentiating Oxa- and Aza-Spiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comparative analysis of the core spectroscopic signatures that differentiate oxa- and aza-spiro[5.5]undecane scaffolds. For researchers in medicinal chemistry and drug development, the spiro[5.5]undecane framework is a privileged structure, offering a unique three-dimensional exit vector from a rigid core.[1] The strategic incorporation of a heteroatom—typically oxygen or nitrogen—into this scaffold profoundly influences its physicochemical properties, biological activity, and, critically, its spectroscopic characteristics. Understanding these differences is paramount for unambiguous structural verification during synthesis and characterization.

This guide moves beyond a simple recitation of data, explaining the underlying physical principles that give rise to the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will focus on a comparison between two representative isomers: 1-oxaspiro[5.5]undecane and 2-azaspiro[5.5]undecane .

The Foundational Difference: Molecular Structure and Electronegativity

The core structural distinction lies in the heteroatom occupying a position within one of the cyclohexane rings. Oxygen is more electronegative than nitrogen (3.44 vs. 3.04 on the Pauling scale). This fundamental electronic difference is the primary driver of the distinct spectroscopic fingerprints of these two classes of molecules. It governs the electron density around neighboring protons and carbons, influencing their magnetic shielding and, consequently, their NMR chemical shifts. It also dictates the nature of key vibrational modes in IR spectroscopy and directs fragmentation pathways in mass spectrometry.

Molecular_Structures cluster_oxa 1-Oxaspiro[5.5]undecane cluster_aza 2-Azaspiro[5.5]undecane Oxa Oxa_label Key Feature: C-O-C (Ether) Linkage Aza_label Key Feature: C-NH-C (Secondary Amine) Linkage Aza

Caption: Core structures of 1-oxaspiro[5.5]undecane and 2-azaspiro[5.5]undecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Heteroatoms

NMR spectroscopy provides the most definitive and nuanced comparison, directly probing the electronic environment of the carbon and proton nuclei.

¹H NMR: The Deshielding Effect

The primary differentiating feature in ¹H NMR is the chemical shift of the protons on the carbons directly attached to the heteroatom (the α-protons).

  • Causality: Due to oxygen's higher electronegativity, it withdraws electron density from the adjacent C-H bonds more effectively than nitrogen. This "deshielding" effect reduces the electron cloud around the α-protons, causing them to experience a stronger effective magnetic field. Consequently, they resonate at a higher frequency, i.e., a more downfield chemical shift (higher δ value).

  • Oxa-spiro[5.5]undecane: Protons on carbons α to the ether oxygen (C2 and C6) are expected to appear in the 3.4 - 4.5 ppm range.[2][3]

  • Aza-spiro[5.5]undecane: Protons on carbons α to the amine nitrogen (C1 and C3) are shifted downfield relative to a simple alkane but appear significantly upfield compared to their oxa-counterparts, typically in the 2.5 - 3.5 ppm range.

  • N-H Proton: A key feature for the aza-spirocycle (assuming a secondary amine) is the N-H proton signal. This peak is often broad and its chemical shift is highly variable (typically 1-5 ppm), depending on solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.[4] This signal is, of course, absent in the oxa-analogue.

¹³C NMR: An Unambiguous Fingerprint

The effect of heteroatom electronegativity is even more pronounced in ¹³C NMR spectroscopy, providing an unambiguous diagnostic tool.

  • Causality: The deshielding effect observed for protons is magnified for the carbon atoms. The carbon directly bonded to oxygen will be significantly deshielded and shifted far downfield.

  • Oxa-spiro[5.5]undecane: The α-carbons (C2 and C6) in 1-oxaspiro[5.5]undecane resonate in the 60 - 80 ppm range.[2][5] The spiro-carbon (C5) is also affected, typically appearing around 70-75 ppm in related structures.[5]

  • Aza-spiro[5.5]undecane: The α-carbons (C1 and C3) in the aza-analogue are found in the 40 - 60 ppm range. This substantial upfield shift of ~20 ppm or more compared to the oxa-spirocycle is a definitive identifier.

Compound Class Key Protons Typical ¹H Shift (δ, ppm) Key Carbons Typical ¹³C Shift (δ, ppm)
Oxa-spiro[5.5]undecane Protons α to Oxygen (H-2, H-6)3.4 - 4.5[2][3]Carbons α to Oxygen (C-2, C-6)60 - 80[2][5]
Aza-spiro[5.5]undecane Protons α to Nitrogen (H-1, H-3)2.5 - 3.5Carbons α to Nitrogen (C-1, C-3)40 - 60
N-H Proton1 - 5 (variable, broad)[4]
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the purified spirocycle in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for aza-spirocycles, DMSO-d₆ can be advantageous as it slows the N-H proton exchange, sometimes resulting in a sharper peak that may even show coupling.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving complex multiplets in the aliphatic region of these molecules.

  • ¹H NMR Acquisition:

    • Acquire data with a standard pulse sequence (e.g., zg30).

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Focusing on Functional Groups

IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic molecular vibrations.[7]

  • Oxa-spiro[5.5]undecane: The defining feature is the C-O single bond stretching vibration . This typically appears as a strong, sharp absorption in the 1050-1150 cm⁻¹ region of the spectrum.[2][3] The absence of any significant peaks in the >3000 cm⁻¹ region (aside from C-H stretches) confirms the lack of O-H or N-H groups.

  • Aza-spiro[5.5]undecane: This molecule presents two key diagnostic bands.

    • N-H Stretch: For a secondary amine, a characteristic absorption appears in the 3300-3500 cm⁻¹ range. This peak is typically of medium intensity and is noticeably broader than O-H stretches. Its presence is a clear indicator of the aza-scaffold.

    • C-N Stretch: A medium-to-weak absorption in the 1020-1250 cm⁻¹ range corresponds to the C-N bond stretch. While this can overlap with other signals in the fingerprint region, its presence alongside the N-H stretch is confirmatory.

Vibrational Mode Oxa-spiro[5.5]undecane (cm⁻¹) Aza-spiro[5.5]undecane (cm⁻¹) Appearance
C-O Stretch 1050 - 1150 [2][3]AbsentStrong, Sharp
N-H Stretch Absent3300 - 3500 Medium, Broad
C-N Stretch Absent1020 - 1250 Medium to Weak
C-H Stretch (sp³) ~2850 - 3000~2850 - 3000Strong, Sharp
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Thoroughly grind 1-2 mg of the solid spirocycle sample with ~150 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS): The Logic of Fragmentation

Mass spectrometry provides molecular weight information and crucial structural clues based on how the molecules fragment upon ionization.

  • The Nitrogen Rule: This is the most immediate point of differentiation. A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. An oxa-spiro[5.5]undecane (C₁₀H₁₈O, MW = 154.25) will have an even molecular ion (M⁺˙) peak, while a 2-azaspiro[5.5]undecane (C₁₀H₁₉N, MW = 153.27) will have an odd molecular ion peak.[9]

  • Fragmentation Pathways: The heteroatom directs the fragmentation.

    • Aza-spiro[5.5]undecane: The dominant fragmentation pathway for aliphatic amines is α-cleavage . This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. This process is highly favorable as it results in a stable, resonance-stabilized iminium cation. This fragment is often the base peak (most intense peak) in the spectrum.[10]

    • Oxa-spiro[5.5]undecane: Ethers also undergo α-cleavage, but the resulting oxonium ion is generally less stable than the corresponding iminium ion. Other fragmentation pathways, such as cleavage of the C-O bond or loss of an alkyl radical, are also common.

Fragmentation_Pathways Dominant MS Fragmentation Pathways cluster_aza_path Aza-Spirocycle: α-Cleavage cluster_oxa_path Oxa-Spirocycle Fragmentation Aza_M Aza-Spirocycle M+• (odd m/z) Aza_Frag Stable Iminium Cation (Often Base Peak) Aza_M->Aza_Frag α-cleavage Aza_Rad Alkyl Radical (Neutral Loss) Aza_M->Aza_Rad Oxa_M Oxa-Spirocycle M+• (even m/z) Oxa_Frag1 Oxonium Cation Oxa_M->Oxa_Frag1 α-cleavage Oxa_Frag2 Other Fragments (e.g., loss of CnH2n+1) Oxa_M->Oxa_Frag2 C-O cleavage

Caption: Key fragmentation differences in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or direct infusion probe.

  • Ionization: Bombard the sample with high-energy electrons (standardly 70 eV) in the ion source. This causes ionization and fragmentation.

  • Analysis: Separate the resulting positively charged ions in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Integrated Spectroscopic Workflow

A robust characterization relies on an integrated approach where data from multiple techniques are synthesized to build a conclusive structural assignment.

Experimental_Workflow cluster_workflow Characterization Workflow Start Synthesized Spirocycle Purify Purification (e.g., Column Chromatography) Start->Purify MS Mass Spectrometry (EI-MS) Purify->MS Check MW & Purity IR FTIR Spectroscopy Purify->IR Identify Functional Groups NMR 1H and 13C NMR Purify->NMR Map C-H Framework Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure

Caption: A typical workflow for the spectroscopic characterization of spirocycles.

Conclusion

The differentiation between oxa- and aza-spiro[5.5]undecanes is straightforward when a multi-technique spectroscopic approach is employed. Each method provides a piece of the structural puzzle, with the differences rooted in the fundamental electronegativity and bonding characteristics of oxygen versus nitrogen.

  • NMR offers the most detailed picture, with the downfield shifts of α-carbons and protons being significantly greater in the oxa-spirocycle.

  • IR provides a rapid and definitive test for the presence (aza-) or absence (oxa-) of the N-H functional group.

  • Mass Spectrometry immediately distinguishes the two via the Nitrogen Rule and reveals characteristic, heteroatom-directed fragmentation patterns.

By understanding the causality behind these spectroscopic differences, researchers can confidently and efficiently characterize these valuable heterocyclic scaffolds, accelerating the pace of discovery in chemical synthesis and drug development.

References

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-603. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. In Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. [Link]

  • University of Calgary. (n.d.). Chapter 7: IR Spectroscopy. Chem 351/353 Textbook. [Link]

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In vivo efficacy comparison of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore complex and diverse chemical scaffolds. Among these, spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention due to their rigid three-dimensional structures that can facilitate precise interactions with biological targets. This guide provides a comparative analysis of the in vivo efficacy of derivatives based on the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core and structurally related analogs. While direct in vivo comparative studies on this compound derivatives are not yet prevalent in the public domain, this guide will draw upon available data from closely related spirocyclic structures to offer valuable insights for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage in Drug Design

Spirocyclic scaffolds are characterized by a central carbon atom shared by two rings. This unique structural feature imparts a high degree of conformational rigidity, which can be advantageous in drug design. By pre-organizing the molecule into a specific three-dimensional orientation, the entropic penalty of binding to a target protein is reduced, potentially leading to higher affinity and selectivity. The introduction of heteroatoms, such as oxygen and nitrogen, into the spirocyclic framework further enhances the potential for specific hydrogen bonding and other non-covalent interactions, crucial for molecular recognition.

Comparative In Vivo Efficacy Analysis

This section will delve into the in vivo performance of two distinct classes of spirocyclic compounds that share a common oxa-diaza-spiro[5.5]undecane backbone, highlighting their therapeutic potential in different disease models.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management

A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been investigated as a novel class of analgesics.[1][2][3] The rationale behind this approach is to combine the potent pain-relieving effects of μ-opioid receptor (MOR) agonism with the beneficial properties of σ1 receptor (σ1R) antagonism, which may mitigate some of the undesirable side effects of traditional opioids.

One of the most promising compounds from this series, 15au , demonstrated potent analgesic activity in a preclinical mouse model of acute pain.[1] When evaluated in the paw pressure test, 15au exhibited efficacy comparable to the widely used opioid analgesic, oxycodone.[1]

A significant advantage of compound 15au was its improved side-effect profile. At equianalgesic doses, 15au induced significantly less constipation than oxycodone, a common and often debilitating side effect of opioid therapy.[1][3] This suggests that the dual-target approach of MOR agonism and σ1R antagonism may offer a pathway to safer and more tolerable pain medications.

CompoundAnimal ModelEfficacy EndpointResultComparator
15au MousePaw Pressure Test (Analgesia)Comparable efficacyOxycodone
15au MouseGastrointestinal Transit (Constipation)Less constipationOxycodone
Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

In a different therapeutic context, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[4] The inhibition of sEH is a promising strategy for the treatment of various inflammatory and cardiovascular diseases, including chronic kidney disease.

Compound 19 from this series was evaluated in a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model that mimics key aspects of human chronic kidney disease.[4] Oral administration of compound 19 at a dose of 30 mg/kg resulted in a significant lowering of serum creatinine, a key biomarker of renal function.[4] This finding indicates a protective effect on the kidneys and highlights the therapeutic potential of this class of spirocyclic compounds for renal diseases.

CompoundAnimal ModelEfficacy EndpointResult
19 Rat (anti-GBM glomerulonephritis)Serum CreatinineSignificantly lowered

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key in vivo experiments are provided below.

Paw Pressure Test (Analgesia)

This test is a well-established method for assessing the analgesic effects of compounds in rodents by measuring their response threshold to a mechanical stimulus.[5][6][7]

Methodology:

  • Animal Acclimation: Male mice are acclimated to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: A baseline paw withdrawal threshold is determined for each mouse by applying a gradually increasing pressure to the dorsal surface of the hind paw using a digital analgesia meter. The pressure at which the mouse withdraws its paw is recorded.

  • Compound Administration: The test compound (e.g., 15au) or the comparator (e.g., oxycodone) is administered, typically via subcutaneous or oral routes.

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), the paw withdrawal threshold is measured again.

  • Data Analysis: The analgesic effect is calculated as the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off latency - pre-drug latency)] x 100.

Opioid-Induced Constipation Model

This model assesses the constipating effects of opioids by measuring the transit time of a non-absorbable marker through the gastrointestinal tract.[8][9][10][11][12]

Methodology:

  • Animal Fasting: Mice are fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., 15au) or the comparator (e.g., oxycodone) is administered.

  • Charcoal Meal Administration: After a set period (e.g., 30 minutes), a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally.

  • Gastrointestinal Transit Measurement: After a specific time (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: The percentage of intestinal transit is compared between the different treatment groups.

Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis Model

This is an antibody-induced model of autoimmune kidney disease that is used to evaluate potential therapeutic agents.[13][14][15][16][17]

Methodology:

  • Disease Induction: Wistar Kyoto (WKY) rats are immunized with a preparation of anti-glomerular basement membrane serum to induce glomerulonephritis.

  • Compound Administration: The test compound (e.g., compound 19) is administered orally once daily, starting from the day of disease induction.

  • Monitoring: Body weight and proteinuria are monitored regularly throughout the study.

  • Terminal Endpoint Analysis: At the end of the study period (e.g., 14-21 days), blood samples are collected for the measurement of serum creatinine and blood urea nitrogen (BUN). The kidneys are also harvested for histopathological analysis.

  • Data Analysis: The levels of serum creatinine and BUN, as well as the severity of kidney damage observed in histopathology, are compared between the treated and vehicle control groups.

Visualizing the Path Forward

The following diagrams illustrate the logical flow of the comparative analysis and the potential therapeutic applications of these spirocyclic compounds.

Efficacy_Comparison cluster_pain Pain Management cluster_kidney Chronic Kidney Disease Pain_Model Paw Pressure Test (Mouse) Constipation_Model GI Transit Model (Mouse) Compound_15au 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane (15au) Compound_15au->Pain_Model Comparable Efficacy Compound_15au->Constipation_Model Reduced Side Effect Oxycodone Oxycodone (Comparator) Oxycodone->Pain_Model Oxycodone->Constipation_Model Kidney_Model Anti-GBM Nephritis (Rat) Efficacy_Endpoint Serum Creatinine (↓) Kidney_Model->Efficacy_Endpoint Demonstrates Efficacy Compound_19 1-oxa-4,9-diazaspiro[5.5]undecane -urea (19) Compound_19->Kidney_Model Spiro_Core Oxa-Diaza-Spiro[5.5]undecane Core Scaffold Spiro_Core->Compound_15au Derivative Class 1 Spiro_Core->Compound_19 Derivative Class 2

Caption: Comparative workflow of in vivo efficacy studies.

Therapeutic_Potential cluster_Applications Potential Therapeutic Applications Spiro This compound Derivatives Future Directions Analgesia Analgesia (Pain Relief) Spiro:f0->Analgesia Based on MOR/σ1R data Kidney_Disease Chronic Kidney Disease Spiro:f0->Kidney_Disease Based on sEH inhibitor data Oncology Oncology Spiro:f0->Oncology Potential for novel targets CNS_Disorders CNS Disorders Spiro:f0->CNS_Disorders Scaffold for CNS penetration

Caption: Potential therapeutic avenues for novel spirocyclic derivatives.

Conclusion and Future Perspectives

The available in vivo data on derivatives of the oxa-diaza-spiro[5.5]undecane scaffold, though not directly pertaining to the this compound core, strongly suggest a broad therapeutic potential for this class of compounds. The successful demonstration of efficacy in preclinical models of pain and chronic kidney disease underscores the versatility of this spirocyclic framework.

For researchers working with this compound derivatives, the findings presented in this guide offer a solid foundation for designing future in vivo studies. Key considerations will include the selection of appropriate animal models based on the intended therapeutic target and the inclusion of relevant comparator compounds to establish a clear efficacy and safety profile. As the exploration of this chemical space continues, it is anticipated that more direct comparative studies will emerge, further elucidating the therapeutic promise of this unique spirocyclic scaffold.

References

  • Melior Discovery. (n.d.). Morphine - Opioid-Induced Constipation Assay. Retrieved from [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Altogen Labs. (n.d.). CT26 Syngeneic Mouse Model. Retrieved from [Link]

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]

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  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Core Safety Directive

Core Directive: Under no circumstances should this compound or its waste be disposed of down the drain or in regular laboratory trash[1][2]. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service[3][4].

Prudent Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process and procedural flow for the safe management and disposal of waste containing 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.

PrudentDisposalWorkflow Prudent Disposal Workflow for this compound A Waste Generation (e.g., residual compound, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Immediate Action C Segregate Waste at Source B->C D Is the waste liquid or solid? C->D E Collect in a designated 'Non-Halogenated Organic Liquid Waste' container D->E Liquid F Collect in a designated 'Solid Chemical Waste' container D->F Solid G Ensure waste container is: - Chemically compatible (e.g., HDPE) - In good condition - Has a screw-top cap E->G F->G H Label Container with 'Hazardous Waste' Tag - List all chemical constituents - Indicate 'Non-Halogenated' - Affix generator information G->H I Store container in a designated Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatible materials H->I J Keep container securely closed (except when adding waste) I->J K Arrange for pickup by a licensed hazardous waste disposal service I->K When container is full (<= 75% capacity) L Maintain Disposal Records (e.g., copy of waste manifest) K->L

Caption: Decision workflow for handling this compound waste.

Quantitative Data Summary: Waste Container Guidelines

ParameterGuidelineRationale
Waste Type Non-Halogenated Organic WasteThe molecular formula (C₈H₁₄N₂O₂) confirms the absence of halogens (F, Cl, Br, I), which require separate disposal streams[5].
Container Material High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility and prevents degradation of the container.
Maximum Fill Volume 75% of container capacityAllows for vapor expansion and prevents spills during handling and transport[6].
Aqueous Content < 20%High water content can interfere with certain disposal methods like fuel blending. Check with your institution's waste management for specific limits[6][7].

Experimental Protocol: Step-by-Step Disposal Methodology

This protocol details the necessary steps for the safe collection and disposal of waste generated from experiments involving this compound.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safety and cost-effective disposal[2][5].

  • Identify Waste Streams:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Solid Waste: Contaminated consumables such as weighing paper, gloves, pipette tips, and silica gel.

  • Prepare Waste Containers:

    • Obtain separate, designated waste containers for liquid and solid non-halogenated organic waste from your institution's Environmental Health and Safety (EHS) department. These containers must be in good condition, leak-proof, and have a secure screw-top cap[8].

    • Affix a "Hazardous Waste" label to each container before adding any waste[8][9].

  • Waste Accumulation:

    • For Liquid Waste: Carefully pour the waste into the designated "Non-Halogenated Organic Liquid Waste" container using a funnel.

    • For Solid Waste: Place all contaminated solid materials into the designated "Solid Chemical Waste" container. Do not dispose of any sharps (needles, broken glass) in this container; use a separate, designated sharps container[10].

    • Keep the waste containers closed at all times, except when actively adding waste[8][11]. This minimizes the release of volatile organic compounds and prevents spills.

Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel[4].

  • Complete the Hazardous Waste Label:

    • Clearly write the full chemical name: "this compound".

    • List all other constituents in the container, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas[8].

    • Mark the appropriate hazard boxes (e.g., "Toxic," "Irritant") as a precautionary measure.

    • Fill in the generator's name, lab location, and the date the first waste was added.

  • Temporary Storage:

    • Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA should be in a well-ventilated area, away from ignition sources, and incompatible materials[6].

    • All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[7][11].

Final Disposal
  • Scheduling Pickup: Once a waste container is full (not exceeding 75% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor[9][11].

  • Record Keeping: Retain a copy of the waste manifest or pickup request form for your laboratory's records. This documentation is often required for regulatory compliance[12].

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • American Chemical Society. "Hazardous Waste & Disposal Considerations." Accessed January 15, 2026. [Link]

  • MCF Environmental Services. 2023. "Proper Hazardous Waste Disposal in a Laboratory Setting." April 11, 2023. [Link]

  • Hazardous Waste Experts. 2022. "A Primer On Laboratory Waste Disposal." March 15, 2022. [Link]

  • University of St Andrews. "Disposal of Laboratory Wastes (GUIDANCE)." Accessed January 15, 2026. [Link]

  • Anenta. 2024. "A guide to the disposal of laboratory waste." Updated September 15, 2025. [Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide." Accessed January 15, 2026. [Link]

  • Braun Research Group. "Non-halogenated Organic Solvents - Standard Operating Procedure." Accessed January 15, 2026. [Link]

  • University of St Andrews. "Waste." Accessed January 15, 2026. [Link]

  • National Research Council. 1989. Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials. Washington, DC: The National Academies Press. [Link]

  • Safety & Risk Services. "Organic Solvent Waste Disposal." Accessed January 15, 2026. [Link]

  • Nipissing University. 2019. "Hazardous Materials Disposal Guide." June 12, 2019. [Link]

  • National Research Council. "Preface." In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]

  • National Research Council. "Management of Chemicals." In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. [Link]

  • University of St Andrews. 2021. "Guidance on hazardous waste disposal and recycling of wastes." June 8, 2021. [Link]

  • Kemicentrum. 2025. "8.1 Organic solvent waste." January 13, 2025. [Link]

  • National Institutes of Health. "NIH Waste Disposal Guide." Accessed January 15, 2026. [Link]

  • Temple University. "Non-Halogenated Solvents in Laboratories." Accessed January 15, 2026. [Link]

  • University of St Andrews. "Waste Disposal." Accessed January 15, 2026. [Link]

  • University of North Carolina at Greensboro. "Laboratory Waste Management." Accessed January 15, 2026. [Link]

  • PubChem. "1-Oxa-4,9-diazaspiro(5.5)undecan-3-one." Accessed January 15, 2026. [Link]

  • ACS Publications. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Accessed January 15, 2026. [Link]

  • Wikipedia. "3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane." Accessed January 15, 2026. [Link]

Sources

Personal protective equipment for handling 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Guide to Safe Handling of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 166328-34-3). As a valued researcher, your safety is paramount. This guide is designed to provide you with the necessary information to handle this compound responsibly and effectively in a laboratory setting. The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices in chemical handling.

Hazard Assessment and Triage

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation, including redness, pain, or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Given these potential hazards, a proactive approach to personal protection is essential.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles causing serious eye irritation.[1]
Skin Protection Nitrile or neoprene gloves and a lab coat. For larger quantities or splash potential, consider a chemical-resistant apron or suit.[3][4][5]To prevent skin contact which may cause irritation.[1][2] Nitrile and neoprene offer good chemical resistance.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[1]To avoid inhalation of dust or vapors that may cause respiratory irritation.[1][2]

Always inspect your PPE for integrity before use and do not reuse disposable gloves.[6]

Operational and Handling Workflow

A systematic workflow is critical for maintaining a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Workspace handle_transfer->post_decon After experiment completion post_disposal Dispose of Waste Properly post_decon->post_disposal post_ppe_removal Remove and Dispose of PPE post_disposal->post_ppe_removal post_wash Wash Hands Thoroughly post_ppe_removal->post_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the SDS of structurally similar compounds to understand the potential hazards.[1][2]

    • Put on all required PPE as outlined in the table above.[7]

    • Ensure you are working in a properly functioning chemical fume hood or a well-ventilated area.[8]

  • Handling:

    • When weighing the solid compound, perform this task within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tools to transfer the compound. Avoid creating dust.

    • If transferring solutions, use a syringe or cannula with care to avoid splashes or aerosol formation.[9]

    • Keep containers tightly closed when not in use.[1]

  • Spill Management:

    • In case of a small spill, cordon off the area.

    • Wearing your full PPE, use an inert absorbent material to clean up the spill.

    • Place the contaminated material into a sealed container for hazardous waste disposal.[2]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal Plan

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly sealed to prevent moisture ingress and contamination.[1]

  • Label the container clearly with the chemical name, and any relevant hazard warnings.[7]

Disposal:

  • Dispose of unused compounds and any contaminated materials as hazardous waste.[1]

  • Follow all local, state, and federal regulations for chemical waste disposal.[8]

  • Never pour chemical waste down the drain.[8]

  • Waste should be segregated into properly labeled containers.[7]

The following flowchart illustrates the decision-making process for waste disposal.

start Waste Generated is_contaminated Is material contaminated with the compound? start->is_contaminated solid_waste Solid Waste (e.g., unused compound, contaminated gloves, paper towels) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., solutions containing the compound) is_contaminated->liquid_waste Yes (Liquid) non_haz Non-Hazardous Waste is_contaminated->non_haz No haz_solid Hazardous Solid Waste Container solid_waste->haz_solid haz_liquid Hazardous Liquid Waste Container liquid_waste->haz_liquid disposal Dispose according to institutional guidelines haz_solid->disposal haz_liquid->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.